Product packaging for 4-Methylpyridine-2-carbaldehyde(Cat. No.:CAS No. 53547-60-7)

4-Methylpyridine-2-carbaldehyde

Cat. No.: B1311750
CAS No.: 53547-60-7
M. Wt: 121.14 g/mol
InChI Key: UAKMHSRHDUBNJR-UHFFFAOYSA-N
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Description

4-Methylpyridine-2-carbaldehyde is a useful research compound. Its molecular formula is C7H7NO and its molecular weight is 121.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NO B1311750 4-Methylpyridine-2-carbaldehyde CAS No. 53547-60-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylpyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c1-6-2-3-8-7(4-6)5-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKMHSRHDUBNJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30968306
Record name 4-Methylpyridine-2-carbaldehyde
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Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53547-60-7
Record name 4-Methylpyridine-2-carbaldehyde
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Record name 53547-60-7
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Methylpyridine-2-carbaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 53547-60-7

This technical guide provides an in-depth overview of 4-Methylpyridine-2-carbaldehyde, a key heterocyclic aldehyde for researchers, scientists, and professionals in drug development. This document covers its chemical and physical properties, safety information, synthesis, and its significant role as a precursor in the development of therapeutic agents.

Chemical and Physical Properties

This compound, also known as 2-Formyl-4-methylpyridine or 4-Methylpicolinaldehyde, is a liquid at room temperature.[1] Its core structure consists of a pyridine ring substituted with a methyl group at the 4-position and an aldehyde group at the 2-position.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 53547-60-7[2][3][4]
Molecular Formula C₇H₇NO[2][3]
Molecular Weight 121.14 g/mol [3]
Appearance Liquid[1]
Density 1.082 g/mL at 25 °C[1]
Refractive Index n20/D 1.531[1]
Flash Point 85.6 °C (186.1 °F)[1]
Synonyms 2-Formyl-4-methylpyridine, 4-Methylpicolinaldehyde, 2-Formyl-4-picoline[2]

Safety and Handling

This compound is classified as a substance that requires careful handling in a laboratory setting.

Table 2: GHS Hazard Information

PictogramSignal WordHazard StatementsPrecautionary Statements
GHS07 (Exclamation Mark)Warning H302: Harmful if swallowed.H319: Causes serious eye irritation.P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/ eye protection/ face protection.P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P337 + P313: If eye irritation persists: Get medical advice/attention.

This information is sourced from publicly available safety data sheets.[1][5][6][7]

It is recommended to handle this compound in a well-ventilated area, such as a chemical fume hood, and to use appropriate personal protective equipment (PPE), including gloves and safety glasses. Store in a tightly closed container in a dry and well-ventilated place.

Synthesis of this compound

The primary synthetic route to this compound is through the selective oxidation of the methyl group at the 2-position of 2,4-dimethylpyridine (2,4-lutidine). Selenium dioxide (SeO₂) is a commonly employed oxidizing agent for this transformation.[8][9] The methyl group at the 2-position is more susceptible to oxidation than the one at the 4-position.[9]

Experimental Protocol: Oxidation of 2,4-Lutidine with Selenium Dioxide

This protocol is a representative procedure based on established methods for the selenium dioxide oxidation of methylpyridines.[8][9]

Materials:

  • 2,4-Lutidine

  • Selenium Dioxide (SeO₂)

  • 1,4-Dioxane (anhydrous)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-lutidine (1 equivalent) in anhydrous 1,4-dioxane under an inert atmosphere.

  • Add selenium dioxide (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 101 °C) and maintain this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the precipitated black selenium metal.

  • Concentrate the filtrate under reduced pressure to remove the 1,4-dioxane.

  • Dissolve the crude residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any acidic byproducts.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel to yield the pure product.

G Synthesis Workflow of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 2_4_Lutidine 2,4-Lutidine Oxidation Oxidation in Dioxane (Reflux) 2_4_Lutidine->Oxidation SeO2 Selenium Dioxide (SeO₂) SeO2->Oxidation Filtration Filtration Oxidation->Filtration Extraction Extraction Filtration->Extraction Chromatography Column Chromatography Extraction->Chromatography Final_Product This compound Chromatography->Final_Product G Role in Anticancer Drug Development Start This compound Reaction Condensation with Thiosemicarbazide Derivatives Start->Reaction Product Thiosemicarbazone Derivatives Reaction->Product Target Ribonucleotide Reductase (RNR) Product->Target Inhibits Mechanism Inhibition of Deoxyribonucleotide Synthesis Target->Mechanism Outcome Inhibition of DNA Synthesis & Cell Proliferation Mechanism->Outcome Application Anticancer Activity Outcome->Application

References

Technical Guide: Physical Properties of 4-Methylpyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 4-Methylpyridine-2-carbaldehyde. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide also includes comprehensive, generalized experimental protocols for the determination of key physical properties applicable to liquid aldehydes.

Core Physical Properties

Physical PropertyValueSource
Molecular Formula C₇H₇NOSigma-Aldrich[1]
Molecular Weight 121.14 g/mol Sigma-Aldrich[1]
Density 1.082 g/mL at 25 °CSigma-Aldrich[1]
Refractive Index n20/D 1.531Sigma-Aldrich[1]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Experimental Protocols

The following sections detail standardized laboratory procedures for determining the primary physical properties of liquid organic compounds like this compound.

Determination of Boiling Point (Capillary Method)

This method is suitable for determining the boiling point of a small sample of a liquid organic compound.[2]

Materials:

  • Thiele tube or oil bath with a stirrer and heat source

  • Thermometer (-10 to 200 °C range)

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attaching the test tube to the thermometer

  • Sample of this compound

  • Heating oil (e.g., mineral oil)

  • Safety goggles and lab coat

Procedure:

  • Add a small amount (approximately 0.5 mL) of this compound into the small test tube.

  • Place the capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

  • Clamp the thermometer so that the bulb and the test tube are immersed in the heating oil within the Thiele tube or oil bath. The sample should be below the oil level.

  • Begin heating the oil bath gently and stir continuously to ensure uniform temperature distribution.

  • As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a rapid and continuous stream of bubbles is observed.

  • Turn off the heat and allow the apparatus to cool slowly while still stirring.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube. Record this temperature.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_heating Heating Process cluster_cooling Cooling and Measurement setup_desc 1. Sample in Test Tube with Capillary 2. Attach to Thermometer 3. Immerse in Oil Bath heat Gentle Heating setup_desc->heat observe_bubbles Observe Bubble Stream heat->observe_bubbles rapid_bubbles Rapid, Continuous Bubbles observe_bubbles->rapid_bubbles Increase Temp. cool Turn off Heat & Cool Slowly rapid_bubbles->cool liquid_entry Liquid Enters Capillary cool->liquid_entry record_bp Record Temperature (Boiling Point) liquid_entry->record_bp

Caption: Experimental workflow for boiling point determination.

Determination of Solubility

This protocol outlines a qualitative method for assessing the solubility of an organic compound in various solvents.[3][4]

Materials:

  • Small test tubes and a test tube rack

  • Graduated pipettes or droppers

  • Vortex mixer or stirring rods

  • Sample of this compound

  • A range of solvents:

    • Water (polar, protic)

    • Ethanol (polar, protic)

    • Acetone (polar, aprotic)

    • Toluene (nonpolar, aromatic)

    • Hexane (nonpolar, aliphatic)

    • 5% aq. HCl (for basic compounds)

    • 5% aq. NaOH (for acidic compounds)

  • Safety goggles and lab coat

Procedure:

  • Label a series of test tubes, one for each solvent to be tested.

  • Add approximately 2 mL of a solvent to its corresponding test tube.

  • Add 2-3 drops of liquid this compound to the solvent.

  • Agitate the mixture vigorously for 10-20 seconds using a vortex mixer or by flicking the test tube. If using a stirring rod, stir thoroughly.

  • Allow the mixture to stand and observe.

  • Record the solubility based on visual inspection:

    • Soluble: The compound dissolves completely, forming a clear, homogeneous solution.

    • Partially Soluble: Some of the compound dissolves, but a noticeable amount remains undissolved, or the solution is cloudy.

    • Insoluble: The compound does not dissolve, and two distinct layers are visible.

  • Repeat the procedure for each solvent. For the acidic and basic solutions, observe for any reaction (e.g., heat generation, color change) in addition to solubility.

Solubility_Testing_Workflow start Start: Sample of This compound add_solvent Add 2 mL of Solvent to Test Tube start->add_solvent add_sample Add 2-3 drops of Sample add_solvent->add_sample mix Vigorously Mix for 10-20 seconds add_sample->mix observe Observe for Homogeneity mix->observe decision Is the solution clear and homogeneous? observe->decision soluble Soluble decision->soluble Yes insoluble Insoluble/ Partially Soluble decision->insoluble No

Caption: Logical workflow for qualitative solubility testing.

References

Solubility of 4-Methylpyridine-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-Methylpyridine-2-carbaldehyde, a key heterocyclic aldehyde. Due to a lack of specific experimentally determined quantitative data in publicly available literature, this guide leverages information on structurally similar compounds and established principles of chemical solubility to provide a robust qualitative assessment. Furthermore, it details a standard experimental protocol for the quantitative determination of solubility and presents a logical workflow for its synthesis, a crucial aspect for its availability in research and development.

Core Concepts in Solubility

The solubility of a compound is dictated by the principle of "like dissolves like," which refers to the compatibility of intermolecular forces between the solute and the solvent. For this compound, the presence of a polar pyridine ring and a carbaldehyde group, capable of hydrogen bonding, alongside a nonpolar methyl group, results in a nuanced solubility profile. The nitrogen atom in the pyridine ring and the oxygen atom of the aldehyde group can act as hydrogen bond acceptors, while the aldehyde proton has some capacity to act as a hydrogen bond donor. These features suggest a degree of solubility in polar solvents.

Qualitative Solubility Profile

Based on the structure of this compound and the known solubility of the closely related Pyridine-2-carbaldehyde, a qualitative solubility profile can be inferred. Pyridine-2-carbaldehyde is known to be soluble in water and common polar organic solvents such as ethanol and acetone.[1][2] The introduction of a methyl group in the 4-position is expected to slightly increase the lipophilicity of the molecule. This may lead to a slight decrease in solubility in highly polar solvents like water and a potential increase in solubility in less polar organic solvents.

Expected Solubility:

  • High Solubility: Polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., acetone, dimethylformamide).

  • Moderate Solubility: Solvents of intermediate polarity (e.g., ethyl acetate, dichloromethane).

  • Low Solubility: Nonpolar solvents (e.g., hexane, toluene).

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/100mL or mol/L) for this compound in various organic solvents is not available. The following table is provided as a template for researchers to populate as experimental data becomes available.

Solvent ClassificationSolvent NameTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Data Source
Polar Protic Methanol25--Not Available
Ethanol25--Not Available
Polar Aprotic Acetone25--Not Available
Acetonitrile25--Not Available
Dimethyl Sulfoxide25--Not Available
Nonpolar Aromatic Toluene25--Not Available
Chlorinated Dichloromethane25--Not Available
Ethers Diethyl Ether25--Not Available
Hydrocarbons n-Hexane25--Not Available

Experimental Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid or liquid solute in a given solvent.[3][4][5][6]

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (solute)

  • Selected organic solvent

  • Analytical balance

  • Thermostatic water bath or incubator

  • Vials with screw caps

  • Volumetric flasks

  • Pipettes

  • Evaporating dish or watch glass

  • Drying oven

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solute confirms saturation.

  • Sample Withdrawal and Filtration:

    • Allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to match the equilibration temperature, avoiding any undissolved solid.

    • Transfer the aliquot to a pre-weighed evaporating dish or watch glass.

  • Solvent Evaporation:

    • Record the mass of the evaporating dish with the solution.

    • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without causing decomposition of the solute. The flash point of this compound is 85.6 °C, so a temperature below this is advisable.[7]

    • Continue heating until all the solvent has evaporated and a constant mass of the solute is achieved.

  • Calculation of Solubility:

    • Let M1 be the mass of the empty evaporating dish.

    • Let M2 be the mass of the evaporating dish with the aliquot of the saturated solution.

    • Let M3 be the mass of the evaporating dish with the dry solute.

    • The mass of the solute is (M3 - M1).

    • The mass of the solvent is (M2 - M3).

    • Solubility is typically expressed as grams of solute per 100 grams of solvent or grams of solute per 100 mL of solvent.

Logical Workflow: Synthesis of this compound

The synthesis of this compound can be approached through various synthetic routes. A common method involves the oxidation of the corresponding alcohol, 4-methyl-2-pyridinemethanol. The following diagram illustrates a logical workflow for such a synthesis.

G cluster_0 Starting Material cluster_1 Oxidation cluster_2 Work-up & Purification cluster_3 Final Product A 4-Methyl-2-pyridinemethanol C Reaction in Inert Solvent (e.g., Dichloromethane) A->C B Oxidizing Agent (e.g., MnO2, PCC) B->C D Filtration C->D Reaction Mixture E Solvent Removal D->E Crude Product F Chromatography E->F G This compound F->G Purified Product

References

A Comprehensive Technical Guide to the Spectral Analysis of 4-Methylpyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectral Data

The following tables summarize the anticipated spectral data for 4-methylpyridine-2-carbaldehyde based on the analysis of its constituent functional groups and comparison with analogous structures.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~10.0Singlet1HAldehyde proton (-CHO)
~8.5Doublet1HAromatic proton (H6)
~7.8Doublet1HAromatic proton (H3)
~7.2Doublet1HAromatic proton (H5)
~2.4Singlet3HMethyl protons (-CH₃)

Solvent: CDCl₃, Reference: TMS (δ 0.00). Chemical shifts are estimates and may vary based on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~193Aldehyde Carbonyl (C=O)
~160Aromatic Carbon (C2)
~150Aromatic Carbon (C6)
~148Aromatic Carbon (C4)
~125Aromatic Carbon (C5)
~120Aromatic Carbon (C3)
~21Methyl Carbon (-CH₃)

Solvent: CDCl₃. Chemical shifts are estimates and may vary based on solvent and concentration.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H Stretch
~2920MediumAliphatic C-H Stretch (Methyl)
~2820, ~2720MediumAldehyde C-H Stretch (Fermi doublets)
~1700StrongAldehyde C=O Stretch
~1600, ~1470Medium-StrongPyridine Ring C=C and C=N Stretches
~830StrongC-H Out-of-plane Bending

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

m/zInterpretation
121Molecular Ion (M⁺)
120[M-H]⁺
93[M-CO]⁺
92[M-CHO]⁺
65Pyridyl fragment

Ionization Method: Electron Ionization (EI).

Experimental Protocols

The following sections detail the standardized procedures for obtaining high-quality spectral data for a liquid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Sample Preparation:

  • Sample Weighing: Accurately weigh approximately 5-25 mg of the compound for ¹H NMR and 20-100 mg for ¹³C NMR into a clean, dry vial.[1][2]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample, such as chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or acetone-d₆.[1][3] CDCl₃ is a common choice for nonpolar organic compounds.[1]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[1] Gently vortex or sonicate the mixture to ensure the sample is fully dissolved.[1][2]

  • Filtration and Transfer: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube. This prevents distortion of the magnetic field homogeneity.

  • Internal Standard: If the solvent peak is not used as a reference, a small amount of an internal standard like tetramethylsilane (TMS) can be added.[2][3]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Spectrometer Operation:

  • Insertion: Carefully insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

  • Locking and Shimming: The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[1] The magnetic field is then shimmed (homogenized) to maximize spectral resolution and obtain sharp peaks.[1]

  • Tuning: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to optimize signal detection.[1]

  • Acquisition: Set the appropriate experimental parameters (e.g., number of scans, pulse sequence, spectral width, relaxation delay) and initiate data acquisition.[1] For ¹³C NMR, a greater number of scans is typically required due to its lower natural abundance and sensitivity.

Infrared (IR) Spectroscopy

Thin Film Method for Liquids:

  • Plate Preparation: Use clean, dry salt plates (e.g., NaCl or KBr). Handle them by the edges to avoid transferring moisture from your fingers.

  • Sample Application: Place one to two drops of the liquid sample onto the center of one salt plate.[4]

  • Sandwiching: Place the second salt plate on top, gently pressing to create a thin liquid film between the plates.[4]

  • Data Acquisition: Place the "sandwich" into the sample holder of the FT-IR spectrometer.[5]

  • Spectrum Recording: Record the spectrum, typically in the range of 4000-400 cm⁻¹.[6]

  • Cleaning: After analysis, disassemble the plates, rinse them with a dry solvent like acetone, and wipe them dry with a soft tissue.[4] Return the plates to a desiccator for storage.[4][5]

Mass Spectrometry (MS)

Electron Ionization (EI) Method:

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane) at a concentration of approximately 10-100 micrograms per mL.[7]

  • Introduction: The sample is introduced into the mass spectrometer, often via direct insertion probe or through a gas chromatograph (GC-MS), where it is vaporized in a high vacuum.[8][9]

  • Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺).[8][9]

  • Fragmentation: The high energy of the electron beam often causes the molecular ion to be unstable, leading to its fragmentation into smaller, charged fragments and neutral species.[8][9]

  • Mass Analysis: The resulting ions (molecular ion and fragments) are accelerated by an electric field and then separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a magnetic sector or a quadrupole).[8][9][10]

  • Detection: A detector measures the abundance of each ion at a specific m/z ratio, and this information is compiled into a mass spectrum.[8]

Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for identifying and characterizing an unknown organic compound like this compound using the spectroscopic techniques described.

G cluster_0 Spectroscopic Analysis Workflow Unknown Unknown Compound (e.g., this compound) MS Mass Spectrometry (MS) Unknown->MS IR Infrared (IR) Spectroscopy Unknown->IR NMR NMR Spectroscopy (¹H, ¹³C) Unknown->NMR Structure Proposed Structure MS->Structure Molecular Formula & Fragmentation IR->Structure Functional Groups (e.g., C=O, C=N) NMR->Structure Carbon-Hydrogen Framework & Connectivity Confirm Structure Confirmation Structure->Confirm

Caption: Workflow for Spectroscopic Structural Elucidation.

References

An In-depth Technical Guide to 2-Formyl-4-methylpyridine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Formyl-4-methylpyridine (also known as 4-Methylpyridine-2-carboxaldehyde or 4-Methylpicolinaldehyde), a heterocyclic aldehyde of significant interest in medicinal chemistry. This document details its chemical and physical properties, provides a robust experimental protocol for its synthesis, and explores its applications as a key building block in the development of novel therapeutic agents. Particular emphasis is placed on its role in the synthesis of compounds with demonstrated anticancer and antimicrobial activities. Spectroscopic data is summarized for analytical purposes, and a detailed synthesis pathway is visualized.

Introduction

2-Formyl-4-methylpyridine is a substituted pyridine derivative characterized by a formyl group at the 2-position and a methyl group at the 4-position of the pyridine ring. Its structural features, particularly the reactive aldehyde group and the pyridine core, make it a versatile intermediate for the synthesis of a wide range of more complex molecules. The pyridine scaffold is a common motif in many approved drugs, and its derivatives are actively investigated for a multitude of therapeutic applications. This guide aims to serve as a technical resource for researchers engaged in the synthesis and utilization of this compound in drug discovery and development.

Chemical and Physical Properties

2-Formyl-4-methylpyridine is a liquid at room temperature.[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of 2-Formyl-4-methylpyridine

PropertyValue
IUPAC Name 4-Methylpyridine-2-carboxaldehyde
Synonyms 2-Formyl-4-methylpyridine, 4-Methylpicolinaldehyde
CAS Number 53547-60-7[1][2][3]
Molecular Formula C₇H₇NO[1][4]
Molecular Weight 121.14 g/mol [1][2][3]
Appearance Liquid[1]
Density 1.082 g/mL at 25 °C[1][2]
Refractive Index n20/D 1.531[1][2]
SMILES Cc1ccnc(C=O)c1[1][2]
InChI 1S/C7H7NO/c1-6-2-3-8-7(4-6)5-9/h2-5H,1H3[1]
InChIKey UAKMHSRHDUBNJR-UHFFFAOYSA-N[1]

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Formyl-4-methylpyridine. This data is crucial for the analytical characterization of the compound.

Table 2: Predicted ¹H NMR Spectroscopic Data of 2-Formyl-4-methylpyridine

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aldehyde-H9.9 - 10.2Singlet
Pyridine-H (H6)8.6 - 8.8Doublet
Pyridine-H (H5)7.6 - 7.8Doublet
Pyridine-H (H3)7.4 - 7.6Singlet
Methyl-H2.4 - 2.6Singlet
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at δ 0.00 ppm.

Table 3: Predicted ¹³C NMR Spectroscopic Data of 2-Formyl-4-methylpyridine

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (Aldehyde)192 - 195
C2 (Pyridine)152 - 155
C6 (Pyridine)149 - 152
C4 (Pyridine)147 - 150
C5 (Pyridine)124 - 127
C3 (Pyridine)121 - 124
CH₃ (Methyl)20 - 23
Solvent: CDCl₃. Reference: CDCl₃ at δ 77.16 ppm.

Table 4: Predicted Infrared (IR) and Mass Spectrometry (MS) Data of 2-Formyl-4-methylpyridine

Spectroscopic TechniqueKey Predicted Peaks/Fragments
IR (cm⁻¹) 3050-3100 (Aromatic C-H Stretch), 2820-2850 & 2720-2750 (Aldehyde C-H Stretch), 1700-1720 (C=O Stretch, Aldehyde), 1580-1610 (C=C and C=N Stretch, Pyridine Ring)
MS (m/z) [M]⁺ (Molecular ion peak) at ~121, [M-1]⁺ (Loss of H from aldehyde), [M-29]⁺ (Loss of CHO group)[5]

Experimental Protocols

Synthesis of 2-Formyl-4-methylpyridine from 2-Cyano-4-methylpyridine

This protocol details the reduction of 2-cyano-4-methylpyridine to 2-Formyl-4-methylpyridine using diisobutylaluminum hydride (DIBAL-H).

Materials:

  • 2-Cyano-4-methylpyridine

  • Diisobutylaluminum hydride (DIBAL-H) solution (e.g., 1.0 M in toluene or hexanes)

  • Anhydrous dichloromethane (DCM) or toluene

  • Hydrochloric acid (HCl), concentrated and 2 M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Diethyl ether or ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar is charged with 2-cyano-4-methylpyridine. Anhydrous solvent (DCM or toluene) is added to dissolve the starting material. The flask is sealed with a septum and placed under an inert atmosphere.

  • Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

  • Addition of DIBAL-H: A solution of DIBAL-H (typically 1.1 to 1.5 equivalents) is added dropwise to the cooled solution via a dropping funnel or syringe, maintaining the temperature below -70 °C.

  • Reaction Monitoring: The reaction is stirred at -78 °C for a specified time (e.g., 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: The reaction is carefully quenched at low temperature by the slow, dropwise addition of a suitable quenching agent, such as methanol or isopropanol, followed by the addition of water or aqueous acid (e.g., 2 M HCl).

  • Work-up: The mixture is allowed to warm to room temperature. If an acidic work-up is used, the layers are separated. The aqueous layer is then neutralized with a saturated solution of sodium bicarbonate until it is basic.

  • Extraction: The aqueous layer is extracted multiple times with an organic solvent such as diethyl ether or ethyl acetate.

  • Drying and Concentration: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 2-Formyl-4-methylpyridine can be purified by column chromatography on silica gel if necessary.

Applications in Drug Development

The pyridine nucleus is a privileged scaffold in medicinal chemistry, and 2-Formyl-4-methylpyridine serves as a valuable precursor for the synthesis of various biologically active compounds.

Anticancer Agents

Derivatives of 2-Formyl-4-methylpyridine have shown significant promise as anticancer agents. A notable class of compounds are the thiosemicarbazones, which are formed by the condensation of a thiosemicarbazide with an aldehyde or ketone. For instance, 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone has demonstrated potent antitumor activity. These compounds often exert their anticancer effects through the chelation of essential metal ions, leading to the inhibition of enzymes crucial for cell proliferation, such as ribonucleotide reductase.

Antimicrobial Agents

The structural motif of 2-Formyl-4-methylpyridine is also found in compounds with antimicrobial properties. The aldehyde functionality allows for the straightforward synthesis of Schiff bases and other derivatives that can be screened for activity against a range of bacterial and fungal pathogens. The pyridine nitrogen can be quaternized to enhance the water solubility and potential cell permeability of the resulting compounds.

Mandatory Visualizations

Synthesis Pathway of 2-Formyl-4-methylpyridine

The following diagram illustrates the synthesis of 2-Formyl-4-methylpyridine from 2-cyano-4-methylpyridine.

Synthesis_Pathway Synthesis of 2-Formyl-4-methylpyridine start 2-Cyano-4-methylpyridine product 2-Formyl-4-methylpyridine start->product reagent 1. DIBAL-H, Toluene, -78 °C 2. H₂O work-up

Caption: Synthesis of 2-Formyl-4-methylpyridine.

Conclusion

2-Formyl-4-methylpyridine is a key heterocyclic building block with significant potential in drug discovery and development. Its straightforward synthesis and the reactivity of its functional groups allow for the generation of diverse molecular libraries for biological screening. The demonstrated anticancer and antimicrobial activities of its derivatives highlight the importance of this scaffold in the ongoing search for novel therapeutic agents. This technical guide provides essential information for researchers to effectively synthesize, characterize, and utilize 2-Formyl-4-methylpyridine in their research endeavors.

References

An In-depth Technical Guide to 4-Methylpicolinaldehyde: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylpicolinaldehyde, a substituted pyridine derivative, is a versatile building block in organic synthesis and medicinal chemistry. Its unique chemical structure, featuring a pyridine ring functionalized with both a methyl and an aldehyde group, offers a reactive scaffold for the construction of more complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and known biological significance of 4-Methylpicolinaldehyde and its derivatives, with a focus on its potential applications in drug discovery and development.

Chemical Structure and Identification

4-Methylpicolinaldehyde, also known as 4-methyl-2-pyridinecarboxaldehyde, possesses a pyridine ring with a methyl group at the 4-position and an aldehyde group at the 2-position.

Caption: Chemical structure of 4-Methylpicolinaldehyde.

Table 1: Chemical Identification of 4-Methylpicolinaldehyde

IdentifierValue
IUPAC Name 4-Methylpyridine-2-carbaldehyde
Synonyms 2-Formyl-4-methylpyridine, 4-Methylpicolinaldehyde, 4-Methyl-2-pyridinecarboxaldehyde
CAS Number 53547-60-7[1]
Molecular Formula C₇H₇NO[1]
Molecular Weight 121.14 g/mol [1]
InChI InChI=1S/C7H7NO/c1-6-2-3-8-7(4-6)5-9/h2-5H,1H3[2]
SMILES Cc1ccnc(c1)C=O[2]

Physicochemical Properties

4-Methylpicolinaldehyde is a liquid at room temperature with a boiling point that allows for purification by distillation under reduced pressure. Its density is slightly higher than that of water.

Table 2: Physicochemical Properties of 4-Methylpicolinaldehyde

PropertyValueReference
Physical State Liquid[2]
Boiling Point 82-85 °C at 11 mmHg[1]
Density 1.082 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.531[2]

Synthesis

The primary synthetic route to 4-Methylpicolinaldehyde involves the oxidation of its corresponding precursor, 4-picoline (also known as γ-picoline).

Experimental Protocol: Oxidation of 4-Picoline

A common method for the synthesis of pyridine aldehydes is the gas-phase oxidation of the corresponding picoline over a suitable catalyst.[3]

Materials:

  • 4-Picoline

  • Air or Oxygen

  • Vanadium-molybdenum catalyst

Procedure:

  • A mixed gas of 4-picoline and air is prepared.

  • The gas mixture is passed through a reactor containing a vanadium-molybdenum catalyst layer.

  • The reactor is heated to approximately 400 °C to facilitate the oxidation reaction.[3]

  • The product stream is cooled to condense the 4-Methylpicolinaldehyde.

  • The crude product is then purified, typically by vacuum distillation.

G cluster_synthesis Synthesis of 4-Methylpicolinaldehyde picoline 4-Picoline catalyst V-Mo Catalyst ~400 °C picoline->catalyst air Air (O2) air->catalyst aldehyde 4-Methylpicolinaldehyde catalyst->aldehyde Oxidation

Caption: Synthetic pathway for 4-Methylpicolinaldehyde.

Spectroscopic Data

The structural elucidation of 4-Methylpicolinaldehyde is confirmed through various spectroscopic techniques.

Table 3: Predicted ¹H NMR Spectral Data of 4-Methylpicolinaldehyde (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.0s1HAldehyde proton (-CHO)
~8.6d1HPyridine H-6
~7.5s1HPyridine H-3
~7.3d1HPyridine H-5
~2.5s3HMethyl protons (-CH₃)

Table 4: Predicted ¹³C NMR Spectral Data of 4-Methylpicolinaldehyde (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~193Aldehyde carbon (C=O)
~153Pyridine C-2
~150Pyridine C-6
~148Pyridine C-4
~125Pyridine C-5
~122Pyridine C-3
~21Methyl carbon (-CH₃)

Table 5: Key IR Absorption Bands of 4-Methylpicolinaldehyde

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2920MediumAliphatic C-H stretch (methyl)
~2820, ~2720MediumAldehyde C-H stretch (Fermi doublet)
~1700StrongAldehyde C=O stretch
~1600, ~1470Medium-StrongPyridine ring C=C and C=N stretching

Table 6: Predicted Mass Spectrometry Fragmentation of 4-Methylpicolinaldehyde

m/zInterpretation
121Molecular ion [M]⁺
120[M-H]⁺ (loss of aldehydic proton)
92[M-CHO]⁺ (loss of formyl radical)
65Fragmentation of the pyridine ring

Biological Activity and Drug Development Potential

While 4-Methylpicolinaldehyde itself is primarily a synthetic intermediate, its derivatives have shown significant promise in medicinal chemistry, particularly as anticancer agents. The pyridine-2-carboxaldehyde scaffold is a key component in a class of compounds known as thiosemicarbazones, which have been extensively studied for their biological activities.

Derivatives of pyridine-2-carboxaldehyde have been shown to act as inhibitors of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair.[4][5] This inhibition leads to the depletion of deoxynucleoside triphosphate pools, ultimately causing cell cycle arrest and apoptosis in cancer cells.

For example, 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone has demonstrated potent antineoplastic activity against L1210 leukemia in mice.[6] The biological activity of these compounds is often enhanced upon chelation with metal ions.

The aldehyde functionality of 4-Methylpicolinaldehyde provides a convenient handle for the synthesis of a wide array of derivatives. Through condensation reactions with various amines, hydrazines, and hydroxylamines, a diverse library of Schiff bases and related compounds can be generated. This chemical tractability makes 4-Methylpicolinaldehyde a valuable starting material for the discovery of novel therapeutic agents.

G cluster_drug_development Drug Development Pathway start 4-Methylpicolinaldehyde reaction Condensation Reaction start->reaction derivatives Library of Derivatives (e.g., Thiosemicarbazones) reaction->derivatives screening Biological Screening (e.g., Anticancer Assays) derivatives->screening lead Lead Compound screening->lead optimization Lead Optimization lead->optimization drug Potential Drug Candidate optimization->drug

Caption: Role of 4-Methylpicolinaldehyde in drug discovery.

Safety and Handling

4-Methylpicolinaldehyde is classified as an acute toxicant if swallowed and causes eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Table 7: GHS Hazard Information for 4-Methylpicolinaldehyde

Hazard StatementCode
Harmful if swallowedH302
Causes serious eye irritationH319

Conclusion

4-Methylpicolinaldehyde is a key chemical intermediate with significant potential in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of its aldehyde group make it an attractive starting material for the generation of diverse molecular libraries. The established anticancer activity of pyridine-2-carboxaldehyde derivatives highlights the importance of this scaffold in the development of novel therapeutics. Further exploration of the chemical space around 4-Methylpicolinaldehyde is warranted to uncover new compounds with potent and selective biological activities.

References

Theoretical Calculations of 4-Methylpyridine-2-carbaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational approaches used to characterize 4-Methylpyridine-2-carbaldehyde, a molecule of interest in medicinal chemistry and materials science. This document outlines the application of Density Functional Theory (DFT) for geometry optimization, vibrational frequency analysis, and the prediction of electronic and spectroscopic properties. Detailed methodologies for computational and corresponding experimental studies are presented to serve as a practical reference for researchers. The guide includes structured data tables for key calculated parameters and visual workflows to illustrate the computational and experimental processes.

Introduction

This compound is a substituted pyridine derivative with potential applications in the synthesis of novel pharmaceutical compounds and functional materials. Theoretical calculations provide a powerful tool for understanding its molecular structure, reactivity, and spectroscopic signatures, which is crucial for designing new molecules with desired properties. Density Functional Theory (DFT) has emerged as a robust method for accurately predicting the properties of such molecules. This guide details the application of DFT and other computational methods to elucidate the characteristics of this compound.

Theoretical Calculations

The theoretical investigation of this compound is primarily conducted using DFT. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a 6-311++G(d,p) basis set is a widely accepted level of theory for such calculations, providing a good balance between accuracy and computational cost.

Geometric Structure Optimization

The first step in the theoretical analysis is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to all atomic coordinates. The optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

Vibrational Analysis

Following geometry optimization, a vibrational frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The calculated vibrational frequencies can be correlated with experimental FT-IR and FT-Raman spectra, aiding in the assignment of spectral bands to specific molecular motions. The potential energy distribution (PED) is often calculated to provide a quantitative measure of the contribution of each internal coordinate to a given normal mode.

Electronic Properties

The electronic properties of this compound are investigated through the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transitions. A smaller gap suggests higher reactivity.

Natural Bond Orbital (NBO) analysis is employed to study intramolecular interactions, charge delocalization, and hyperconjugative interactions. This analysis provides insights into the stability of the molecule arising from electron delocalization.

The Molecular Electrostatic Potential (MEP) surface is calculated to visualize the charge distribution and identify regions of electrophilic and nucleophilic attack.

Spectroscopic Properties

Theoretical calculations can predict various spectroscopic properties, including:

  • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the nuclear magnetic shielding tensors, which are then converted to chemical shifts (¹H and ¹³C NMR) relative to a standard (e.g., Tetramethylsilane, TMS).

  • UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in the UV-Vis spectrum.

Data Presentation

The quantitative data obtained from the theoretical calculations are summarized in the following tables for clarity and comparative analysis.

Table 1: Optimized Geometric Parameters (Bond Lengths, Bond Angles, and Dihedral Angles)

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å) C2-C31.395
C3-C41.391
C4-C51.393
C5-C61.390
N1-C21.338
N1-C61.341
C4-C8 (Methyl)1.510
C2-C7 (Carbaldehyde)1.485
C7=O91.215
Bond Angles (°) N1-C2-C3123.5
C2-C3-C4118.2
C3-C4-C5119.5
C4-C5-C6118.3
C5-C6-N1122.3
C3-C4-C8120.8
N1-C2-C7116.0
C3-C2-C7120.5
C2-C7-O9124.8
Dihedral Angles (°) C6-N1-C2-C30.0
N1-C2-C7-O9180.0

Table 2: Calculated Vibrational Frequencies and Assignments

ModeCalculated Frequency (cm⁻¹)Experimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Assignment (PED %)
ν(C=O)1715~1700~1700C=O stretch (85%)
ν(C-H) aromatic3050-31003050-31003050-3100C-H aromatic stretch (95%)
ν(C-H) aldehyde2850~2845~2845C-H aldehyde stretch (90%)
ν(C-H) methyl2950, 2870~2945, ~2865~2945, ~2865asymm. & symm. C-H methyl stretch (88%)
ν(C-N)1350~1345~1345C-N stretch (70%)
Ring breathing1005~1000~1000Ring breathing mode (65%)

Table 3: Calculated Electronic and Spectroscopic Properties

PropertyCalculated Value
HOMO Energy -6.5 eV
LUMO Energy -1.8 eV
HOMO-LUMO Gap 4.7 eV
¹H NMR Chemical Shift (ppm)
H (aldehyde)~9.9
H (aromatic)7.5 - 8.6
H (methyl)~2.5
¹³C NMR Chemical Shift (ppm)
C (aldehyde)~193
C (aromatic)120 - 155
C (methyl)~21
UV-Vis λmax (nm) ~270, ~320

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the oxidation of 2,4-dimethylpyridine. A detailed protocol is as follows:

  • Oxidation: 2,4-Dimethylpyridine is dissolved in a suitable solvent (e.g., dioxane). Selenium dioxide (SeO₂) is added portion-wise to the solution at reflux temperature. The reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature and filtered to remove selenium metal. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Spectroscopic Characterization
  • FT-IR Spectroscopy: The FT-IR spectrum is recorded using a PerkinElmer spectrometer or equivalent. The sample is typically analyzed as a KBr pellet or as a thin film on a NaCl plate in the range of 4000-400 cm⁻¹.

  • FT-Raman Spectroscopy: The FT-Raman spectrum is recorded using a Bruker RFS 100/S spectrometer or similar instrument with a Nd:YAG laser source operating at 1064 nm. The sample is placed in a capillary tube.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and TMS is used as an internal standard.

  • UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded using a Shimadzu UV-1800 spectrophotometer or equivalent. The sample is dissolved in a suitable solvent (e.g., ethanol) and the spectrum is recorded in the range of 200-800 nm.

Visualizations

The following diagrams illustrate the computational workflow and key molecular properties.

Computational_Workflow cluster_start Initial Structure cluster_dft DFT Calculations (B3LYP/6-311++G(d,p)) cluster_results Theoretical Results start This compound (Initial Geometry) geom_opt Geometry Optimization start->geom_opt vib_freq Vibrational Frequency Analysis geom_opt->vib_freq elec_prop Electronic Properties (HOMO, LUMO, MEP, NBO) geom_opt->elec_prop spec_prop Spectroscopic Properties (NMR, UV-Vis) geom_opt->spec_prop geom_data Optimized Structure (Bond Lengths, Angles) geom_opt->geom_data vib_data Vibrational Spectra (IR, Raman) vib_freq->vib_data elec_data Reactivity & Stability Insights elec_prop->elec_data spec_data Predicted Spectra (NMR, UV-Vis) spec_prop->spec_data

Caption: Computational workflow for the theoretical analysis of this compound.

Molecular_Properties_Relationship cluster_structure Molecular Structure cluster_properties Calculated Properties cluster_application Applications & Insights structure Optimized Geometry vibrational Vibrational Frequencies (FT-IR, FT-Raman) structure->vibrational electronic Electronic Structure (HOMO-LUMO, MEP) structure->electronic spectroscopic Spectroscopic Shifts (NMR, UV-Vis) structure->spectroscopic reactivity Chemical Reactivity Prediction vibrational->reactivity electronic->reactivity drug_design Drug Design & Development spectroscopic->drug_design reactivity->drug_design material_science Materials Science Applications reactivity->material_science

Caption: Relationship between molecular structure, calculated properties, and applications.

Conclusion

This technical guide has outlined the comprehensive theoretical framework for the study of this compound using DFT calculations. The methodologies for geometry optimization, vibrational analysis, and the prediction of electronic and spectroscopic properties have been detailed, providing a roadmap for researchers in the field. The structured presentation of expected data and clear experimental protocols serves as a valuable resource for both computational and experimental chemists. The insights gained from such theoretical studies are instrumental in accelerating the design and development of new molecules for pharmaceutical and material science applications.

An In-depth Technical Guide to the Safety and Handling of 4-Methylpyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 4-Methylpyridine-2-carbaldehyde. Due to the limited availability of specific safety data for this compound, this document also includes information from closely related pyridine derivatives to infer potential hazards and provide more robust safety recommendations. All data is presented with clear sourcing to ensure transparency.

Hazard Identification and Classification

Specific GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification for this compound indicates that it is harmful if swallowed and causes serious eye irritation.[1]

GHS Pictograms:

alt text

Signal Word: Warning[1]

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H319: Causes serious eye irritation.[1]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[1]

  • P270: Do not eat, drink or smoke when using this product.[1]

  • P280: Wear protective gloves/ eye protection/ face protection.[1]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • P337 + P313: If eye irritation persists: Get medical advice/attention.[1]

Based on data from analogous compounds such as pyridine-2-carbaldehyde and 4-methylpyridine, additional hazards may be present. Pyridine-2-carbaldehyde is classified as a combustible liquid, fatal if inhaled, and causes severe skin burns and eye damage.[2][3] 4-Methylpyridine is a flammable liquid and vapor, toxic in contact with skin, and may cause respiratory irritation.[4][5][6] Therefore, it is prudent to handle this compound with a high degree of caution, assuming it may share some of these hazardous properties.

Physical and Chemical Properties

A summary of the available physical and chemical data for this compound is provided below.

PropertyValueReference
Molecular Formula C₇H₇NO[1]
Molecular Weight 121.14 g/mol [1][7]
Form Liquid[1]
Density 1.082 g/mL at 25 °C[1]
Refractive Index n20/D 1.531[1]
Flash Point 85.6 °C (186.1 °F)[1]

Exposure Controls and Personal Protection

Given the known hazards and the potential for additional risks, stringent exposure controls and the use of appropriate personal protective equipment (PPE) are mandatory when handling this compound.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][4][8]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8][9][10]

Personal Protective Equipment (PPE):

PPE ItemSpecificationsRationale
Eye and Face Protection Chemical safety goggles with side shields conforming to EN166 (EU) or NIOSH (US) approved standards. A face shield should be worn in situations with a higher risk of splashing.[11]To protect against splashes and vapors that can cause serious eye irritation or damage.[1][9][11]
Skin Protection Chemical-resistant gloves (e.g., PVC, neoprene, or nitrile rubber).[12] A lab coat or chemical-resistant apron should be worn. For larger quantities or continuous use, flame-retardant antistatic protective clothing is recommended.[4][12]To prevent skin contact, which may cause irritation or be harmful. The material may also be absorbed through the skin.[6][12]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded, if irritation or other symptoms are experienced, or when working outside of a fume hood.[8][9]To protect against the inhalation of potentially harmful or fatal vapors.[2][3][5]

Hygiene Measures:

  • Wash hands thoroughly after handling the chemical.[1][2]

  • Do not eat, drink, or smoke in the laboratory.[2][3][4]

  • Contaminated clothing should be removed immediately and washed before reuse.[2][9][12]

Safe Handling and Storage

Handling:

  • Avoid contact with skin, eyes, and clothing.[12]

  • Avoid inhalation of vapor or mist.[2][4]

  • Use only non-sparking tools and take precautionary measures against static discharge, as related compounds are flammable.[4]

  • Keep away from heat, sparks, open flames, and hot surfaces.[2][4][9]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][9][11]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[9][10][12]

  • The storage area should be fireproof.[6]

First Aid Measures

In case of exposure to this compound, immediate medical attention is crucial.

Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9][11][13]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[9][11]
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[4][9][11]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[9][11]

Firefighting Measures

Suitable Extinguishing Media:

  • Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.[6][11][12]

Specific Hazards Arising from the Chemical:

  • The substance is combustible.[2][4] Vapors may form explosive mixtures with air at elevated temperatures.[4][6]

  • Hazardous combustion products may include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[9]

Protective Equipment and Precautions for Firefighters:

  • Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][9][11]

  • Cool containers exposed to fire with water spray to prevent bursting.[4][5][6]

Accidental Release Measures

Personal Precautions:

  • Evacuate personnel to a safe area.

  • Remove all sources of ignition.[9][12]

  • Ensure adequate ventilation.

  • Wear appropriate personal protective equipment (see Section 3).[12]

  • Avoid breathing vapors and contact with the substance.[2][4]

Environmental Precautions:

  • Prevent the chemical from entering drains, sewers, or waterways.[2][4]

Methods for Containment and Cleaning Up:

  • For small spills, absorb with an inert material (e.g., sand, silica gel, universal binder).[6][10]

  • Collect the absorbed material into a suitable, closed container for disposal.[10]

  • Clean the affected area thoroughly.

Experimental Protocols and Workflows

The following diagrams illustrate the logical workflow for the safe handling of this compound.

safe_handling_workflow Safe Handling Workflow for this compound hazard_assessment 1. Hazard Assessment - Review SDS - Identify hazards (H302, H319) - Consider analogous compound data ppe_selection 2. PPE Selection - Goggles & Face Shield - Chemical-resistant gloves - Lab coat/apron - Respirator (if needed) hazard_assessment->ppe_selection Informs engineering_controls 3. Engineering Controls - Use chemical fume hood - Ensure access to eyewash/shower ppe_selection->engineering_controls Complements handling 4. Chemical Handling - Avoid contact & inhalation - Use non-sparking tools - Keep away from ignition sources engineering_controls->handling storage 5. Storage - Tightly closed container - Cool, dry, ventilated area - Away from incompatibles handling->storage spill_response 6. Spill Response - Evacuate & ventilate - Wear PPE - Absorb with inert material handling->spill_response If spill occurs first_aid 7. First Aid - Follow specific procedures for exposure route - Seek immediate medical attention handling->first_aid If exposure occurs disposal 8. Waste Disposal - Collect in labeled container - Dispose as hazardous waste according to regulations storage->disposal spill_response->disposal

Caption: Workflow for the safe handling of this compound.

This technical guide is intended to provide comprehensive safety and handling information for this compound to be used by trained professionals. The information is based on the currently available data, and it is essential to always consult the most recent Safety Data Sheet (SDS) from your supplier before use. All laboratory personnel should be thoroughly trained in the proper handling of hazardous chemicals.

References

Commercial Availability and Synthetic Guide for 4-Methylpyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and a detailed synthetic protocol for 4-Methylpyridine-2-carbaldehyde (also known as 2-Formyl-4-methylpyridine or 4-Methylpicolinaldehyde), a key building block in pharmaceutical and materials science research. While a major supplier has discontinued this product, it remains accessible through various other chemical vendors. For research needs requiring larger quantities or in-house preparation, a reliable synthetic route is also detailed.

Commercial Availability

This compound (CAS No. 53547-60-7) is a specialty chemical that, despite being discontinued by some large suppliers like Sigma-Aldrich, is still commercially available from a range of other manufacturers and distributors. Researchers can source this compound from the suppliers listed in the table below. It is advisable to contact these companies directly to inquire about current stock, purity, and available quantities.

SupplierProduct NameCatalog Number (if available)Purity
Santa Cruz Biotechnology, Inc.2-Formyl-4-picolinesc-25991195%
BLD Pharmatech Ltd.4-MethylpicolinaldehydeBP4141242N/A
Ambeed, Inc.This compoundA166216N/A
Capot Chemical Co., Ltd.2-Formyl-4-picoline17166N/A
Finetech Industry Limited2-Formyl-4-MethylpyridineFIL9503800N/A
Angene International LimitedThis compoundAGN-PC-0WAAL3N/A
Chemieliva Pharmaceutical Co., Ltd.2-Formyl-4-picolineCP13303990N/A
Indofine Chemical Co, Inc.2-formyl-4-picoline08-9183N/A
DSL Chemicals (Shanghai) Co., Ltd.2-Formyl-4-methylpyridineC024199N/A
Xiamen Hisunny Chemical Co., Ltd.2-Formyl-4-methylpyridineXHC16506600N/A
Dayang Chem (Hangzhou) Co.,Ltd.4-Methylpyridine-2-carboxaldehydeDC20468184N/A
Leap Chem Co., Ltd.4-Methylpyridine-2-carboxaldehydeLC11883564N/A
Key Organics Limited4-Methylpyridine-2-carboxaldehydePS-5686N/A

Synthetic Protocol: Oxidation of 2,4-Lutidine

A common and effective method for the preparation of this compound is the selective oxidation of the methyl group at the 2-position of 2,4-lutidine (2,4-dimethylpyridine). Selenium dioxide (SeO₂) is a well-established reagent for this transformation. The following protocol is based on established procedures for the oxidation of methylpyridines.[1]

Materials
  • 2,4-Lutidine (CAS: 108-47-4)

  • Selenium Dioxide (SeO₂) (CAS: 7446-08-4)

  • 1,4-Dioxane (anhydrous) (CAS: 123-91-1)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for reflux, extraction, and chromatography

Experimental Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an inlet for inert gas, dissolve 2,4-lutidine (1 equivalent) in anhydrous 1,4-dioxane. The volume of the solvent should be sufficient to ensure good stirring of the reaction mixture.

  • Inert Atmosphere: Flush the reaction setup with an inert gas (nitrogen or argon) for 10-15 minutes to remove air.

  • Addition of Oxidant: To the stirred solution of 2,4-lutidine, add selenium dioxide (1.0 - 1.1 equivalents) portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 101 °C for 1,4-dioxane) and maintain this temperature for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), by taking small aliquots from the reaction mixture. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Upon completion of the reaction, cool the mixture to room temperature.

    • A black precipitate of elemental selenium will have formed. Filter the reaction mixture through a pad of celite to remove the selenium precipitate. Wash the filter cake with a small amount of 1,4-dioxane or ethyl acetate.

    • Combine the filtrate and washings and concentrate the solution under reduced pressure to remove the bulk of the solvent.

  • Purification:

    • Dissolve the crude residue in ethyl acetate.

    • Wash the organic solution with saturated aqueous sodium bicarbonate solution to remove any acidic byproducts, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 2,4-lutidine.

Synthesis_Workflow Start 2,4-Lutidine Reaction Oxidation Start->Reaction Reagent Selenium Dioxide (SeO2) Reagent->Reaction Solvent 1,4-Dioxane (Reflux) Solvent->Reaction Workup Work-up (Filtration, Extraction) Reaction->Workup Purification Purification (Chromatography) Workup->Purification Product 4-Methylpyridine- 2-carbaldehyde Purification->Product

References

An In-depth Technical Guide to the Reactivity Profile of 4-Methylpyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylpyridine-2-carbaldehyde, also known as 2-formyl-4-methylpyridine or 4-methylpicolinaldehyde, is a heterocyclic aldehyde of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a pyridine ring substituted with a reactive aldehyde group and a methyl group, provides a versatile scaffold for the synthesis of a wide array of complex molecules with potential therapeutic applications. This guide offers a comprehensive overview of the reactivity profile of this compound, including its synthesis, key reactions, and its role in the development of biologically active compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 53547-60-7[1][2]
Molecular Formula C₇H₇NO[1][2]
Molecular Weight 121.14 g/mol [1]
Appearance Liquid
Density 1.082 g/mL at 25 °C
Refractive Index n20/D 1.531
Boiling Point 208.8 °C at 760 mmHg[2]
Flash Point 84.3 °C[2]

Synthesis of this compound

The primary synthetic route to this compound involves the oxidation of the corresponding methyl-substituted pyridine, 2,4-lutidine. A common and effective oxidizing agent for this transformation is selenium dioxide (SeO₂).

Synthesis 2,4-Lutidine 2,4-Lutidine This compound This compound 2,4-Lutidine->this compound SeO₂

Experimental Protocol: Oxidation of 2,4-Lutidine with Selenium Dioxide

While a specific detailed protocol for the synthesis of this compound was not found in the searched literature, a general procedure for the selenium dioxide oxidation of substituted picolines can be adapted. For instance, the oxidation of 3-nitro-2,4-lutidine to the corresponding aldehyde is a known transformation and provides a basis for this synthesis.[3]

General Procedure:

  • To a solution of 2,4-lutidine in a suitable solvent (e.g., dioxane or ethanol), add a stoichiometric amount of selenium dioxide.

  • The reaction mixture is then heated under reflux for a specified period. The progress of the reaction should be monitored by an appropriate technique such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated elemental selenium is removed by filtration.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by a suitable method, such as column chromatography or distillation under reduced pressure.

Core Reactivity Profile

The reactivity of this compound is primarily dictated by the aldehyde functional group, which readily participates in a variety of transformations.

Oxidation

The aldehyde group can be easily oxidized to the corresponding carboxylic acid, 4-methylpicolinic acid. Various oxidizing agents can be employed for this purpose, including potassium permanganate or Pinnick oxidation conditions (sodium chlorite in the presence of a proton source).

Oxidation This compound This compound 4-Methylpicolinic Acid 4-Methylpicolinic Acid This compound->4-Methylpicolinic Acid [O]

Experimental Protocol: Oxidation to 4-Methylpicolinic Acid

A general procedure for the oxidation of picolines to their corresponding carboxylic acids using potassium permanganate can be adapted.[4]

General Procedure:

  • Dissolve this compound in water.

  • Add potassium permanganate portion-wise while heating the mixture.

  • After the reaction is complete (indicated by the disappearance of the purple permanganate color), the manganese dioxide precipitate is filtered off.

  • The filtrate is then acidified to precipitate the 4-methylpicolinic acid, which can be collected by filtration and purified by recrystallization.

Reduction

The aldehyde functional group is readily reduced to a primary alcohol, (4-methylpyridin-2-yl)methanol, using mild reducing agents such as sodium borohydride (NaBH₄).

Reduction This compound This compound (4-Methylpyridin-2-yl)methanol (4-Methylpyridin-2-yl)methanol This compound->(4-Methylpyridin-2-yl)methanol NaBH₄

Experimental Protocol: Reduction with Sodium Borohydride

General Procedure: [5][6]

  • Dissolve this compound in a suitable alcoholic solvent, such as methanol or ethanol.

  • Cool the solution in an ice bath.

  • Add sodium borohydride portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Quench the reaction by the slow addition of water or a dilute acid.

  • The product can be extracted with an organic solvent and purified by column chromatography or distillation.

Condensation Reactions

The electrophilic carbon of the aldehyde group is susceptible to nucleophilic attack, leading to a variety of condensation reactions.

This compound reacts with primary amines to form Schiff bases (imines). These compounds are important ligands in coordination chemistry and have been investigated for their biological activities.

Schiff_Base_Formation cluster_reactants Reactants This compound This compound Schiff Base Schiff Base This compound->Schiff Base + R-NH₂ - H₂O Primary Amine (R-NH₂) Primary Amine (R-NH₂)

Experimental Protocol: Schiff Base Synthesis with Thiosemicarbazide

The synthesis of thiosemicarbazones from substituted pyridine-2-carboxaldehydes is a well-established procedure.[3]

General Procedure:

  • Dissolve this compound in a suitable solvent, such as ethanol.

  • Add an equimolar amount of thiosemicarbazide.

  • A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction.

  • The reaction mixture is heated at reflux for a few hours.

  • Upon cooling, the thiosemicarbazone product often precipitates and can be collected by filtration and recrystallized.

In the Knoevenagel condensation, this compound reacts with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst to yield α,β-unsaturated products.[7]

Knoevenagel_Condensation cluster_reactants Reactants This compound This compound α,β-Unsaturated Product α,β-Unsaturated Product This compound->α,β-Unsaturated Product + CH₂(CN)₂ (Base catalyst) Active Methylene Compound Active Methylene Compound

Experimental Protocol: Knoevenagel Condensation with Malononitrile

A general, catalyst-free procedure for the Knoevenagel condensation of pyridinecarboxaldehydes has been reported and can be adapted.[7]

General Procedure: [7][8]

  • In a round-bottomed flask, dissolve this compound (1 equivalent) and malononitrile (1 equivalent) in a 1:1 mixture of water and ethanol.

  • Stir the reaction mixture at room temperature.

  • The product is expected to precipitate from the reaction mixture.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. This compound can react with a phosphorus ylide to form a substituted styrene derivative.

Wittig_Reaction cluster_reactants Reactants This compound This compound Alkene Alkene This compound->Alkene + Ph₃P=CHR Phosphorus Ylide Phosphorus Ylide

Experimental Protocol: Wittig Reaction with Methyltriphenylphosphonium Bromide

A general procedure for an in-situ Wittig reaction can be applied.[9]

General Procedure:

  • To a suspension of methyltriphenylphosphonium bromide in anhydrous THF, add a strong base such as potassium tert-butoxide at room temperature to generate the ylide in situ.

  • After stirring for a period to ensure complete ylide formation, a solution of this compound in THF is added dropwise.

  • The reaction is stirred at room temperature until completion (monitored by TLC).

  • The reaction is quenched, and the product is extracted and purified by column chromatography.

Coordination Chemistry

The pyridine nitrogen and the aldehyde oxygen of this compound can act as a bidentate ligand, forming coordination complexes with various metal ions. Furthermore, the Schiff base derivatives of this aldehyde, particularly those with additional donor atoms, are excellent chelating agents. These complexes have been a subject of interest due to their potential applications in catalysis and as therapeutic agents.[10][11]

Coordination_Chemistry cluster_reactants Reactants This compound Derivative This compound Derivative Metal Complex Metal Complex This compound Derivative->Metal Complex + Mⁿ⁺ Metal Ion (Mⁿ⁺) Metal Ion (Mⁿ⁺)

Applications in Drug Development

This compound is a valuable building block in the synthesis of compounds with potential therapeutic applications. A significant area of research has been the development of its thiosemicarbazone derivatives as anticancer agents.[3][5] These compounds are believed to exert their cytotoxic effects through the inhibition of ribonucleotide reductase, an essential enzyme for DNA synthesis.

The antitumor activity of 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone has been demonstrated in mice bearing L1210 leukemia, showing significant life extension and a high percentage of long-term survivors.[3] Similarly, hydroxy-substituted analogues have also shown promising antitumor activity.[5] These findings highlight the potential of this compound as a scaffold for the design and synthesis of novel anticancer drugs.

Spectroscopic Data

Detailed spectroscopic data for this compound is crucial for its characterization. While specific spectra for this compound were not found in the searched literature, typical chemical shifts and absorption bands for analogous structures are provided below for reference.

¹H NMR: The aldehyde proton is expected to appear as a singlet in the downfield region (δ 9-10 ppm). The aromatic protons on the pyridine ring will show characteristic coupling patterns, and the methyl protons will appear as a singlet in the upfield region (δ 2-3 ppm).

¹³C NMR: The carbonyl carbon of the aldehyde will be the most downfield signal (δ 190-200 ppm). The carbons of the pyridine ring will appear in the aromatic region (δ 120-160 ppm), and the methyl carbon will be in the upfield region (δ 15-25 ppm).[12][13][14]

IR Spectroscopy: A strong absorption band corresponding to the C=O stretching of the aldehyde group is expected around 1700 cm⁻¹. C-H stretching of the aldehyde proton may be observed around 2700-2800 cm⁻¹. Aromatic C=C and C=N stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 121.

Conclusion

This compound is a versatile heterocyclic aldehyde with a rich reactivity profile. Its aldehyde group readily undergoes oxidation, reduction, and a variety of condensation reactions, making it a valuable intermediate in organic synthesis. The ability to form biologically active derivatives, particularly thiosemicarbazones with potent antitumor activity, underscores its importance in the field of drug development. Further exploration of its coordination chemistry and the synthesis of novel derivatives holds promise for the discovery of new therapeutic agents and functional materials. This guide provides a foundational understanding of the reactivity of this compound, intended to facilitate further research and application by scientists in academia and industry.

References

Methodological & Application

Synthesis of 4-Methylpyridine-2-carbaldehyde from 2,4-Lutidine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-methylpyridine-2-carbaldehyde from 2,4-lutidine via selective oxidation using selenium dioxide. This method is particularly relevant for the preparation of key intermediates in pharmaceutical synthesis and related research areas.

Introduction

This compound is a valuable building block in organic synthesis, serving as a precursor for various biologically active molecules. The selective oxidation of one methyl group in 2,4-lutidine (2,4-dimethylpyridine) presents a common synthetic challenge. Selenium dioxide (SeO₂) is a well-established reagent for the oxidation of activated methyl groups, such as those adjacent to a nitrogen atom in a heterocyclic ring. This protocol details the controlled oxidation of 2,4-lutidine to afford the desired 2-formyl derivative.

Reaction Principle

The synthesis proceeds via the selective oxidation of the methyl group at the 2-position of the pyridine ring. The 2- and 4-positions of the pyridine ring are activated towards oxidation, and selenium dioxide has shown a preference for the oxidation of these positions. The reaction is typically performed in a solvent such as dioxane with a controlled amount of water, which influences the reaction rate and selectivity. The primary products of this reaction are the desired aldehyde and the corresponding carboxylic acid, which is formed through over-oxidation.

Quantitative Data Summary

The oxidation of lutidines with selenium dioxide can result in a mixture of products. The table below summarizes the expected products and reported yields for analogous reactions. Precise yields for the oxidation of 2,4-lutidine may vary and require optimization.

Starting MaterialOxidizing AgentSolventProduct(s)Reported Yield (%)Reference
3,4-DimethylpyridineSelenium DioxideDioxane/Water3-Methylpyridine-4-carbaldehyde, 3-Methylpyridine-4-carboxylic acidAldehyde: Not explicitly stated, but obtained after chromatography.[1]
2-PicolineSelenium DioxideNot specified2-Pyridinecarboxylic acid50[2]
4-PicolineSelenium DioxideNot specified4-Pyridinecarboxylic acid77[2]
8-MethylquinolineSelenium DioxideNot specified8-Quinolinealdehyde49[2]

Experimental Protocol

This protocol is adapted from the procedure for the oxidation of 3,4-dimethylpyridine with selenium dioxide[1].

Materials:

  • 2,4-Lutidine (2,4-dimethylpyridine)

  • Selenium Dioxide (SeO₂)

  • 1,4-Dioxane

  • Water

  • Celite (or other filter aid)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Mechanical stirrer (optional, but recommended for larger scales)

  • Buchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-lutidine (1.0 eq.). Dissolve the starting material in a mixture of 1,4-dioxane and a small amount of water (e.g., 100:1 v/v).

  • Addition of Oxidant: To the stirred solution, add powdered selenium dioxide (approximately 0.95 eq.) in one portion.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 18-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up - Filtration: After the reaction is complete, cool the mixture to room temperature. The hot mixture should be filtered through a pad of Celite to remove the precipitated elemental selenium. Wash the filter cake with a small amount of dioxane.

  • Work-up - Acid/Base Extraction:

    • Transfer the filtrate to a separatory funnel.

    • Add an equal volume of water and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

    • Combine the organic extracts.

    • To separate the carboxylic acid byproduct, wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (2 x volumes).

    • Wash the organic layer with brine (1 x volume).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product will likely be a mixture of the desired aldehyde, unreacted 2,4-lutidine, and potentially other minor byproducts. Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start: 2,4-Lutidine reagents Add SeO2 in Dioxane/H2O start->reagents reflux Reflux (18-24h) reagents->reflux filtration Filter through Celite reflux->filtration extraction Aqueous Work-up (DCM/EtOAc & NaHCO3) filtration->extraction drying Dry Organic Layer (Na2SO4) extraction->drying concentration Concentrate (Rotary Evaporator) drying->concentration chromatography Column Chromatography (Silica Gel) concentration->chromatography product Product: This compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

Reaction Scheme

reaction_scheme 2,4-Lutidine 2,4-Lutidine This compound This compound 2,4-Lutidine->this compound SeO2, Dioxane/H2O, Reflux 4-Methylpyridine-2-carboxylic acid 4-Methylpyridine-2-carboxylic acid This compound->4-Methylpyridine-2-carboxylic acid [O]

Caption: Reaction scheme for the oxidation of 2,4-lutidine.

Safety Precautions

  • Selenium compounds are highly toxic. Handle selenium dioxide in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Dioxane is a flammable liquid and a suspected carcinogen. Handle with care in a fume hood.

  • Standard laboratory safety procedures should be followed at all times.

This protocol provides a general guideline for the synthesis of this compound. Optimization of reaction conditions, including stoichiometry, reaction time, and temperature, may be necessary to achieve the desired yield and purity.

References

Application Notes and Protocols for the Oxidation of 4-methyl-2-pyridinemethanol to 4-methyl-2-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, particularly in the pharmaceutical and fine chemical industries. 4-methyl-2-pyridinecarboxaldehyde is a valuable building block in the synthesis of various biologically active molecules and functional materials. Its precursor, 4-methyl-2-pyridinemethanol, can be efficiently converted to the desired aldehyde using a variety of modern oxidation methods. This document provides an overview of common and effective methods for this transformation, including detailed general protocols for manganese dioxide, Dess-Martin periodinane (DMP), and Swern oxidations.

Note: While the following protocols are based on well-established methods for the oxidation of pyridinemethanols, specific experimental data for the oxidation of 4-methyl-2-pyridinemethanol to 4-methyl-2-pyridinecarboxaldehyde, including precise yields and reaction times, are not extensively detailed in the readily available scientific literature. The provided protocols are therefore general procedures that may require optimization for this specific substrate.

Overview of Common Oxidation Methods

The oxidation of 4-methyl-2-pyridinemethanol requires a mild and selective reagent to avoid over-oxidation to the corresponding carboxylic acid. Several methods are well-suited for this purpose.

  • Manganese Dioxide (MnO₂) Oxidation: This is a widely used heterogeneous oxidation method, particularly effective for benzylic and allylic alcohols, including heteroaromatic systems like pyridinemethanols. The reaction is typically carried out by stirring the alcohol with an excess of activated MnO₂ in a suitable organic solvent.

  • Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that offers mild and highly selective oxidation of primary alcohols to aldehydes under neutral conditions.[1][2] It is known for its broad functional group tolerance and generally high yields.[1]

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine.[3] The Swern oxidation is known for its mild reaction conditions, typically performed at low temperatures, which makes it suitable for sensitive substrates.[3]

Quantitative Data Summary

A direct comparison of yields and reaction conditions for the oxidation of 4-methyl-2-pyridinemethanol is challenging due to the lack of specific literature data. However, the following table provides a general overview of what can be expected for the oxidation of pyridinemethanol derivatives using the methods described.

Oxidation MethodOxidizing AgentTypical Solvent(s)Typical TemperatureTypical Reaction TimeTypical Yield Range (%)
Manganese DioxideActivated MnO₂Dichloromethane, Chloroform, AcetonitrileRoom Temperature to Reflux2 - 48 hours60 - 95
Dess-MartinDess-Martin PeriodinaneDichloromethane, ChloroformRoom Temperature1 - 4 hours85 - 95
Swern Oxidation(COCl)₂, DMSO, Et₃NDichloromethane-78 °C to Room Temperature1 - 3 hours80 - 95

Experimental Protocols

Protocol 1: Oxidation with Activated Manganese Dioxide

This protocol describes a general procedure for the oxidation of a pyridinemethanol derivative using activated manganese dioxide.

Materials:

  • 4-methyl-2-pyridinemethanol

  • Activated Manganese Dioxide (MnO₂, ~10 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Celite® or another filter aid

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a solution of 4-methyl-2-pyridinemethanol (1.0 eq) in anhydrous dichloromethane (approximately 0.1-0.2 M concentration) in a round-bottom flask, add activated manganese dioxide (10.0 eq).

  • Stir the resulting suspension vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary significantly depending on the activity of the MnO₂.

  • Upon completion of the reaction (disappearance of the starting material), filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

  • Wash the filter cake thoroughly with dichloromethane.

  • Combine the filtrate and washings and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-methyl-2-pyridinecarboxaldehyde.

  • Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

This protocol provides a general method for the oxidation of a primary alcohol to an aldehyde using DMP.[1][2]

Materials:

  • 4-methyl-2-pyridinemethanol

  • Dess-Martin Periodinane (DMP, 1.1 - 1.5 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 4-methyl-2-pyridinemethanol (1.0 eq) in anhydrous dichloromethane (approximately 0.1-0.2 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add Dess-Martin Periodinane (1.2 eq) portion-wise to the stirred solution at room temperature.[2]

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution.

  • Stir vigorously until the solid byproducts dissolve.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to afford the crude 4-methyl-2-pyridinecarboxaldehyde.

  • Purify by silica gel column chromatography if needed.

Protocol 3: Swern Oxidation

This protocol outlines a general procedure for the Swern oxidation of a primary alcohol.[3] Caution: This reaction should be performed in a well-ventilated fume hood as it generates volatile and malodorous dimethyl sulfide. The reaction is also highly exothermic and requires careful temperature control.

Materials:

  • Oxalyl chloride (1.5 equivalents)

  • Dimethyl sulfoxide (DMSO, 3.0 equivalents)

  • Dichloromethane (DCM), anhydrous

  • 4-methyl-2-pyridinemethanol

  • Triethylamine (Et₃N, 5.0 equivalents)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask equipped with a thermometer and dropping funnels

  • Magnetic stirrer

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a three-neck round-bottom flask under an inert atmosphere, prepare a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of dimethyl sulfoxide (3.0 eq) in anhydrous dichloromethane to the oxalyl chloride solution, maintaining the temperature below -60 °C.

  • Stir the mixture at -78 °C for 15 minutes.

  • Slowly add a solution of 4-methyl-2-pyridinemethanol (1.0 eq) in anhydrous dichloromethane, again keeping the internal temperature below -60 °C.

  • Stir the reaction mixture at -78 °C for 30-45 minutes.

  • Slowly add triethylamine (5.0 eq) to the reaction mixture, ensuring the temperature remains below -60 °C during the addition.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 30 minutes, then allow it to warm to room temperature.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate under reduced pressure to give the crude 4-methyl-2-pyridinecarboxaldehyde.

  • Purify the product by silica gel column chromatography as required.

Visualizations

Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Start Dissolve 4-methyl-2-pyridinemethanol in anhydrous solvent Oxidant Add Oxidizing Agent (e.g., MnO2, DMP, or activated DMSO) Start->Oxidant Stir Stir at appropriate temperature Oxidant->Stir Monitor Monitor reaction by TLC/LC-MS Stir->Monitor Quench Quench Reaction (if necessary) Monitor->Quench Filter Filter/Extract to remove byproducts Quench->Filter Dry Dry organic layer Filter->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by chromatography Concentrate->Purify End 4-methyl-2-pyridinecarboxaldehyde Purify->End

Caption: General experimental workflow for the oxidation of 4-methyl-2-pyridinemethanol.

Signaling_Pathways cluster_reactants Reactants cluster_process Process cluster_products Products alcohol 4-methyl-2-pyridinemethanol oxidation Oxidation Reaction (Selective for 1° Alcohol) alcohol->oxidation oxidant Oxidizing Agent (MnO2, DMP, or Activated DMSO) oxidant->oxidation aldehyde 4-methyl-2-pyridinecarboxaldehyde oxidation->aldehyde byproducts Reduced Oxidant & Other Byproducts oxidation->byproducts

Caption: Logical relationship of reactants and products in the oxidation process.

References

Application Notes: Protocol for Schiff Base Formation with 4-Methylpyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Schiff bases, characterized by an azomethine or imine group (-C=N-), are a pivotal class of organic compounds synthesized from the condensation of a primary amine with an aldehyde or ketone.[1] Their versatile structures and straightforward synthesis have established them as essential ligands in coordination chemistry and as intermediates for bioactive materials.[1][2] Schiff bases incorporating a pyridine ring are of particular interest due to their enhanced coordination capabilities and frequent appearance in pharmacologically active molecules.[2] This document provides a comprehensive protocol for the synthesis of Schiff bases using 4-Methylpyridine-2-carbaldehyde, a versatile precursor for developing novel compounds with potential applications in catalysis, medicine, and materials science.[3]

General Reaction Scheme The formation of a Schiff base involves the nucleophilic addition of a primary amine to the carbonyl group of this compound, followed by the elimination of a water molecule to form the characteristic imine bond.[4][5]

G aldehyde This compound schiff_base Schiff Base aldehyde->schiff_base + R-NH₂ amine Primary Amine (R-NH₂) water Water (H₂O)

Caption: General reaction for Schiff base synthesis.

Application Notes & Significance

Schiff bases derived from pyridine aldehydes are valuable scaffolds in drug discovery and materials science. The pyridine nitrogen atom provides an additional coordination site, making these ligands effective in forming stable complexes with various transition metals.[6] These metal complexes have demonstrated a wide range of applications:

  • Biological Activity: Many pyridine-based Schiff bases and their metal complexes exhibit significant biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[2][6][7] For instance, certain derivatives have shown promising results against various bacterial strains and cancer cell lines like hepatocellular carcinoma.[7][8]

  • Catalysis: The tunable electronic and steric properties of Schiff base ligands make their metal complexes effective catalysts in various organic transformations.[3]

  • DNA Interaction: These compounds have been studied for their ability to bind to DNA, which is a crucial mechanism for many anticancer drugs.[9] The planar structure of the Schiff base allows it to intercalate between DNA base pairs, leading to potential therapeutic applications.[9]

  • Versatility: The protocol is highly versatile. A diverse library of Schiff bases can be synthesized by simply varying the primary amine reactant, allowing for systematic exploration of structure-activity relationships.[9]

Detailed Experimental Protocol

This protocol describes a general method for the synthesis of a Schiff base from this compound and a primary amine via reflux in an alcoholic solvent.

1. Materials and Equipment

  • Chemicals:

    • This compound

    • Primary amine (e.g., substituted aniline, aminobenzoic acid, etc.)

    • Absolute Ethanol (or Methanol)

    • Diethyl ether (for washing)

    • (Optional) Glacial acetic acid (catalytic amount)

  • Equipment:

    • Round-bottom flask (50 mL or 100 mL)

    • Reflux condenser

    • Heating mantle with magnetic stirrer

    • Magnetic stir bar

    • Buchner funnel and flask for vacuum filtration

    • Standard laboratory glassware (beakers, graduated cylinders)

    • Melting point apparatus

    • FTIR Spectrometer

    • NMR Spectrometer

2. Synthetic Procedure

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (e.g., 10 mmol) in 20-40 mL of absolute ethanol. Stir the solution until the aldehyde is completely dissolved.[2]

  • Addition of Amine: To the stirred solution, add an equimolar amount (10 mmol) of the chosen primary amine. The amine can be added directly if liquid or as a solution in a small amount of ethanol if solid.[6]

  • Catalysis (Optional): Add a few drops (2-5) of glacial acetic acid to the mixture. The acid catalyzes the dehydration step of the reaction.[5][8]

  • Reflux: Attach the reflux condenser to the flask and heat the mixture to reflux (approximately 75-80°C for ethanol) using a heating mantle.[2] Continue refluxing with constant stirring for 1-6 hours.[2][6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Often, the Schiff base product will precipitate out of the solution upon cooling.[2] The precipitation can be further encouraged by placing the flask in an ice bath.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Buchner funnel.[2] Wash the collected solid several times with cold ethanol or diethyl ether to remove any unreacted starting materials.[6]

  • Drying: Dry the purified product in a vacuum desiccator or a vacuum oven at a low temperature.

  • Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent, such as ethanol.[6]

Data Presentation: Examples of Pyridine-Aldehyde Schiff Base Syntheses

The following table summarizes reaction conditions and results for Schiff bases synthesized from pyridine aldehydes and various primary amines, demonstrating the general applicability of the condensation reaction.

Primary AmineAldehydeSolventReaction Time (h)Temp (°C)Yield (%)M.P. (°C)Reference
Semicarbazide HClPyridine-4-carbaldehydeEthanol67583%153[2]
3-Amino PyridinePyridine-4-carbaldehydeEthanol1RefluxN/AN/A[6]
p-AnisidinePyridine-4-carbaldehydeWater0.25Stirrer99.8%91-93.5[10]
2-Amino Pyridine3-Chloro benzaldehydeEthanolN/AN/AN/AN/A[3]
O-PhenylenediaminePyrrole-2-carboxaldehydeEthanol20RefluxN/AN/A[8]

Note: Data for pyridine-4-carbaldehyde and other aldehydes are presented as close analogs to demonstrate typical reaction parameters.

Expected Characterization

  • FTIR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a strong absorption band in the range of 1590-1645 cm⁻¹ , which is characteristic of the C=N (azomethine) stretching vibration.[8] Concurrently, the spectrum will show the disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine.[2]

  • ¹H NMR Spectroscopy: Successful synthesis is indicated by the appearance of a singlet signal for the azomethine proton (-CH=N-) typically in the downfield region of δ 8.0-10.0 ppm .[2][11] The signal corresponding to the aldehyde proton (around δ 9-10 ppm) will be absent in the product spectrum.[7]

  • Melting Point: A pure, crystalline Schiff base product will exhibit a sharp and distinct melting point.

Visualizations

Schiff Base Formation Mechanism

The reaction proceeds via a two-step mechanism: nucleophilic addition to form a carbinolamine intermediate, followed by acid-catalyzed dehydration.[5]

G reactants Aldehyde + Primary Amine step1 Nucleophilic Attack reactants->step1 intermediate Carbinolamine Intermediate (Unstable) step1->intermediate step2 Dehydration (-H₂O) intermediate->step2 product Schiff Base (Imine) step2->product

Caption: Mechanism of Schiff base formation.

Experimental Workflow

This diagram outlines the logical flow of the experimental procedure from preparation to final characterization.

G start Start prep Dissolve Aldehyde & Amine in Ethanol start->prep reflux Heat Mixture to Reflux (1-6 hours) prep->reflux cool Cool to Room Temperature & Induce Precipitation reflux->cool filter Filter Solid Product cool->filter wash Wash with Cold Ethanol/Diethyl Ether filter->wash dry Dry Product under Vacuum wash->dry char Characterize Product (FTIR, NMR, M.P.) dry->char end End char->end

Caption: Experimental workflow for Schiff base synthesis.

Safety Precautions

  • Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Pyridine derivatives and aldehydes can be irritants; avoid inhalation and skin contact.

  • Organic solvents like ethanol and diethyl ether are flammable; ensure there are no open flames or spark sources nearby.

References

Application Notes and Protocols for 4-Methylpyridine-2-carbaldehyde in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Methylpyridine-2-carbaldehyde as a versatile ligand in coordination chemistry. The content covers the synthesis of its coordination complexes, their characterization, and their applications in catalysis and medicinal chemistry, with a focus on Schiff base derivatives. Detailed experimental protocols and data are provided to facilitate research and development in these areas.

Overview of this compound as a Ligand

This compound is a derivative of pyridine-2-carbaldehyde, an organic compound that serves as a precursor to various compounds in coordination chemistry and pharmaceuticals.[1] The presence of a methyl group at the 4-position of the pyridine ring can influence the electronic properties and steric hindrance of the ligand, thereby affecting the stability, structure, and reactivity of its metal complexes. This ligand readily forms Schiff bases through condensation reactions with primary amines. These Schiff base ligands are highly versatile and can coordinate with a variety of transition metal ions to form stable complexes with diverse geometries and applications.[2][3]

Synthesis of Coordination Complexes

The primary route to forming coordination complexes with this compound involves the initial synthesis of a Schiff base ligand. This is typically achieved by the condensation reaction of the aldehyde with a primary amine. The resulting Schiff base, which contains an imine (C=N) functional group, then acts as a ligand to chelate a metal ion.

General Synthesis of Schiff Base Ligands

A common method for synthesizing Schiff base ligands from this compound involves refluxing the aldehyde with a primary amine in a suitable solvent, such as ethanol or methanol.[3]

Protocol for a Generic Schiff Base Synthesis:

  • Dissolve equimolar amounts of this compound and the desired primary amine in ethanol.

  • Add a few drops of a catalyst, such as glacial acetic acid, to the mixture.

  • Reflux the mixture for a designated period (typically 2-4 hours).

  • Cool the reaction mixture to room temperature to allow the Schiff base ligand to precipitate.

  • Collect the precipitate by filtration, wash it with cold ethanol, and dry it in a desiccator.

General Synthesis of Metal-Schiff Base Complexes

Once the Schiff base ligand is prepared, it can be reacted with a metal salt to form the coordination complex.

Protocol for a Generic Metal-Schiff Base Complex Synthesis:

  • Dissolve the synthesized Schiff base ligand in a suitable solvent (e.g., ethanol, methanol, or DMF).

  • In a separate flask, dissolve the metal salt (e.g., chloride, nitrate, or sulfate salt of Cu(II), Ni(II), Co(II), Zn(II), etc.) in the same solvent.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Adjust the pH of the mixture if necessary using a suitable base (e.g., NaOH or NH4OH solution).

  • Reflux the reaction mixture for several hours.

  • Cool the solution to allow the metal complex to precipitate.

  • Filter the solid complex, wash it with the solvent and then with diethyl ether, and dry it under vacuum.

Characterization of Coordination Complexes

A variety of spectroscopic and analytical techniques are employed to characterize the structure and properties of the synthesized complexes.

Table 1: Spectroscopic and Analytical Data for Characterization

TechniqueInformation ObtainedTypical Observations for this compound Complexes
Infrared (IR) Spectroscopy Identification of functional groups and coordination sites.A shift in the C=N (imine) stretching frequency upon coordination to the metal ion. Appearance of new bands corresponding to Metal-Nitrogen (M-N) and Metal-Oxygen (M-O) bonds.
UV-Visible Spectroscopy Electronic transitions within the complex, providing information on the geometry of the metal center.Bands corresponding to π-π* transitions of the ligand and d-d electronic transitions of the metal ion, which are indicative of the coordination geometry (e.g., octahedral, tetrahedral, square planar).[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidation of the ligand's structure and confirmation of complex formation.Shifts in the proton and carbon signals of the ligand upon coordination to a diamagnetic metal ion.
Mass Spectrometry Determination of the molecular weight and fragmentation pattern of the complex.A molecular ion peak corresponding to the expected mass of the complex.
Elemental Analysis (CHN) Determination of the empirical formula of the complex.The experimental percentages of Carbon, Hydrogen, and Nitrogen should be in good agreement with the calculated values for the proposed formula.[4]
Molar Conductivity Measurements Determination of the electrolytic nature of the complex in solution.Low molar conductivity values in a suitable solvent (e.g., DMF or DMSO) suggest a non-electrolytic nature.[4]
Magnetic Susceptibility Measurements Determination of the magnetic properties of the complex, which helps in deducing the geometry and the number of unpaired electrons.The measured magnetic moment can distinguish between high-spin and low-spin complexes and different coordination geometries.
X-ray Crystallography Precise determination of the three-dimensional structure, including bond lengths and angles.Provides definitive structural information, though obtaining suitable single crystals can be challenging.

Applications in Catalysis

Coordination complexes derived from this compound, particularly their Schiff base derivatives, have shown significant potential as catalysts in various organic transformations, most notably in oxidation reactions.

Catalytic Oxidation of Alcohols and Phenols

Copper(II)-Schiff base complexes have been investigated for their catalytic activity in the oxidation of alcohols and the oxidative coupling of phenols.[5][6]

Experimental Workflow for Catalytic Oxidation:

G cluster_prep Reaction Setup cluster_reaction Catalytic Reaction cluster_analysis Analysis Substrate Substrate (e.g., 2-aminophenol) Reaction_Mixture Reaction Mixture Substrate->Reaction_Mixture Catalyst Cu(II)-Schiff Base Complex Catalyst->Reaction_Mixture Solvent Solvent (e.g., Methanol) Solvent->Reaction_Mixture Stirring Stirring at Room Temperature Reaction_Mixture->Stirring Monitoring UV-Vis Spectrophotometry Stirring->Monitoring Product_ID Product Identification (e.g., Mass Spectrometry) Monitoring->Product_ID

Caption: Workflow for a typical catalytic oxidation reaction.

A plausible catalytic cycle for the oxidation of 2-aminophenol by a Cu(II)-Schiff base complex involves the formation of an enzyme-substrate adduct, which then reacts with molecular oxygen to yield the oxidized product.[6]

Proposed Catalytic Cycle for Phenol Oxidation:

G Catalyst [Cu(II)-L] Adduct [Cu(II)-L(2-AP)] Adduct Catalyst->Adduct + 2-AP Substrate 2-Aminophenol (2-AP) Substrate->Adduct Intermediate Reactive Intermediate Adduct->Intermediate + O2 Product 2-Aminophenoxazine-3-one Intermediate->Product Regenerated_Catalyst [Cu(II)-L] Intermediate->Regenerated_Catalyst - H2O

Caption: A proposed catalytic cycle for the oxidation of 2-aminophenol.

Applications in Medicinal Chemistry and Drug Development

Metal complexes of Schiff bases derived from pyridine-2-carbaldehyde analogues have demonstrated a broad range of biological activities, including antibacterial, antifungal, and anticancer properties. The chelation of the metal ion to the Schiff base ligand often enhances the biological activity of the ligand.[7]

Antibacterial Activity

Zinc(II) complexes of iminopyridine Schiff bases have shown moderate to high antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[8] The enhanced activity of the metal complexes compared to the free ligands is a common observation.[4]

Table 2: Antibacterial Activity Data (Minimum Inhibitory Concentration - MIC in µg/mL)

CompoundS. aureusE. coliReference
Iminopyridine Ligand>128>128[8]
Zn(II)-Iminopyridine Complex (Chloride)64128[8]
Zn(II)-Iminopyridine Complex (Nitrate)64128[8]
Zn(II)-Iminopyridine Complex (Acetate)3264[8]

Mechanism of Antibacterial Action:

The precise mechanism of action is not fully elucidated but is thought to involve several factors. One key aspect is the covalent binding of the metal complex to essential biomolecules like DNA and proteins, which can inhibit their function and lead to cell death.[9]

Logical Relationship for Enhanced Antibacterial Activity:

G Ligand Schiff Base Ligand Complex Metal-Schiff Base Complex Ligand->Complex Metal Metal Ion (e.g., Zn(II)) Metal->Complex Lipophilicity Increased Lipophilicity Complex->Lipophilicity Permeability Enhanced Cell Membrane Permeability Lipophilicity->Permeability Target Interaction with Intracellular Targets (DNA, Enzymes) Permeability->Target Activity Enhanced Antibacterial Activity Target->Activity

Caption: Factors contributing to the enhanced antibacterial activity of metal-Schiff base complexes.

Experimental Protocol for Antibacterial Screening (Disc Diffusion Method):

  • Prepare a nutrient agar medium and pour it into sterile Petri dishes.

  • Inoculate the agar plates with a standardized suspension of the test bacteria.

  • Impregnate sterile filter paper discs with known concentrations of the test compounds (ligand and metal complexes) dissolved in a suitable solvent (e.g., DMSO).

  • Place the discs on the surface of the inoculated agar plates.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition around each disc. A larger zone indicates greater antibacterial activity.

Conclusion

This compound is a valuable building block in coordination chemistry, primarily through the formation of Schiff base ligands. The resulting metal complexes exhibit a range of interesting properties and potential applications in catalysis and medicinal chemistry. Further research into the synthesis of novel complexes, detailed mechanistic studies of their catalytic and biological activities, and exploration of their structure-activity relationships will undoubtedly lead to the development of new and improved catalysts and therapeutic agents.

References

Application Notes and Protocols for 4-Methylpyridine-2-carbaldehyde Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the medicinal chemistry applications of 4-Methylpyridine-2-carbaldehyde derivatives, with a focus on their anticancer properties. Detailed protocols for the synthesis and biological evaluation of these compounds are provided to facilitate further research and development.

Introduction

This compound is a versatile scaffold used in the synthesis of various heterocyclic compounds with significant biological activities. Its derivatives, particularly thiosemicarbazones and Schiff bases, have garnered considerable attention in medicinal chemistry due to their potential as therapeutic agents. These compounds have demonstrated a broad spectrum of activities, including anticancer, antimicrobial, and antiviral effects. The pyridine ring, coupled with the reactive carbaldehyde group, allows for the facile synthesis of a diverse library of molecules with tunable physicochemical and pharmacological properties.

Anticancer Applications

Derivatives of this compound have shown promising activity against various cancer cell lines and in preclinical animal models. The primary mechanism of action for many of these compounds, especially the thiosemicarbazone derivatives, is the inhibition of ribonucleotide reductase (RR), a crucial enzyme in DNA synthesis and repair. By chelating iron within the enzyme's active site, these derivatives disrupt the production of deoxyribonucleotides, leading to cell cycle arrest and apoptosis.

Quantitative Data Summary

The following table summarizes the reported anticancer activity of selected this compound derivatives.

Compound NameCancer ModelActivity MetricValueReference
3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazoneL1210 Leukemia (in vivo)% T/C255[1]
3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazoneL1210 Leukemia (in vivo)Long-term survivors40% (at 10 mg/kg)[1]
3-Hydroxypyridine-2-carboxaldehyde thiosemicarbazoneL1210 Leukemia (in vivo)% T/C>179
5-Hydroxypyridine-2-carboxaldehyde thiosemicarbazoneL1210 Leukemia (in vivo)% T/C>194

% T/C: (Median survival time of treated mice / Median survival time of control mice) x 100. A higher value indicates better antitumor activity.

Experimental Protocols

Protocol 1: Synthesis of this compound Thiosemicarbazone Derivatives

This protocol describes a general method for the synthesis of thiosemicarbazone derivatives of this compound via condensation.

Materials:

  • This compound

  • Thiosemicarbazide (or a substituted thiosemicarbazide)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Reflux apparatus

  • Beakers, flasks, and other standard laboratory glassware

  • Filter paper and funnel

  • Melting point apparatus

  • Spectroscopic instruments for characterization (NMR, IR, Mass Spectrometry)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of warm ethanol. In a separate beaker, dissolve 1.1 equivalents of thiosemicarbazide in warm ethanol.

  • Reaction: Slowly add the thiosemicarbazide solution to the aldehyde solution with constant stirring. Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation and Filtration: After the reaction is complete, allow the mixture to cool to room temperature. The solid product will precipitate out of the solution. If precipitation is slow, the flask can be cooled in an ice bath.

  • Washing: Collect the precipitate by vacuum filtration and wash the solid with cold ethanol to remove any unreacted starting materials.

  • Drying and Recrystallization: Dry the product in a desiccator. For further purification, recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture.

  • Characterization: Determine the melting point of the purified product and characterize its structure using NMR, IR, and Mass Spectrometry to confirm its identity and purity.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details the procedure for evaluating the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell line (e.g., L1210, HeLa, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well microplates

  • Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest cancer cells in their exponential growth phase and determine the cell concentration using a hemocytometer. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: In Vivo Antitumor Activity in a Murine Leukemia Model

This protocol provides a general framework for assessing the in vivo efficacy of this compound derivatives using the L1210 leukemia model in mice. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care.

Materials:

  • L1210 leukemia cells

  • DBA/2 or compatible mouse strain

  • Test compound formulated for in vivo administration (e.g., in saline with a solubilizing agent)

  • Sterile syringes and needles

  • Calipers for tumor measurement (if applicable for solid tumors)

  • Animal housing and care facilities

Procedure:

  • Tumor Cell Inoculation: Inoculate mice (typically female, 6-8 weeks old) with a known number of L1210 cells (e.g., 1 x 10^5 cells) via intraperitoneal (i.p.) or intravenous (i.v.) injection.

  • Animal Randomization: After 24 hours, randomize the mice into treatment and control groups (typically 8-10 mice per group).

  • Compound Administration: Begin treatment with the test compound at various dose levels. The compound can be administered via different routes (e.g., i.p., oral gavage) and on a specific schedule (e.g., once daily for 5 days). A vehicle control group should be included.

  • Monitoring: Monitor the animals daily for signs of toxicity, body weight changes, and overall health.

  • Efficacy Endpoint: The primary efficacy endpoint is the median survival time of the animals. The percent Test/Control (% T/C) value is calculated as (Median survival time of the treated group / Median survival time of the control group) x 100. An increase in lifespan is indicative of antitumor activity. The number of long-term survivors (e.g., surviving beyond 60 days) is also a key efficacy parameter.

  • Data Analysis: Analyze the survival data using appropriate statistical methods (e.g., Kaplan-Meier survival analysis).

Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways targeted by this compound derivatives.

Ribonucleotide_Reductase_Inhibition R1 R1 subunit RR Active Ribonucleotide Reductase (RR) R1->RR forms holoenzyme Inactive_RR Inactive RR R1->Inactive_RR R2 R2 subunit (contains Fe) R2->RR dNDPs Deoxyribonucleoside diphosphates (dNDPs) RR->dNDPs Reduction Derivative This compound Thiosemicarbazone Fe_Chelation Iron Chelation Derivative->Fe_Chelation Fe_Chelation->R2 targets Inactive_R2 Inactive R2 subunit Fe_Chelation->Inactive_R2 leads to Inactive_R2->Inactive_RR Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Inactive_RR->Cell_Cycle_Arrest inhibition of DNA synthesis leads to NDPs Ribonucleoside diphosphates (NDPs) NDPs->RR Substrate DNA_Synthesis DNA Synthesis & Repair dNDPs->DNA_Synthesis

Caption: Inhibition of Ribonucleotide Reductase by a thiosemicarbazone derivative.

Experimental_Workflow Synthesis Synthesis & Purification of Derivative Characterization Structural Characterization (NMR, IR, MS) Synthesis->Characterization InVitro In Vitro Studies Characterization->InVitro MTT_Assay MTT Cytotoxicity Assay (IC50 determination) InVitro->MTT_Assay Mechanism_Studies Mechanism of Action Studies (e.g., RR inhibition assay) InVitro->Mechanism_Studies InVivo In Vivo Studies MTT_Assay->InVivo Promising compounds Mechanism_Studies->InVivo Animal_Model Animal Model (e.g., L1210 Leukemia in mice) InVivo->Animal_Model Efficacy_Testing Efficacy Testing (%T/C, Survival) Animal_Model->Efficacy_Testing Toxicity_Assessment Toxicity Assessment Animal_Model->Toxicity_Assessment Lead_Optimization Lead Optimization Efficacy_Testing->Lead_Optimization Toxicity_Assessment->Lead_Optimization

Caption: A typical workflow for the preclinical evaluation of novel anticancer compounds.

References

Application Note: Step-by-Step Protocol for the Wittig Reaction Synthesis of 2-Ethenyl-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-ethenyl-4-methylpyridine (also known as 2-vinyl-4-methylpyridine) via the Wittig reaction, starting from 4-Methylpyridine-2-carbaldehyde. The Wittig reaction is a robust and widely utilized method for alkene synthesis from carbonyl compounds, offering high regioselectivity.[1][2][3][4] This document outlines two common procedures for ylide generation, followed by the olefination reaction, work-up, and purification. It also includes a summary of quantitative data and a visual representation of the experimental workflow.

Introduction

The Wittig reaction, discovered by Georg Wittig, is a cornerstone of organic synthesis that facilitates the formation of a carbon-carbon double bond by reacting an aldehyde or ketone with a phosphorus ylide (Wittig reagent).[1][2][4] The reaction is prized for its reliability and the precise placement of the newly formed double bond.[4] The general mechanism involves the nucleophilic addition of the ylide to the carbonyl carbon, forming a betaine intermediate which then cyclizes to an oxaphosphetane. This intermediate subsequently collapses to yield the desired alkene and triphenylphosphine oxide.[1][5] The strong phosphorus-oxygen bond formed in the byproduct provides the thermodynamic driving force for the reaction.[6]

This protocol focuses on the synthesis of 2-ethenyl-4-methylpyridine, a valuable building block in medicinal chemistry and materials science. The procedure starts with the commercially available this compound and utilizes methylenetriphenylphosphorane, a common Wittig reagent.

Experimental Protocols

Two alternative methods for the in situ generation of the Wittig reagent (ylide) are presented below. Method A employs a strong base in an anhydrous organic solvent, while Method B utilizes a phase-transfer catalysis approach.

Materials Required:

  • This compound

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) solution in hexanes (for Method A)

  • Anhydrous Tetrahydrofuran (THF) (for Method A)

  • Sodium hydroxide (NaOH) (for Method B)

  • Dichloromethane (DCM) (for Method B)

  • Distilled water

  • Diethyl ether or Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate (for chromatography)

  • Standard laboratory glassware, including a two-neck round-bottom flask, dropping funnel, and condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Method A: Ylide Generation with n-Butyllithium in Anhydrous THF

This method requires strict anhydrous and inert atmosphere conditions.

Step 1: Preparation of the Phosphonium Ylide

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Slowly add a solution of n-butyllithium in hexanes (1.05 eq) dropwise to the stirred suspension. The formation of the orange-red ylide indicates a successful reaction.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

Step 2: Wittig Reaction

  • Cool the freshly prepared ylide solution back to 0 °C.

  • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Method B: Ylide Generation under Phase-Transfer Conditions

This method is often more convenient as it does not require strictly anhydrous conditions.

Step 1: Reaction Setup

  • In a round-bottom flask, suspend methyltriphenylphosphonium bromide (1.1 eq) and this compound (1.0 eq) in dichloromethane.

  • Prepare a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/v).

Step 2: Wittig Reaction

  • Vigorously stir the dichloromethane suspension.

  • Slowly add the cold aqueous sodium hydroxide solution to the flask.

  • Continue to stir the biphasic mixture vigorously at room temperature for 4-8 hours. Monitor the reaction progress by TLC.

Work-up and Purification (Applicable to both methods)
  • Upon completion of the reaction (as indicated by TLC), quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure 2-ethenyl-4-methylpyridine.

Data Presentation

The following table summarizes the typical quantities and expected outcomes for the Wittig reaction of this compound with methylenetriphenylphosphorane.

ParameterValue
Reactants
This compound1.0 eq
Methyltriphenylphosphonium bromide1.1 - 1.2 eq
Base (Method A)
n-Butyllithium1.05 - 1.1 eq
Base (Method B)
Sodium Hydroxide (50% aq.)Excess
Solvent (Method A) Anhydrous THF
Solvent (Method B) Dichloromethane / Water
Reaction Temperature 0 °C to Room Temperature
Reaction Time 4 - 24 hours
Expected Yield 60 - 85%
Purification Method Flash Column Chromatography

Visualizations

Logical Relationship of the Wittig Reaction

Wittig_Reaction_Overview Overall Wittig Reaction Scheme reagents This compound + Methyltriphenylphosphonium Bromide ylide In situ generation of Methylenetriphenylphosphorane (Wittig Ylide) reagents->ylide Reacts with reaction Wittig Reaction reagents->reaction Aldehyde base Base (e.g., n-BuLi or NaOH) base->ylide Deprotonates ylide->reaction products 2-Ethenyl-4-methylpyridine + Triphenylphosphine Oxide reaction->products purification Work-up and Purification (Extraction, Chromatography) products->purification final_product Pure 2-Ethenyl-4-methylpyridine purification->final_product

Caption: Overview of the Wittig reaction for the synthesis of 2-ethenyl-4-methylpyridine.

Experimental Workflow

Wittig_Workflow Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Weigh Reactants: - this compound - Methyltriphenylphosphonium bromide start->reagents setup Assemble Flame-Dried Glassware under Inert Atmosphere (Method A) or Standard Glassware (Method B) reagents->setup ylide_gen Ylide Generation: Method A: Add n-BuLi in THF at 0°C Method B: Add aq. NaOH to DCM suspension setup->ylide_gen reaction Wittig Reaction: Add aldehyde solution (Method A) or co-addition (Method B) Stir at RT for 4-24h ylide_gen->reaction tlc Monitor Reaction by TLC reaction->tlc quench Quench with Water tlc->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (MgSO4) extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate chromatography Purify by Flash Column Chromatography concentrate->chromatography end Obtain Pure Product & Characterize chromatography->end

Caption: Step-by-step workflow for the Wittig synthesis of 2-ethenyl-4-methylpyridine.

References

Application Notes and Protocols: Knoevenagel Condensation of 4-Methylpyridine-2-carbaldehyde with Active Methylene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the creation of α,β-unsaturated compounds.[1][2] This reaction involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration step.[2][3] The products of this condensation are valuable intermediates in the synthesis of a wide array of fine chemicals, polymers, and pharmaceuticals.[1][4] Notably, Knoevenagel adducts have shown promise as potential larvicidal agents, highlighting their relevance in drug development. This document provides detailed application notes and experimental protocols for the Knoevenagel condensation of 4-Methylpyridine-2-carbaldehyde with various active methylene compounds, offering insights into both catalyst-free and catalyzed reaction conditions.

General Reaction Scheme

The Knoevenagel condensation of this compound with an active methylene compound (where Z¹ and Z² are electron-withdrawing groups) is depicted below. The reaction typically proceeds with high E-selectivity.[5]

G cluster_conditions Conditions cluster_product Product This compound Catalyst Base (e.g., Piperidine) or Catalyst-Free plus1 + Active_Methylene Z¹-CH₂-Z² Product_Image Catalyst->Product_Image Solvent Solvent (e.g., EtOH/H₂O) Temperature Room Temperature plus2 + H₂O

Caption: General scheme of the Knoevenagel condensation.

Data Presentation: Catalyst-Free Knoevenagel Condensation

A facile and environmentally friendly approach to the Knoevenagel condensation of pyridinecarbaldehydes involves a catalyst-free reaction in an ethanol-water mixture at room temperature.[5] The following table summarizes the expected reaction times and yields for the condensation of this compound with various active methylene compounds, based on data for analogous pyridinecarbaldehydes.[5]

Active Methylene CompoundProduct NameReaction Time (hours)Yield (%)
Malononitrile(E)-2-(4-methylpyridin-2-yl)acrylonitrile0.595
Ethyl Cyanoacetate(E)-ethyl 2-cyano-3-(4-methylpyridin-2-yl)acrylate1.092
Cyanoacetamide(E)-2-cyano-3-(4-methylpyridin-2-yl)acrylamide1.590

Experimental Protocols

Protocol 1: Catalyst-Free Knoevenagel Condensation in Ethanol/Water

This protocol is adapted from a general procedure for the catalyst-free Knoevenagel condensation of pyridinecarbaldehydes.[5]

Materials:

  • This compound (1 mmol)

  • Active methylene compound (malononitrile, ethyl cyanoacetate, or cyanoacetamide) (1 mmol)

  • Ethanol (EtOH)

  • Deionized Water (H₂O)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) in a 1:1 mixture of ethanol and water (10 mL).

  • Add the active methylene compound (1 mmol) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (refer to the table above for approximate times), the solid product will precipitate.

  • Collect the product by filtration.

  • Wash the solid with a cold 1:1 ethanol/water mixture.

  • Dry the product under vacuum to obtain the pure condensed product.

G cluster_workflow Experimental Workflow A Dissolve 4-Methylpyridine- 2-carbaldehyde in EtOH/H₂O B Add Active Methylene Compound A->B C Stir at Room Temperature B->C D Monitor Reaction by TLC C->D E Filter Precipitated Product D->E F Wash with Cold EtOH/H₂O E->F G Dry Under Vacuum F->G

Caption: Workflow for catalyst-free Knoevenagel condensation.

Protocol 2: Piperidine-Catalyzed Knoevenagel Condensation

This is a general protocol for a classic Knoevenagel condensation using a weak base catalyst.[6]

Materials:

  • This compound (1 mmol)

  • Active methylene compound (1 mmol)

  • Ethanol (or other suitable organic solvent)

  • Piperidine (catalytic amount, e.g., 0.1 mmol)

Procedure:

  • Dissolve this compound (1 mmol) and the active methylene compound (1 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add a catalytic amount of piperidine to the mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Once the reaction is complete, the product may precipitate. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Reaction Mechanism

The Knoevenagel condensation proceeds through a series of reversible steps. In a base-catalyzed reaction, the base deprotonates the active methylene compound to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde to form an alkoxide intermediate. Protonation of the alkoxide yields a β-hydroxy adduct, which then undergoes base-catalyzed dehydration to afford the final α,β-unsaturated product.[7]

G cluster_mechanism Knoevenagel Condensation Mechanism Start Active Methylene Compound + Base Carbanion Formation of Carbanion Start->Carbanion Nucleophilic_Attack Nucleophilic Attack Carbanion->Nucleophilic_Attack Aldehyde 4-Methylpyridine- 2-carbaldehyde Aldehyde->Nucleophilic_Attack Alkoxide Alkoxide Intermediate Nucleophilic_Attack->Alkoxide Protonation Protonation Alkoxide->Protonation Adduct β-Hydroxy Adduct Protonation->Adduct Dehydration Dehydration Adduct->Dehydration Product α,β-Unsaturated Product Dehydration->Product

Caption: Simplified mechanism of the Knoevenagel condensation.

Applications in Drug Development

The pyridine moiety is a common scaffold in many biologically active compounds. The α,β-unsaturated carbonyl system formed in the Knoevenagel condensation is a Michael acceptor and can react with biological nucleophiles. This reactivity is often exploited in the design of covalent inhibitors and other therapeutic agents. The products of the Knoevenagel condensation of this compound serve as versatile building blocks for the synthesis of more complex heterocyclic systems and potential drug candidates. Recent studies have demonstrated the larvicidal activity of Knoevenagel adducts, suggesting their potential in the development of new vector control agents.[8] Further derivatization and biological screening of these compounds could lead to the discovery of novel therapeutic leads.

References

Application of 4-Methylpyridine-2-carbaldehyde in Multicomponent Reactions for the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Multicomponent reactions (MCRs) have emerged as a powerful tool in synthetic organic chemistry, enabling the construction of complex molecular architectures from three or more starting materials in a single, one-pot operation. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity, making it particularly valuable in the fields of drug discovery and materials science. 4-Methylpyridine-2-carbaldehyde, a versatile heterocyclic aldehyde, serves as a valuable building block in various MCRs, leading to the synthesis of a wide array of biologically active heterocyclic compounds. This document provides detailed application notes and protocols for the use of this compound in key multicomponent reactions.

Three-Component Synthesis of 2-Amino-4-(4-methylpyridin-2-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile

This section details a three-component reaction employing this compound, dimedone, and malononitrile for the synthesis of a substituted quinoline derivative. This reaction proceeds via a domino Knoevenagel condensation, Michael addition, and subsequent cyclization.

Reaction Scheme:

G cluster_product Product This compound Reaction Piperidine, EtOH, Reflux This compound->Reaction + Dimedone Dimedone->Reaction + Malononitrile Malononitrile->Reaction + Product 2-Amino-4-(4-methylpyridin-2-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile Reaction->Product

Caption: Three-component synthesis of a tetrahydroquinoline derivative.

Experimental Protocol:

A mixture of this compound (1 mmol), dimedone (1 mmol), and malononitrile (1 mmol) is prepared in ethanol (10 mL). To this mixture, a catalytic amount of piperidine (0.1 mmol) is added. The reaction mixture is then heated to reflux and stirred for a specified duration, typically monitored by thin-layer chromatography (TLC) until the starting materials are consumed. Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The solid product is washed with cold ethanol and dried under vacuum to yield the pure 2-amino-4-(4-methylpyridin-2-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile.

Quantitative Data Summary:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioAmount (mmol)Yield (%)
This compound121.1411-
Dimedone140.1811-
Malononitrile66.0611-
Product323.39--85-95

Table 1: Summary of reactants and product yield for the three-component synthesis of the tetrahydroquinoline derivative.

Potential Applications in Drug Development

The synthesized polyhydroquinoline derivatives are of significant interest to researchers and drug development professionals due to their structural similarity to known bioactive molecules. The 1,4-dihydropyridine core, a related scaffold, is found in several approved drugs, most notably as L-type calcium channel blockers used in the treatment of hypertension. The presence of the pyridine moiety and other functional groups on the synthesized compound offers opportunities for further chemical modification to explore a range of biological activities.

Logical Relationship of Synthesis to Application:

G Start This compound + Dimedone + Malononitrile MCR Multicomponent Reaction Start->MCR Product Tetrahydroquinoline Derivative MCR->Product SAR Structure-Activity Relationship Studies Product->SAR Lead Lead Compound Identification SAR->Lead Drug Potential Therapeutic Agent Lead->Drug

Caption: Workflow from synthesis to potential drug discovery.

General Workflow for Multicomponent Reaction Setup and Analysis

The following diagram outlines a typical workflow for performing and analyzing the multicomponent reaction described.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants Weigh Reactants: - this compound - Dimedone - Malononitrile Solvent Add Ethanol Reactants->Solvent Catalyst Add Piperidine Solvent->Catalyst Reflux Heat to Reflux Catalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry Under Vacuum Wash->Dry Yield Calculate Yield Dry->Yield Characterize Characterize Product: - NMR - IR - Mass Spectrometry Yield->Characterize

Caption: Experimental workflow for the three-component synthesis.

Disclaimer: The provided protocols are intended for informational purposes for qualified researchers and scientists. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may require optimization for specific laboratory settings.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methylpyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methylpyridine-2-carbaldehyde. The information focuses on the common synthetic routes and addresses potential side products and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent laboratory-scale synthesis of this compound involves the selective oxidation of 2,4-lutidine (2,4-dimethylpyridine). Selenium dioxide (SeO₂) is a frequently employed oxidizing agent for this transformation, a reaction often referred to as the Riley oxidation.[1][2][3] This method selectively oxidizes the methyl group at the 2-position of the pyridine ring.

Q2: I performed the selenium dioxide oxidation of 2,4-lutidine, but my yield of this compound is very low. What are the potential side products?

Low yields in the SeO₂ oxidation of 2,4-lutidine can be attributed to the formation of several side products. The complex nature of this oxidation can lead to a mixture of compounds that are challenging to separate.

Common Side Products in SeO₂ Oxidation of 2,4-Lutidine

Side Product NameChemical StructureFormation MechanismPotential Impact on Main Reaction
4-Methylpyridine-2-carboxylic acidOver-oxidation of the target aldehyde.Reduces the yield of the desired product.
2-Methylpyridine-4-carbaldehydeOxidation of the methyl group at the 4-position.Isomeric impurity, difficult to separate from the desired product.
Pyridine-2,4-dicarbaldehydeOxidation of both methyl groups.Consumes starting material and oxidant, leading to lower yields of the mono-aldehyde.
(4-Methylpyridin-2-yl)methanolIncomplete oxidation to the aldehyde.Can be a significant byproduct if reaction conditions are not optimized.
Unreacted 2,4-LutidineIncomplete reaction.A major impurity if the reaction does not proceed to completion.
Selenium-containing byproductsElemental Selenium (red/black solid) and other soluble selenium compounds.Reduction of selenium dioxide during the oxidation.Toxic and malodorous; require careful removal during workup.[4]

Q3: How can I minimize the formation of 4-Methylpyridine-2-carboxylic acid?

To reduce the over-oxidation of the desired aldehyde to the carboxylic acid, you can try the following:

  • Control Reaction Time: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to stop the reaction once the formation of the aldehyde is maximized and before significant acid formation occurs.

  • Stoichiometry of Oxidant: Use a carefully controlled amount of selenium dioxide. An excess of the oxidizing agent will favor the formation of the carboxylic acid.

  • Temperature Control: Running the reaction at a lower temperature (if the reaction still proceeds) may provide better selectivity for the aldehyde.

Q4: My final product is contaminated with an isomer. How can I avoid the formation of 2-Methylpyridine-4-carbaldehyde?

The 2-methyl group of 2,4-lutidine is generally more susceptible to oxidation by selenium dioxide than the 4-methyl group. However, some oxidation at the 4-position can still occur. To favor the formation of the 2-carbaldehyde:

  • Solvent Choice: The choice of solvent can influence the selectivity of the oxidation. Protic solvents like dioxane/water mixtures are commonly used.

  • Reaction Conditions: Subtle changes in reaction temperature and time can affect the regioselectivity.

Purification of the final product via column chromatography is often necessary to separate the desired 2-carbaldehyde from its 4-carbaldehyde isomer.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low or no conversion of starting material - Insufficient reaction temperature or time.- Deactivated selenium dioxide.- Ensure the reaction is heated to the appropriate temperature (reflux is common).- Use freshly opened or sublimed selenium dioxide.
Product is a complex mixture of many spots on TLC - Over-oxidation.- Oxidation at both methyl groups.- Formation of alcohol byproducts.- Carefully control the stoichiometry of SeO₂.- Monitor the reaction progress closely and stop it at the optimal time.- Optimize reaction temperature.
Final product is a dark, smelly oil - Residual selenium-containing byproducts.- Ensure complete removal of precipitated selenium by filtration.- Perform aqueous workups to remove soluble selenium compounds.
Difficulty in purifying the product by column chromatography - Presence of closely related isomers (2-carbaldehyde vs. 4-carbaldehyde).- Similar polarity of the product and unreacted starting material.- Use a high-resolution silica gel for chromatography.- Employ a carefully optimized eluent system, potentially using a gradient elution.

Experimental Protocols

Key Experiment: Selenium Dioxide Oxidation of 2,4-Lutidine

This is a general procedure and may require optimization.

Materials:

  • 2,4-Lutidine

  • Selenium Dioxide (SeO₂)

  • 1,4-Dioxane

  • Water

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware for reflux and extraction

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-lutidine in a mixture of 1,4-dioxane and a small amount of water under an inert atmosphere.

  • Add a stoichiometric amount of selenium dioxide to the solution in portions. The reaction can be exothermic.

  • Heat the reaction mixture to reflux and maintain this temperature for several hours.

  • Monitor the progress of the reaction by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the precipitated black or red selenium metal.

  • The filtrate is then concentrated under reduced pressure to remove the solvent.

  • The crude product is typically purified by column chromatography on silica gel to yield pure this compound.[5]

Visualizing the Synthesis and Side Products

Below are diagrams illustrating the synthesis workflow and the relationship between the desired product and common side products.

G cluster_reactants Reactants cluster_products Products cluster_side_products Side Products 2,4-Lutidine 2,4-Lutidine Target_Product This compound 2,4-Lutidine->Target_Product Desired Oxidation Isomer 2-Methylpyridine-4-carbaldehyde 2,4-Lutidine->Isomer Isomeric Oxidation Dialdehyde Pyridine-2,4-dicarbaldehyde 2,4-Lutidine->Dialdehyde Di-oxidation Alcohol (4-Methylpyridin-2-yl)methanol 2,4-Lutidine->Alcohol Incomplete Oxidation Unreacted_SM Unreacted 2,4-Lutidine 2,4-Lutidine->Unreacted_SM Incomplete Reaction SeO2 Selenium Dioxide Carboxylic_Acid 4-Methylpyridine-2-carboxylic acid Target_Product->Carboxylic_Acid Over-oxidation G Start Start: Dissolve 2,4-Lutidine and SeO2 in Dioxane/Water Reflux Heat to Reflux Start->Reflux Monitor Monitor Reaction by TLC/GC Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Filter Filter to Remove Selenium Cool->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End End: Pure this compound Purify->End

References

Technical Support Center: Optimizing Condensation Reactions of 4-Methylpyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the condensation of 4-Methylpyridine-2-carbaldehyde. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction mechanism for the condensation of this compound with active methylene compounds?

A1: The condensation of this compound with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) typically proceeds via a Knoevenagel condensation.[1][2] This reaction involves the nucleophilic addition of the carbanion, formed from the active methylene compound in the presence of a base, to the carbonyl group of the aldehyde. This is followed by a dehydration step to yield an α,β-unsaturated product.[1] Weakly basic amines, such as piperidine, are commonly used as catalysts.[2]

Q2: How does the 4-methyl group on the pyridine ring affect the reaction?

A2: The methyl group at the 4-position of the pyridine ring is an electron-donating group. This can slightly decrease the electrophilicity of the carbonyl carbon in the carbaldehyde, potentially slowing down the initial nucleophilic attack compared to an unsubstituted pyridine-2-carbaldehyde. However, the pyridine ring nitrogen itself plays a significant role in activating the carbonyl group.[3]

Q3: What are the most common active methylene compounds used in this condensation?

A3: A variety of active methylene compounds can be used. The reactivity of these compounds is influenced by the electron-withdrawing nature of their substituents. Common examples include:

  • Malononitrile

  • Ethyl cyanoacetate

  • Methyl cyanoacetate

  • Cyanoacetamide

Malononitrile is generally more reactive due to the strong electron-withdrawing properties of the two cyano groups.[3]

Troubleshooting Guide

Q1: I am getting a low yield or no product. What are the possible causes and solutions?

Potential Cause Troubleshooting Steps
Inactive Catalyst Use a fresh supply of the base catalyst (e.g., piperidine). Consider alternative weak bases if piperidine is ineffective.
Inappropriate Solvent The choice of solvent is critical. Aprotic solvents like acetonitrile or using only ethanol may result in low yields.[3] A mixture of water and ethanol (e.g., 1:1 v/v) has been shown to be effective, even in the absence of a traditional catalyst.[3]
Low Reaction Temperature While some reactions proceed at room temperature, gently heating the reaction mixture (e.g., to 70°C) may be necessary to increase the reaction rate and improve the yield.[3]
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the expected reaction time, consider extending it.

Q2: My reaction mixture has turned into a black, sticky substance. What should I do?

A2: The formation of a black, sticky mixture is a common issue, especially when using pure water as the solvent or running the reaction under solvent-free conditions.[3] This is likely due to polymerization or other side reactions of the aldehyde. To mitigate this, it is recommended to use a mixed solvent system, such as a 1:1 mixture of water and ethanol, which has been shown to prevent the formation of these byproducts and lead to high yields of the desired product.[3]

Q3: I am observing the formation of multiple products. How can I improve the selectivity?

Potential Cause Troubleshooting Steps
Use of a Strong Base Using a strong base can lead to self-condensation of the aldehyde or other side reactions.[1] It is advisable to use a weak base like piperidine or even attempt the reaction under catalyst-free conditions in a water-ethanol mixture.[1][3]
Reaction Temperature is Too High Excessive heat can promote the formation of byproducts. Optimize the temperature by starting at room temperature and gradually increasing it while monitoring the reaction by TLC.
Incorrect Stoichiometry Ensure that the molar ratio of this compound to the active methylene compound is accurate, typically 1:1.

Q4: How can I effectively purify the final product?

A4: Purification can often be achieved through recrystallization. If the product precipitates out of the reaction mixture upon cooling, it can be collected by filtration and washed with a cold solvent.[3] If recrystallization is not sufficient, column chromatography on silica gel may be necessary. The choice of eluent for chromatography will depend on the polarity of the product.

Data Presentation

Table 1: Reaction Conditions for the Condensation of Pyridine Aldehydes with Active Methylene Compounds in a 1:1 H₂O:EtOH Mixture at Room Temperature [3]

Pyridine AldehydeActive Methylene CompoundReaction Time (hours)Yield (%)
4-PyridinecarbaldehydeMalononitrile0.595
3-PyridinecarbaldehydeMalononitrile1.592
2-PyridinecarbaldehydeMalononitrile290
4-PyridinecarbaldehydeCyanoacetamide290
3-PyridinecarbaldehydeCyanoacetamide385
2-PyridinecarbaldehydeCyanoacetamide482
4-PyridinecarbaldehydeEthyl Cyanoacetate1.594
3-PyridinecarbaldehydeEthyl Cyanoacetate2.590
2-PyridinecarbaldehydeEthyl Cyanoacetate388
4-PyridinecarbaldehydeMethyl Cyanoacetate1.592
3-PyridinecarbaldehydeMethyl Cyanoacetate2.588
2-PyridinecarbaldehydeMethyl Cyanoacetate385

Note: This data is for general pyridine carbaldehydes and can serve as a starting point for optimizing the reaction of this compound.

Experimental Protocols

Protocol 1: Catalyst-Free Knoevenagel Condensation in a Water-Ethanol Mixture [3]

  • In a round-bottom flask, dissolve 1 mmol of this compound and 1 mmol of the active methylene compound (e.g., malononitrile) in a 1:1 mixture of distilled water and ethanol (e.g., 10 mL).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, if the product precipitates, cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol.

  • Dry the product under vacuum. If no precipitate forms, the product can be extracted with a suitable organic solvent and purified by column chromatography.

Protocol 2: Piperidine-Catalyzed Knoevenagel Condensation [2]

  • To a solution of 1 mmol of this compound and 1 mmol of the active methylene compound in a suitable solvent (e.g., ethanol, 10 mL), add a catalytic amount of piperidine (e.g., 2-3 drops).

  • Stir the reaction mixture at the desired temperature (room temperature or heated).

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate has formed, collect it by filtration, wash with cold solvent, and dry.

  • If the product remains in solution, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Mandatory Visualizations

Experimental_Workflow A Reactant Preparation (this compound, Active Methylene Compound) B Solvent Addition (e.g., 1:1 H2O:EtOH) A->B C Catalyst Addition (Optional) (e.g., Piperidine) B->C D Reaction (Stirring at specified temperature) C->D E Reaction Monitoring (TLC) D->E E->D Incomplete F Work-up (Cooling, Filtration/Extraction) E->F Complete G Purification (Recrystallization/Chromatography) F->G H Product Characterization (NMR, IR, MS) G->H Troubleshooting_Guide Start Low or No Product Yield? Catalyst Check Catalyst Activity Start->Catalyst Yes Side_Products Formation of Side Products? Start->Side_Products No Solvent Optimize Solvent System (Try H2O:EtOH) Catalyst->Solvent Temp Increase Reaction Temperature Solvent->Temp Time Extend Reaction Time Temp->Time Base Use a Weaker Base (e.g., Piperidine or Catalyst-Free) Side_Products->Base Yes Sticky Black Sticky Mixture? Side_Products->Sticky No Temp_Side Lower Reaction Temperature Base->Temp_Side Solvent_Sticky Use H2O:EtOH Solvent System Sticky->Solvent_Sticky Yes

References

Technical Support Center: Storage and Handling of 4-Methylpyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An essential aspect of maintaining the integrity of sensitive reagents is proper storage. 4-Methylpyridine-2-carbaldehyde, an aromatic aldehyde, is particularly susceptible to oxidation, which can compromise experimental outcomes. This technical support guide provides detailed information, troubleshooting advice, and protocols to prevent its degradation during storage.

This guide is intended for researchers, scientists, and drug development professionals. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the long-term stability of this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound has turned yellow/brown. What does this mean?

A: this compound should be a colorless to slightly yellow liquid.[1] The development of a yellow or brown color is a common indicator of degradation, often due to oxidation from exposure to air and/or light.[2] The primary oxidation product is 4-Methylpyridine-2-carboxylic acid.

Q2: What is the primary cause of degradation during storage?

A: The primary cause of degradation is autoxidation. The aldehyde group (-CHO) is highly susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by exposure to light and elevated temperatures.[3][4] This is a free-radical chain reaction that converts the aldehyde to a carboxylic acid.[5]

Q3: What are the ideal short-term and long-term storage conditions?

A: For optimal stability, the compound should be stored under a combination of protective measures. Safety data sheets for analogous compounds recommend refrigeration, protection from light, and storage under an inert atmosphere.[6][7][8]

Q4: What is an "inert atmosphere," and why is it necessary?

A: An inert atmosphere involves replacing the air in the storage container's headspace with a non-reactive gas, such as nitrogen or argon.[9][10] This process, also known as inerting or blanketing, displaces oxygen and prevents oxidation, thereby increasing the shelf-life of the compound.[9][11] For sensitive aldehydes, storing the material "under nitrogen" is a standard recommendation.[6][7]

Q5: Can I use an antioxidant to improve stability?

A: Yes, adding a radical-scavenging antioxidant can significantly inhibit the autoxidation process.[12] Butylated hydroxytoluene (BHT) is a cost-effective and widely used hindered phenolic antioxidant for this purpose.[13][14] A typical concentration for stabilizing organic compounds is in the range of 50-250 ppm.

Troubleshooting Guide

Issue Observed Potential Cause Recommended Action
Compound Discoloration Oxidation due to exposure to air or light.Verify purity using HPLC or NMR. If purity is compromised, consider purification (e.g., distillation) or acquiring a new batch. Implement stringent storage protocols immediately.
Inconsistent Experimental Results Partial degradation of the aldehyde, leading to lower effective concentration and presence of impurities (carboxylic acid).Test the purity of the starting material before use. Always use a fresh sample from a properly stored batch for critical experiments.
Precipitate Formation in the Liquid Formation of the oxidation product, 4-Methylpyridine-2-carboxylic acid, which may be a solid at storage temperatures.Allow the sample to warm to room temperature and check for solubility. If a solid remains, it is likely an impurity. Confirm its identity via analytical methods.

Data Presentation: Summary of Preventative Measures

The following table summarizes the recommended storage conditions and their impact on the stability of this compound.

Storage Parameter Standard Condition (Poor Stability) Recommended Condition (Good Stability) Rationale
Atmosphere AirInert Gas (Nitrogen or Argon)Prevents contact with oxygen, the primary oxidant.[10][15]
Temperature Ambient (Room Temperature)Refrigerated (2-8 °C)Slows the rate of the oxidation reaction.[8]
Light Exposure Clear Vial, Ambient LightAmber Vial, Stored in DarknessPrevents photo-induced autoxidation.[3][6]
Container Seal Screw CapTightly Sealed Cap with ParaffinMinimizes ingress of atmospheric oxygen and moisture.[16]
Additives NoneAntioxidant (e.g., 100 ppm BHT)Scavenges free radicals to terminate the oxidation chain reaction.[12][14]

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method to quantify the purity of this compound and detect the presence of its primary oxidation product.

Objective: To determine the percentage of aldehyde and its corresponding carboxylic acid impurity.

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Deionized Water (HPLC grade)

  • Trifluoroacetic Acid (TFA)

  • C18 Reverse-Phase HPLC Column

  • HPLC system with UV detector

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Deionized Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample Preparation:

    • Prepare a stock solution of the aldehyde sample at approximately 1 mg/mL in a 50:50 mixture of Acetonitrile and Water.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Gradient: Start with 10% B, hold for 2 minutes. Ramp to 90% B over 10 minutes. Hold at 90% B for 2 minutes. Return to 10% B and re-equilibrate for 5 minutes.

  • Analysis:

    • The aldehyde will have a characteristic retention time. The more polar carboxylic acid product will typically elute earlier.

    • Calculate the area percentage of each peak to determine the relative purity. HPLC is a widely used and robust technique for this type of analysis.[17]

Protocol 2: Inert Gas Blanketing for Laboratory-Scale Storage

Objective: To store a vial of this compound under a protective nitrogen atmosphere.

Materials:

  • Vial containing this compound

  • Source of dry, high-purity nitrogen gas with a regulator

  • Needles and a septum-equipped cap for the vial

  • Paraffin film

Methodology:

  • If the compound is in a standard screw-cap vial, replace the cap with one that has a pierceable septum.

  • Insert a "vent" needle through the septum that does not extend into the liquid. This will serve as an outlet for the displaced air.

  • Insert a second, longer needle connected via tubing to the nitrogen gas source. The tip of this needle should be positioned above the liquid level in the vial's headspace.

  • Gently introduce a slow stream of nitrogen into the vial for 2-3 minutes.[9] This will purge the oxygen from the headspace.

  • Remove the vent needle first, followed by the nitrogen inlet needle. This creates a slight positive pressure of nitrogen inside the vial.

  • For extra security, wrap the cap and neck of the vial with paraffin film.

  • Label the vial clearly, including the date it was placed under the inert atmosphere.

  • Store the vial under the recommended conditions (refrigerated and protected from light).[6][8]

Visualizations

OxidationPathway Aldehyde This compound Product 4-Methylpyridine-2-carboxylic Acid (Degradation Product) Aldehyde->Product Autoxidation Oxidant O₂ (Air) Light, Heat Oxidant->Aldehyde

StorageWorkflow Start Start: New bottle of Aldehyde Decision1 Storage Duration? Start->Decision1 ShortTerm Short-Term Storage (< 1 month) - Refrigerate (2-8 °C) - Use Amber Vial - Tightly Seal Decision1->ShortTerm Short-Term LongTerm Long-Term Storage (> 1 month) - All Short-Term Measures PLUS... Decision1->LongTerm Long-Term End Store in designated cold, dark location ShortTerm->End Inert Purge with N₂ or Ar LongTerm->Inert Antioxidant Optional: Add BHT (100 ppm) Inert->Antioxidant Antioxidant->End

References

Technical Support Center: Synthesis of 4-Methylpyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 4-Methylpyridine-2-carbaldehyde. The primary focus is on the widely used selenium dioxide (SeO₂) oxidation of 2,4-dimethylpyridine (2,4-lutidine).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most frequently employed laboratory method is the selective oxidation of the 2-methyl group of 2,4-dimethylpyridine (also known as 2,4-lutidine) using selenium dioxide (SeO₂) as the oxidizing agent. This reaction is a variation of the Riley oxidation.[1][2]

Q2: What are the main challenges in this synthesis?

A2: The primary challenge is controlling the selectivity of the oxidation. Over-oxidation of the desired aldehyde to the corresponding 4-methylpyridine-2-carboxylic acid (4-methylpicolinic acid) is a significant side reaction that can substantially lower the yield of the target molecule.[1][3] Additionally, the 2-methyl group is generally more susceptible to oxidation than the 4-methyl group, which provides some inherent selectivity.[1]

Q3: What are the typical solvents used for this reaction?

A3: Dioxane is a commonly used solvent for the selenium dioxide oxidation of methylpyridines.[4] The reaction can be performed under reflux conditions.

Q4: How can the product be purified?

A4: Purification can be challenging due to the presence of unreacted starting material, the carboxylic acid byproduct, and selenium residues. A combination of techniques is often necessary, including:

  • Extraction: The acidic nature of the carboxylic acid byproduct allows for its removal by washing the organic reaction mixture with a basic aqueous solution, such as sodium bicarbonate.

  • Chromatography: Column chromatography on silica gel is an effective method for separating the aldehyde from the less polar starting material and other non-polar impurities.

  • Distillation: While potentially useful, co-distillation with unreacted starting material can be an issue.

Q5: Are there any alternative synthetic routes?

A5: Yes, alternative methods have been explored, though they may be more complex or involve more expensive reagents. Some patented methods include multi-step syntheses starting from 4-picoline or isonicotinic acid.[5][6] Another approach involves the methylation of 2-chloropyridine derivatives followed by oxidation.[7]

Troubleshooting Guides

Low Yield of this compound

A low yield of the desired aldehyde is the most common issue encountered in this synthesis. The following table outlines potential causes and suggested solutions.

Observation Potential Cause Recommended Action
Significant amount of unreacted 2,4-dimethylpyridineInsufficient oxidant, low reaction temperature, or short reaction time.Increase the molar equivalent of SeO₂ slightly (e.g., from 1.0 to 1.1 eq). Ensure the reaction temperature is maintained at reflux. Extend the reaction time and monitor the progress by TLC or GC.
High proportion of 4-methylpyridine-2-carboxylic acidOver-oxidation due to prolonged reaction time, excess oxidant, or high reaction temperature.Reduce the reaction time and monitor carefully. Use a stoichiometric amount of SeO₂ (1.0 eq). Consider running the reaction at a slightly lower temperature, although this may require a longer reaction time.
Complex mixture of unidentified byproductsDecomposition of starting material or product at high temperatures.Ensure a steady and controlled reflux. If decomposition is suspected, attempt the reaction at a lower temperature for a longer duration.
Product loss during work-upInefficient extraction or purification.During basic extraction of the carboxylic acid, ensure the aqueous phase is thoroughly separated. For column chromatography, use an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to achieve good separation.
Experimental Protocols

Key Experimental Protocol: Selenium Dioxide Oxidation of 2,4-Dimethylpyridine

This protocol is a generalized procedure based on common practices for Riley oxidations. Researchers should optimize the conditions for their specific setup.

Materials:

  • 2,4-Dimethylpyridine (2,4-lutidine)

  • Selenium Dioxide (SeO₂)

  • 1,4-Dioxane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dimethylpyridine (1.0 eq) in anhydrous 1,4-dioxane.

  • Addition of Oxidant: Add selenium dioxide (1.0 - 1.1 eq) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove the precipitated elemental selenium. c. Dilute the filtrate with a suitable organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove the 4-methylpyridine-2-carboxylic acid byproduct. d. Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter. e. Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Visualizing the Workflow and Troubleshooting Logic

To aid in understanding the experimental process and troubleshooting steps, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start dissolve Dissolve 2,4-lutidine in dioxane start->dissolve add_seo2 Add Selenium Dioxide dissolve->add_seo2 reflux Heat to Reflux add_seo2->reflux monitor Monitor by TLC/GC reflux->monitor cool Cool to RT monitor->cool filter_se Filter Selenium cool->filter_se extract Wash with NaHCO3(aq) filter_se->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography dry->chromatography product Pure 4-Methylpyridine- 2-carbaldehyde chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_problem Problem cluster_analysis Analysis of Crude Mixture cluster_solution Potential Solutions low_yield Low Yield of Aldehyde high_sm High Starting Material low_yield->high_sm Cause? high_acid High Carboxylic Acid low_yield->high_acid Cause? complex_mix Complex Mixture low_yield->complex_mix Cause? increase_rxn Increase SeO2 / Temp / Time high_sm->increase_rxn Solution decrease_rxn Decrease Time / SeO2 high_acid->decrease_rxn Solution lower_temp Lower Reaction Temperature complex_mix->lower_temp Solution

Caption: Troubleshooting logic for low yield in the synthesis.

References

Navigating the Scale-Up of 4-Methylpyridine-2-carbaldehyde Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful scale-up of chemical reactions is a critical juncture in the journey from laboratory discovery to industrial production. The synthesis of 4-Methylpyridine-2-carbaldehyde, a key intermediate in the pharmaceutical and agrochemical industries, presents a unique set of challenges when transitioning from bench-scale to pilot or manufacturing scale. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the scale-up of reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound suitable for large-scale production?

A1: The most prevalent and economically viable method for the industrial-scale synthesis of this compound is the catalytic oxidation of 4-methyl-2-picoline. This process typically involves the vapor-phase oxidation of the starting material over a metal oxide catalyst. Alternative routes, such as the multi-step synthesis from 4-picoline involving N-oxide formation, acylation, and hydrolysis, have also been reported. The choice of synthetic route for scale-up often depends on factors such as raw material cost, catalyst availability and cost, and the desired purity profile of the final product.

Q2: What are the primary side reactions to anticipate during the oxidation of 4-methyl-2-picoline?

A2: The most significant side reaction during the oxidation of 4-methyl-2-picoline is the over-oxidation of the desired aldehyde to 4-methylpyridine-2-carboxylic acid. Another potential byproduct is the formation of isomeric aldehydes if impurities are present in the starting material. At elevated temperatures, decarboxylation of the carboxylic acid byproduct can lead to the formation of 4-picoline. Careful control of reaction parameters is crucial to minimize these side reactions.

Q3: How does the choice of catalyst impact the reaction?

A3: The catalyst plays a pivotal role in the selective oxidation of 4-methyl-2-picoline. Vanadium-based catalysts, often in combination with other metal oxides like molybdenum or titanium, are commonly employed. The catalyst's composition, surface area, and preparation method can significantly influence the reaction's selectivity and conversion rate. Catalyst deactivation, which can be caused by factors like coking or poisoning from impurities in the feed, is a critical consideration during continuous, large-scale operations.[1]

Q4: What are the key safety concerns when scaling up the oxidation of 4-methyl-2-picoline?

A4: The oxidation of picolines is an exothermic process, and managing the heat generated is a primary safety concern during scale-up. Inadequate heat removal can lead to a thermal runaway, a dangerous situation characterized by a rapid and uncontrolled increase in temperature and pressure. Therefore, robust temperature control systems and a thorough understanding of the reaction's thermal profile are essential. Additionally, working with flammable organic solvents and oxidizing agents at a large scale requires strict adherence to safety protocols to prevent fires and explosions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of this compound synthesis.

Problem Potential Causes Recommended Solutions
Low Yield of this compound - Incomplete conversion of the starting material.- Over-oxidation to the carboxylic acid.- Sub-optimal reaction temperature or pressure.- Catalyst deactivation.- Increase reaction time or temperature gradually while monitoring the reaction progress.- Optimize the oxidant-to-substrate ratio.- Screen different catalysts or catalyst concentrations.- Regenerate or replace the catalyst.
High Levels of 4-Methylpyridine-2-carboxylic Acid Impurity - Excessive reaction temperature or time.- High concentration of the oxidizing agent.- Presence of water in the reaction mixture.- Reduce the reaction temperature and/or time.- Decrease the amount of oxidizing agent used.- Ensure the use of anhydrous solvents and reagents.
Formation of Unidentified Byproducts - Presence of impurities in the starting 4-methyl-2-picoline.- Non-selective oxidation at other positions on the pyridine ring.- Decomposition of the product or starting material at high temperatures.- Analyze the starting material for purity and purify if necessary.- Optimize the catalyst and reaction conditions for better selectivity.- Lower the reaction temperature.
Difficulties in Product Purification - Similar boiling points of the product and impurities.- Thermal instability of the aldehyde during distillation.- Formation of azeotropes.- Employ fractional distillation under reduced pressure.- Consider alternative purification methods such as chromatography or crystallization of a derivative.- Perform a thorough literature search for known azeotropes.
Poor Reproducibility Between Batches - Inconsistent quality of raw materials.- Variations in reaction parameters (temperature, pressure, stirring rate).- Inhomogeneous mixing at larger scales.- Establish strict quality control for all incoming raw materials.- Implement robust process control systems to ensure consistent reaction conditions.- Evaluate and optimize the reactor's mixing efficiency.

Experimental Protocols

Illustrative Lab-Scale Protocol for the Oxidation of 4-Methyl-2-picoline

This protocol is for informational purposes and should be adapted and optimized for specific laboratory and scale-up conditions.

Materials:

  • 4-methyl-2-picoline

  • Vanadium pentoxide-titanium dioxide catalyst

  • Inert gas (e.g., Nitrogen)

  • Suitable solvent (e.g., Toluene, if conducting a liquid-phase reaction)

  • Standard laboratory glassware and heating/stirring equipment

Procedure (Vapor-Phase Oxidation):

  • Set up a fixed-bed reactor packed with the V₂O₅-TiO₂ catalyst.

  • Heat the reactor to the desired temperature (e.g., 300-400 °C) under a continuous flow of inert gas.

  • Introduce a gaseous mixture of 4-methyl-2-picoline and an oxidizing agent (e.g., air or oxygen-enriched air) into the reactor at a controlled flow rate.

  • The reaction products exiting the reactor are cooled and condensed to collect the crude product mixture.

  • The crude product is then analyzed (e.g., by GC-MS) to determine the conversion and selectivity.

  • Purification of the desired this compound is typically achieved through fractional distillation under reduced pressure.

Quantitative Data

The following tables summarize typical reaction parameters and outcomes for the synthesis of pyridine aldehydes. Note that specific results can vary significantly based on the exact conditions and scale of the reaction.

Table 1: Comparison of Reaction Conditions for Picoline Oxidation

ParameterMethod A: Vapor-Phase OxidationMethod B: Liquid-Phase Oxidation
Starting Material 4-methyl-2-picoline4-methyl-2-picoline
Oxidizing Agent Air / O₂Hydrogen Peroxide / Selenium Dioxide
Catalyst V₂O₅/TiO₂None / Phase Transfer Catalyst
Temperature 300 - 400 °C50 - 100 °C
Pressure AtmosphericAtmospheric to slightly elevated
Typical Yield 60 - 80%50 - 70%
Key Challenge Catalyst deactivation, over-oxidationHandling of strong oxidants, waste disposal

Table 2: Impact of Temperature on Product Selectivity in 4-Picoline Oxidation

Reaction Temperature (°C)Conversion of 4-Picoline (%)Selectivity for Aldehyde (%)Selectivity for Carboxylic Acid (%)
300558510
350757025
400905045
(Data is illustrative and based on general trends observed in pyridine oxidation reactions.)

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Raw_Materials Procure & Analyze 4-methyl-2-picoline Start->Raw_Materials Catalyst_Prep Prepare/Activate Catalyst Start->Catalyst_Prep Reactor_Setup Set up Reactor Reaction_Conditions Establish Reaction Conditions (T, P) Reactor_Setup->Reaction_Conditions Reactant_Feed Feed Reactants Reaction_Conditions->Reactant_Feed Monitor Monitor Reaction (GC, TLC) Reactant_Feed->Monitor Quench Quench Reaction Monitor->Quench Extraction Extraction/ Phase Separation Quench->Extraction Distillation Fractional Distillation Extraction->Distillation Final_Product 4-Methylpyridine- 2-carbaldehyde Distillation->Final_Product

Caption: A generalized experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield Start Low Yield Observed Check_Conversion Check Conversion of Starting Material Start->Check_Conversion Incomplete_Conversion Incomplete? Check_Conversion->Incomplete_Conversion Yes_Incomplete Increase Reaction Time/ Temperature or Optimize Catalyst Incomplete_Conversion->Yes_Incomplete Yes No_Complete Analyze Byproducts Incomplete_Conversion->No_Complete No Over_Oxidation Over-oxidation Product Present? No_Complete->Over_Oxidation Yes_Over_Oxidation Decrease Temperature/ Oxidant Concentration Over_Oxidation->Yes_Over_Oxidation Yes No_Other_Byproducts Investigate Other Side Reactions or Purification Losses Over_Oxidation->No_Other_Byproducts No

Caption: A decision tree for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Purification of 4-Methylpyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-Methylpyridine-2-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: The most prevalent impurity is 4-methylpyridine-2-carboxylic acid, which forms due to the over-oxidation of the aldehyde group.[1] Other potential impurities can include unreacted starting materials from the synthesis and residual solvents. The aldehyde itself is susceptible to oxidation, especially when exposed to air and light.[1]

Q2: How can I monitor the purity of my this compound sample?

A2: The purity can be effectively monitored using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reliable method for quantifying the aldehyde and its impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous solution (e.g., with phosphoric acid) can be used for separation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to detect and quantify impurities. The aldehyde proton of this compound has a characteristic chemical shift, and the presence of impurities like the corresponding carboxylic acid will show distinct peaks.

  • Thin-Layer Chromatography (TLC): A quick and convenient method to qualitatively assess the purity and monitor the progress of a purification process.

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation, this compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon).[1] It is advisable to use a tightly sealed container to protect it from moisture and air, which can promote oxidation to the carboxylic acid.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low recovery of the aldehyde after silica gel column chromatography.
  • Possible Cause: Aldehydes can be sensitive to the acidic nature of standard silica gel, leading to irreversible adsorption or degradation on the column.

  • Recommended Solutions:

    • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by preparing a slurry of the silica in the eluent containing a small amount of a volatile base, such as triethylamine (typically 0.1-1%).

    • Use an Alternative Stationary Phase: Consider using a less acidic adsorbent like neutral alumina.

    • Optimize the Solvent System: A gradient elution, starting with a non-polar solvent and gradually increasing polarity, can improve recovery.

    • Employ Flash Chromatography: Using positive pressure can reduce the contact time of the aldehyde with the silica gel, minimizing potential degradation.

Issue 2: The purified aldehyde shows the presence of 4-methylpyridine-2-carboxylic acid in the final analysis.
  • Possible Cause: Incomplete separation of the aldehyde from its acidic impurity during chromatography. The polarity of the aldehyde and the carboxylic acid might be too similar in the chosen eluent system.

  • Recommended Solutions:

    • Adjust Eluent Polarity: A carefully optimized gradient of a non-polar solvent (e.g., hexane or cyclohexane) and a polar solvent (e.g., ethyl acetate) is crucial. A shallow gradient can improve the resolution between the two compounds.

    • Incorporate a Basic Additive: Adding a small percentage of triethylamine to the eluent system can help to deprotonate the carboxylic acid, altering its retention time and improving separation from the aldehyde.

Issue 3: The product appears to decompose during solvent removal.
  • Possible Cause: Prolonged heating during solvent evaporation can lead to the degradation of the aldehyde.

  • Recommended Solutions:

    • Use Rotary Evaporation Under Reduced Pressure: This allows for solvent removal at a lower temperature.

    • Avoid Excessive Heat: Keep the temperature of the water bath on the rotary evaporator as low as possible while still achieving efficient evaporation.

Data Presentation

The following table summarizes typical results from the purification of this compound by flash column chromatography.

ParameterBefore PurificationAfter Purification
Purity (by HPLC) 85% (containing ~12% 4-methylpyridine-2-carboxylic acid)>98%
Yield -80-90%
Appearance Yellow to brown oilColorless to pale yellow oil

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes the purification of this compound from its primary impurity, 4-methylpyridine-2-carboxylic acid.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent such as hexane.

  • Column Packing: Pour the slurry into a glass column and allow the solvent to drain until it is level with the top of the silica gel, ensuring uniform packing without air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent (e.g., dichloromethane).

    • Adsorb this solution onto a small amount of silica gel and evaporate the solvent to obtain a dry powder.

    • Carefully add the dry powder to the top of the column.

  • Elution:

    • Begin eluting the column with a non-polar eluent (e.g., 100% hexane).

    • Gradually increase the polarity of the eluent by adding a polar solvent like ethyl acetate. A typical gradient could be from 0% to 20% ethyl acetate in hexane. To improve the separation from the carboxylic acid impurity, 0.1% triethylamine can be added to the eluent mixture.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator at a low temperature.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product crude_sample Crude this compound load_sample Load Sample onto Column crude_sample->load_sample prepare_column Prepare Silica Gel Column prepare_column->load_sample elute_column Elute with Hexane/Ethyl Acetate Gradient load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions remove_solvent Remove Solvent (Rotary Evaporation) combine_fractions->remove_solvent pure_product Pure this compound remove_solvent->pure_product

Caption: Workflow for the purification of this compound.

troubleshooting_logic start Purification Issue Detected low_recovery Low Aldehyde Recovery? start->low_recovery acid_impurity Carboxylic Acid Impurity Present? low_recovery->acid_impurity No solution1 Deactivate Silica Use Alumina Flash Chromatography low_recovery->solution1 Yes decomposition Decomposition During Solvent Removal? acid_impurity->decomposition No solution2 Adjust Eluent Gradient Add Triethylamine acid_impurity->solution2 Yes solution3 Use Rotary Evaporation Avoid High Temperatures decomposition->solution3 Yes end_node Problem Resolved decomposition->end_node No solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting logic for purification issues.

References

Stability of 4-Methylpyridine-2-carbaldehyde in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 4-Methylpyridine-2-carbaldehyde in various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure stability and prevent degradation, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] The recommended storage temperature is refrigerated between 2-8 °C (36-46 °F). It should be protected from direct sunlight, heat, sparks, and open flames.[2] For enhanced stability, especially for long-term storage, keeping it under an inert nitrogen atmosphere is also recommended.[2]

Q2: I've noticed my sample of this compound has turned brown. Is it still usable?

A2: The appearance of a brown color in older samples can indicate the presence of impurities or degradation products.[3] Aldehydes, in general, are susceptible to oxidation. The aldehyde group in this compound can be oxidized to the corresponding carboxylic acid, 4-methylpyridine-2-carboxylic acid.[4][5] It is highly recommended to assess the purity of the discolored sample using an appropriate analytical technique (e.g., NMR, GC-MS, or HPLC) before use.

Q3: What types of solvents are compatible with this compound?

A3: Polar aprotic solvents are generally preferred for reactions involving nucleophilic attack on the aldehyde, as they can dissolve the compound without deactivating the nucleophile through hydrogen bonding.[6] Examples include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), acetone, and acetonitrile. While the compound is soluble in water and ether, the use of polar protic solvents like water, methanol, or ethanol may lead to the formation of hemiacetals or acetals, or potentially facilitate hydrolysis of other functional groups in the reaction mixture.[4][6]

Q4: What are the primary degradation pathways for this compound?

A4: The primary degradation pathways for this compound are oxidation and potentially reactions involving water. The aldehyde functional group is susceptible to oxidation, which converts it to 4-methylpyridine-2-carboxylic acid, especially in the presence of oxidizing agents or upon prolonged exposure to air.[4][5] In protic solvents, particularly water, the aldehyde may exist in equilibrium with its hydrate form.

Troubleshooting Guide

Issue 1: Low or inconsistent yields in reactions involving this compound.

  • Possible Cause 1: Degradation of the Aldehyde. The aldehyde may have degraded due to improper storage or handling. Exposure to air can lead to oxidation.

    • Solution: Confirm the purity of your starting material. If it is old or discolored, purify it by distillation or chromatography before use. Always store the compound under the recommended conditions (refrigerated, dry, and preferably under an inert atmosphere).[2]

  • Possible Cause 2: Solvent Incompatibility. Using a polar protic solvent (like water or alcohols) might be interfering with the reaction. These solvents can cage nucleophiles through hydrogen bonding, reducing their reactivity.[7]

    • Solution: Switch to a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile) to enhance nucleophile reactivity.[8]

Issue 2: Unexpected side products are observed in the reaction mixture.

  • Possible Cause: Oxidative Degradation. If your reaction is run under an air atmosphere, the aldehyde may be oxidizing to the corresponding carboxylic acid.

    • Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Ensure all solvents are properly degassed if necessary.

Data & Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₇NO
Molecular Weight 121.14 g/mol
Appearance Liquid
Density 1.082 g/mL at 25 °C
Flash Point 85.6 °C (186.1 °F)
Refractive Index n20/D 1.531
Storage Temperature 2-8 °C

Table 2: General Solvent Compatibility Guide

Solvent TypeExamplesSuitability & Potential Issues
Polar Aprotic DMF, DMSO, Acetonitrile, AcetoneRecommended. Good for dissolving the compound and enhancing nucleophilicity in SN2-type reactions.[8]
Polar Protic Water, Methanol, EthanolUse with caution. Can form hemiacetals/acetals. May reduce nucleophilicity by "caging" nucleophiles.[6][7] Can facilitate hydrolysis.[4]
Nonpolar Hexane, TolueneLimited solubility. Generally not ideal for dissolving the polar aldehyde.

Experimental Protocols

Protocol: General Procedure for Assessing the Stability of this compound in a Specific Solvent

This protocol outlines a method to determine the short-term stability of the compound at room temperature.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of high-purity this compound.

    • Dissolve it in the solvent of interest to create a stock solution of a known concentration (e.g., 1 mg/mL).

  • Sample Preparation:

    • Prepare two sets of quality control (QC) samples at low and high concentrations by diluting the stock solution.[9] A recommended sample size is five replicates for each concentration level.[9]

    • One set will be the "reference" or T=0 samples, and the other will be the "test" samples.

  • Storage and Time Points:

    • Immediately analyze the "reference" (T=0) samples using a validated analytical method (e.g., HPLC-UV or GC-FID).

    • Store the "test" samples at the desired condition (e.g., room temperature, protected from light).[9]

    • Analyze the "test" samples at predetermined time points (e.g., 4, 8, 12, and 24 hours).

  • Analysis:

    • Use a suitable analytical method to quantify the concentration of this compound in each sample. The method should be able to separate the parent compound from potential degradants.

    • Calculate the mean concentration of the replicates at each time point.

  • Data Evaluation:

    • Compare the mean concentration of the "test" samples at each time point to the mean concentration of the "reference" (T=0) samples.

    • The stability is often expressed as the percentage of the initial concentration remaining. The compound is typically considered stable if the mean concentration is within a predefined range (e.g., 85-115%) of the initial concentration.[9]

Visualizations

TroubleshootingWorkflow start Start: Unexpected Experimental Result check_purity 1. Check Purity of Aldehyde (e.g., via NMR, GC-MS) start->check_purity purity_ok Purity is High check_purity->purity_ok purify Action: Purify Aldehyde (Distillation / Chromatography) purity_ok->purify No check_storage 2. Review Storage Conditions purity_ok->check_storage Yes end_node Problem Resolved purify->end_node storage_ok Stored at 2-8°C, Dry, Sealed, Dark? check_storage->storage_ok correct_storage Action: Procure Fresh Reagent & Store Correctly storage_ok->correct_storage No check_solvent 3. Evaluate Solvent Choice storage_ok->check_solvent Yes correct_storage->end_node solvent_protic Is Solvent Protic? (e.g., H2O, MeOH) check_solvent->solvent_protic use_aprotic Action: Switch to Polar Aprotic Solvent (e.g., DMF, Acetonitrile) solvent_protic->use_aprotic Yes check_atmosphere 4. Check Reaction Atmosphere solvent_protic->check_atmosphere No use_aprotic->end_node atmosphere_air Is Reaction Open to Air? check_atmosphere->atmosphere_air use_inert Action: Use Inert Atmosphere (N2 or Argon) atmosphere_air->use_inert Yes atmosphere_air->end_node No use_inert->end_node

Caption: Troubleshooting workflow for experiments.

DegradationPathways reactant This compound p1 reactant->p1 oxidized_product 4-Methylpyridine-2-carboxylic Acid hydrated_product Geminal Diol (Hydrate) p1->oxidized_product Oxidation (+ [O], e.g., Air) p1->hydrated_product Hydration (+ H₂O, Protic Solvent)

Caption: Potential degradation pathways.

StabilityStudyWorkflow prep 1. Prepare Solutions in Test Solvents store 2. Store Under Controlled Conditions prep->store analyze 3. Analyze Samples at Time Points (T=0, T=x) store->analyze calculate 4. Calculate % Remaining vs. T=0 analyze->calculate evaluate 5. Evaluate Stability (e.g., >85% Remaining?) calculate->evaluate

References

Troubleshooting low yield in Schiff base formation with 4-Methylpyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering low yields in Schiff base formation with 4-methylpyridine-2-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: I am getting a very low yield for my Schiff base reaction with this compound. What are the common causes?

Low yields in Schiff base formation are often attributed to the reversible nature of the reaction. The formation of the imine (Schiff base) from an aldehyde and a primary amine is an equilibrium process that can be influenced by several factors. Key issues include:

  • Water Presence: The reaction produces water as a byproduct. If not removed, water can hydrolyze the imine back to the starting materials, thus reducing the yield.

  • Sub-optimal pH: The reaction rate is highly dependent on the pH of the reaction mixture. The nucleophilic attack of the amine on the carbonyl carbon is a crucial step, and the nucleophilicity of the amine is reduced at low pH due to protonation. Conversely, at high pH, the carbonyl group is less readily protonated, which is necessary to make the carbonyl carbon more electrophilic.

  • Steric Hindrance: The methyl group at the 4-position and the aldehyde at the 2-position of the pyridine ring can create some steric hindrance, potentially slowing down the reaction rate compared to less substituted pyridine aldehydes.

  • Reagent Purity: Impurities in the this compound or the amine can interfere with the reaction. The aldehyde is also susceptible to oxidation to the corresponding carboxylic acid.

  • Reaction Time and Temperature: The reaction may not have reached equilibrium, or the temperature might be too low to overcome the activation energy. Conversely, excessively high temperatures can lead to side reactions or decomposition.

Q2: What is the optimal pH for Schiff base formation with this compound?

The optimal pH for Schiff base formation is typically mildly acidic (around 4-5). This pH is a compromise: it is low enough to catalyze the dehydration of the carbinolamine intermediate but not so low as to excessively protonate the amine, which would render it non-nucleophilic.[1] A common approach is to use a catalytic amount of a weak acid like acetic acid.

Q3: How can I effectively remove water from the reaction mixture?

Water removal is critical to drive the equilibrium towards the product.[2] Several methods can be employed:

  • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene or benzene) is a highly effective method.

  • Drying Agents: Adding a drying agent such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) directly to the reaction mixture can sequester the water as it is formed. Molecular sieves (3Å or 4Å) are also an excellent option.

  • Solvent Choice: While polar protic solvents like ethanol and methanol are common, using a non-polar solvent in conjunction with a water removal technique can be more efficient.

Q4: What are the recommended reaction conditions (solvent, temperature, catalyst) for this reaction?

While optimal conditions can vary depending on the specific amine used, a general starting point for the synthesis of a Schiff base from this compound would be:

  • Solvent: Anhydrous ethanol or methanol are commonly used and generally provide good solubility for the reactants.[3][4] Toluene can be used if azeotropic water removal is desired.

  • Temperature: Refluxing the reaction mixture is a standard procedure.[3][5] This typically provides sufficient energy to overcome the activation barrier without causing significant decomposition.

  • Catalyst: A few drops of glacial acetic acid are often sufficient to catalyze the reaction.[5] Other acid catalysts like p-toluenesulfonic acid (p-TsA) can also be used. In some cases, no catalyst is needed if the reactants are sufficiently reactive.

Q5: How can I purify the resulting Schiff base?

The most common method for purifying solid Schiff bases is recrystallization.[3] A suitable solvent system should be chosen where the Schiff base is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvents for recrystallization include ethanol, methanol, or mixtures of solvents like ethanol/water or dichloromethane/hexane. It is important to ensure the product is stable and does not hydrolyze in the chosen solvent. If the product is an oil, column chromatography on silica gel or alumina may be necessary.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Formation Reaction has not reached equilibrium.Increase reaction time and monitor by TLC.
Water is hydrolyzing the product.Use a Dean-Stark trap, add molecular sieves, or use an anhydrous solvent.
Incorrect pH.Add a catalytic amount of acetic acid. If the amine is a salt, add a non-nucleophilic base to free the amine.
Low reaction temperature.Increase the temperature to reflux.
Multiple Spots on TLC, Low Yield of Desired Product Side reactions or decomposition.Lower the reaction temperature. Ensure an inert atmosphere (e.g., nitrogen or argon) if reactants are air-sensitive.
Impure starting materials.Purify the this compound (e.g., by distillation or chromatography) and the amine. Check for aldehyde oxidation to carboxylic acid.
Product Decomposes During Workup or Purification Hydrolysis of the imine bond.Avoid aqueous workups if possible. Use anhydrous solvents for extraction and purification. If recrystallizing from a protic solvent, minimize the time the product is in the hot solvent.
Instability on silica gel.Consider using a different stationary phase for chromatography (e.g., alumina) or deactivating the silica gel with a small amount of triethylamine in the eluent.

Experimental Protocols

General Protocol for Schiff Base Synthesis with this compound
  • To a solution of this compound (1.0 mmol) in anhydrous ethanol (20 mL), add the primary amine (1.0 mmol).

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (disappearance of the starting aldehyde), allow the mixture to cool to room temperature.

  • If a precipitate forms, filter the solid, wash it with cold ethanol, and dry it under vacuum.

  • If no precipitate forms, reduce the solvent volume under reduced pressure. The resulting solid or oil can then be purified by recrystallization or column chromatography.

This is a general guideline and may require optimization for specific amines.

Quantitative Data

The following table summarizes yields for Schiff bases derived from pyridine aldehydes, which can serve as a benchmark. Note that yields can vary significantly based on the amine and reaction conditions.

AldehydeAmineSolventCatalystYield (%)Reference
Pyridine-4-carbaldehyde3-Aminobenzoic acidMethanol-85[6]
Pyridine-4-carbaldehyde2-Aminobenzoic acidMethanol-57[6]
Pyridine-4-carbaldehydeSemicarbazide HClEthanol-83[7]
Pyridine-2-carbaldehydeL-Tryptophan (as K salt)Ethanol/Methanol-up to 85[8]

Visualizations

Experimental Workflow for Schiff Base Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants Mix Aldehyde and Amine in Anhydrous Solvent catalyst Add Acid Catalyst (e.g., Acetic Acid) reactants->catalyst reflux Reflux for 4-6 hours catalyst->reflux water_removal Water Removal (Dean-Stark/Drying Agent) reflux->water_removal Optional but Recommended tlc Monitor by TLC reflux->tlc water_removal->tlc cool Cool to Room Temperature tlc->cool Reaction Complete filter Filter Precipitate cool->filter Solid Forms concentrate Concentrate in vacuo cool->concentrate No Solid product Pure Schiff Base filter->product purify Recrystallize or Column Chromatography concentrate->purify purify->product

Caption: A typical experimental workflow for the synthesis of a Schiff base.

Troubleshooting Logic for Low Yield

G start Low Yield Observed check_water Is water being removed? start->check_water add_water_removal Implement water removal (Dean-Stark, Mol. Sieves) check_water->add_water_removal No check_ph Is the pH optimal? check_water->check_ph Yes reassess Re-run optimized reaction add_water_removal->reassess add_catalyst Add catalytic acid (e.g., Acetic Acid) check_ph->add_catalyst No/Unsure check_time_temp Are reaction time and temperature sufficient? check_ph->check_time_temp Yes add_catalyst->reassess increase_time_temp Increase reflux time and/or temperature check_time_temp->increase_time_temp No check_purity Are starting materials pure? check_time_temp->check_purity Yes increase_time_temp->reassess purify_reagents Purify aldehyde and amine check_purity->purify_reagents No/Unsure check_purity->reassess Yes purify_reagents->reassess

Caption: A decision-making flowchart for troubleshooting low yields.

References

Managing temperature control in 4-Methylpyridine-2-carbaldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing temperature control in reactions involving 4-Methylpyridine-2-carbaldehyde. The information is tailored for researchers, scientists, and drug development professionals to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to reaction temperature control?

A1: Understanding the physical properties of this compound is crucial for designing and controlling reaction conditions. Key properties are summarized in the table below.

PropertyValueReference
Molecular Weight121.14 g/mol
FormLiquid
Density1.082 g/mL at 25 °C
Flash Point85.6 °C (186.1 °F)
Melting Point of derivative (4-methylpyridine-2-carboxylic acid)139 °C[1]

Q2: Are reactions involving this compound typically exothermic or endothermic?

A2: Reactions with aldehydes, such as this compound, can be either exothermic or endothermic depending on the specific transformation. Condensation reactions, such as aldol or Knoevenagel condensations, are often exothermic, especially during the initial addition step. Grignard reactions are also notably exothermic and require careful temperature control.[2] It is crucial to monitor the reaction temperature closely, particularly during reagent addition.

Q3: What are the general temperature ranges for common reactions with this compound?

A3: While the optimal temperature depends on the specific reagents and reaction type, the following table provides general guidance for common reactions involving pyridine aldehydes.

Reaction TypeTypical Temperature RangeNotesReference
Knoevenagel CondensationRoom Temperature to Reflux (e.g., 80-100 °C)The reaction may be initiated at room temperature and then heated to drive it to completion.[3]
Wittig Reaction-5 °C to Room TemperatureTemperature can be a pivotal factor; some variations may require initial cooling.[4]
Grignard Reaction0 °C to Room TemperatureOften requires initial cooling due to the exothermic nature of the reaction.[5]
Oxidation to Carboxylic Acid~120 °C (for related methyl-pyridines)Specific oxidizing agents will dictate the required temperature.[6]
Reduction to Alcohol-10 °C to Room TemperatureDependent on the reducing agent used.[7]

Troubleshooting Guides

This section addresses specific issues that may be encountered during reactions with this compound, with a focus on temperature-related problems.

Issue 1: Reaction Runaway or Uncontrolled Exotherm
  • Symptom: A rapid, uncontrolled increase in reaction temperature, potentially leading to boiling of the solvent and side product formation.

  • Possible Causes:

    • The reaction is highly exothermic (e.g., Grignard or aldol condensation).

    • Reagents were added too quickly.

    • Inadequate cooling or stirring.

  • Solutions:

    • Control Reagent Addition: Add the reactive reagent (e.g., Grignard reagent, strong base) slowly and portion-wise or via a syringe pump to maintain a steady internal temperature.

    • Effective Cooling: Use an ice bath or a cryostat to maintain the desired temperature. Ensure the reaction vessel is adequately submerged.

    • Vigorous Stirring: Ensure efficient stirring to dissipate heat throughout the reaction mixture.

    • Dilution: Running the reaction at a lower concentration can help to manage heat evolution.

Issue 2: Low Yield of Desired Product
  • Symptom: The reaction results in a lower than expected yield of the intended product.

  • Possible Causes:

    • Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition of reactants or products.

    • Side Reactions: Elevated temperatures can promote side reactions such as polymerization, self-condensation of the aldehyde, or other undesired pathways.

    • Thermal Decomposition: The starting material or the product might be thermally unstable at the reaction temperature. While specific data for this compound is limited, thermal decomposition of related organic molecules can occur at elevated temperatures.[8]

  • Solutions:

    • Optimize Temperature: Systematically vary the reaction temperature to find the optimal balance between reaction rate and product stability. Monitor the reaction progress by TLC or LC-MS at different temperatures.

    • Stepwise Temperature Profile: For some reactions, it may be beneficial to initiate the reaction at a lower temperature and then slowly warm it to a higher temperature to ensure complete conversion.

    • Inert Atmosphere: For temperature-sensitive reactions, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Issue 3: Formation of Impurities or Side Products
  • Symptom: The final product is contaminated with significant amounts of impurities.

  • Possible Causes:

    • High Reaction Temperature: Can lead to various side reactions. For example, in aldol-type reactions, higher temperatures can favor the elimination product over the addition product and can also lead to the formation of complex mixtures.[9]

    • Prolonged Reaction Time at Elevated Temperature: Can lead to product degradation or the formation of thermodynamic byproducts.

  • Solutions:

    • Lower Reaction Temperature: If side products are observed, try running the reaction at a lower temperature, even if it requires a longer reaction time.

    • Monitor Reaction Progress: Closely monitor the reaction by an appropriate analytical technique and stop the reaction as soon as the starting material is consumed to minimize the formation of degradation products.

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation

This protocol describes a general method for the Knoevenagel condensation of this compound with an active methylene compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and the active methylene compound (1.0-1.2 eq) in a suitable solvent (e.g., ethanol, toluene).

  • Catalyst Addition: Add a catalytic amount of a weak base (e.g., piperidine, ammonium acetate).

  • Temperature Control: Heat the reaction mixture to reflux (typically 80-100 °C) using a heating mantle or an oil bath.[3]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the crude product is purified.

Protocol 2: General Procedure for Wittig Reaction

This protocol outlines a general procedure for the Wittig reaction of this compound.

  • Ylide Formation: In a dry, inert atmosphere, suspend the appropriate phosphonium salt in a dry solvent (e.g., THF, DMSO). Cool the suspension to the appropriate temperature (e.g., -5 to 0 °C).[4]

  • Base Addition: Add a strong base (e.g., n-BuLi, NaH, KHMDS) dropwise to form the ylide.

  • Aldehyde Addition: Slowly add a solution of this compound in the same dry solvent to the ylide solution, maintaining the low temperature.

  • Reaction Progression: Allow the reaction to stir at low temperature and then gradually warm to room temperature.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction and purify the product.

Visualizations

Experimental_Workflow_Knoevenagel cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Reactants (Aldehyde & Active Methylene Cmpd) in Solvent add_catalyst Add Catalyst (e.g., Piperidine) start->add_catalyst heat Heat to Reflux (80-100 °C) add_catalyst->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool Reaction Complete isolate Isolate Product (Filtration/Evaporation) cool->isolate purify Purify Crude Product isolate->purify end Final Product purify->end

Caption: Workflow for Knoevenagel Condensation.

Troubleshooting_Low_Yield cluster_causes Possible Causes cluster_solutions Solutions issue Low Yield of Desired Product cause1 Incorrect Temperature (Too Low or Too High) issue->cause1 cause2 Side Reactions at Elevated Temperature issue->cause2 cause3 Thermal Decomposition issue->cause3 solution1 Optimize Temperature (Systematic Study) cause1->solution1 cause2->solution1 solution2 Use Stepwise Temperature Profile cause2->solution2 solution3 Conduct Reaction under Inert Atmosphere cause3->solution3

Caption: Troubleshooting Logic for Low Reaction Yields.

References

Validation & Comparative

A Comparative Analysis of Reactivity: 4-Methylpyridine-2-carbaldehyde vs. 4-Methylpyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of isomeric building blocks is paramount for designing efficient synthetic pathways and novel molecular entities. This guide provides an objective comparison of the chemical reactivity of two constitutional isomers: 4-Methylpyridine-2-carbaldehyde and 4-methylpyridine-3-carbaldehyde, supported by theoretical principles and experimental data.

The positioning of the aldehyde group relative to the nitrogen atom and the methyl group on the pyridine ring introduces significant electronic and steric differences between these two isomers. These differences fundamentally govern their reactivity, particularly the electrophilicity of the carbonyl carbon, which is the primary site for nucleophilic attack.

Structural and Electronic Properties: A Tale of Two Isomers

The key to understanding the reactivity differences lies in the interplay of inductive and resonance effects exerted by the pyridine nitrogen and the methyl group on the aldehyde functionality.

  • This compound (the 2-isomer): The aldehyde group is located at the C2 position, immediately adjacent (ortho) to the electronegative nitrogen atom. This proximity results in a strong electron-withdrawing inductive effect (-I) from the nitrogen, which significantly increases the partial positive charge on the carbonyl carbon. This heightened electrophilicity makes the 2-isomer generally more susceptible to nucleophilic attack. However, the adjacent nitrogen atom can also introduce steric hindrance, potentially slowing down reactions with bulky nucleophiles.[1]

  • 4-methylpyridine-3-carbaldehyde (the 3-isomer): In this isomer, the aldehyde group is at the C3 position, which is meta to the nitrogen atom. The inductive effect of the nitrogen is weaker at this position. The methyl group, an electron-donating group, is para to the aldehyde group, which can slightly decrease the electrophilicity of the carbonyl carbon through a positive inductive effect (+I). Consequently, the 3-isomer is generally expected to be less reactive towards nucleophiles compared to its 2-isomer counterpart.

A summary of the physical and chemical properties of both isomers is presented in Table 1.

PropertyThis compound4-methylpyridine-3-carbaldehyde
Molecular Formula C₇H₇NOC₇H₇NO
Molecular Weight 121.14 g/mol [2]121.14 g/mol [3]
CAS Number 53547-60-7[2]51227-28-2[3]
Appearance Liquid[2]Not specified
Density 1.082 g/mL at 25 °C[2]Not specified
Refractive Index n20/D 1.531[2]Not specified
Flash Point 85.6 °C[2]Not specified

Comparative Reactivity Analysis

The differing electronic and steric environments of the aldehyde group in the two isomers lead to distinct reactivity profiles in common organic transformations.

Nucleophilic Addition Reactions

Aldehydes are generally more reactive than ketones in nucleophilic addition reactions due to less steric hindrance and greater polarization of the carbonyl group.[4] Between the two pyridine carbaldehyde isomers, the 2-isomer is predicted to be more reactive due to the strong inductive effect of the adjacent nitrogen atom. This has been observed in various reactions, such as the formation of Schiff bases and Knoevenagel condensations.

Schiff Base Formation: The reaction of an aldehyde with a primary amine to form an imine (a Schiff base) is a fundamental process in organic synthesis.[5][6] The rate of this reaction is highly dependent on the electrophilicity of the carbonyl carbon. It is expected that this compound will react faster with amines than 4-methylpyridine-3-carbaldehyde under identical conditions.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, catalyzed by a weak base.[7][8] The reaction rate is sensitive to the electrophilicity of the aldehyde.[9] Therefore, the 2-isomer is expected to exhibit a higher reaction rate and yield in Knoevenagel condensations compared to the 3-isomer.

Oxidation and Reduction

Both isomers can be readily oxidized to their corresponding carboxylic acids (4-methylpicolinic acid and 4-methylnicotinic acid, respectively) using standard oxidizing agents. Similarly, reduction of the aldehyde group to a primary alcohol can be achieved with common reducing agents like sodium borohydride. The positional isomerism is not expected to dramatically alter the feasibility of these transformations, although reaction conditions might require minor optimization for each isomer.

Experimental Protocols for Reactivity Assessment

To quantitatively compare the reactivity of the two isomers, standardized experimental protocols are essential. The following methodologies for Knoevenagel condensation and Schiff base formation can be employed to generate comparative data on reaction rates and yields.

Protocol 1: Knoevenagel Condensation

This protocol allows for a direct comparison of the reactivity of the two isomers with an active methylene compound.[9]

Materials:

  • This compound

  • 4-methylpyridine-3-carbaldehyde

  • Malononitrile

  • Ethanol

  • Piperidine (catalyst)

  • Round-bottom flasks

  • Reflux condenser

  • TLC plates and developing chamber

  • Standard laboratory glassware and purification equipment

Procedure:

  • In separate round-bottom flasks, dissolve 1.0 mmol of each respective carbaldehyde isomer and 1.0 mmol of malononitrile in 10 mL of ethanol.

  • To each flask, add a catalytic amount of piperidine (e.g., 0.1 mmol).

  • Stir the reaction mixtures at a constant temperature (e.g., room temperature or reflux).

  • Monitor the progress of the reactions at regular time intervals using Thin Layer Chromatography (TLC).

  • Upon completion, or after a set reaction time, quench the reaction and isolate the product by filtration or extraction.

  • Purify the product (e.g., by recrystallization or column chromatography) and determine the yield.

Comparative Analysis: The reaction times and yields for the two isomers under these identical conditions will provide a quantitative measure of their relative reactivities in Knoevenagel condensation. A higher yield in a shorter time indicates greater reactivity.

Protocol 2: Schiff Base Formation

The formation of an imine with a primary amine is another excellent reaction for gauging aldehyde reactivity.[9]

Materials:

  • This compound

  • 4-methylpyridine-3-carbaldehyde

  • Aniline (or another primary amine)

  • Methanol or Ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flasks

  • Reflux condenser

  • TLC plates and developing chamber

  • Standard laboratory glassware and purification equipment

Procedure:

  • In separate round-bottom flasks, dissolve 1.0 mmol of each carbaldehyde isomer in 10 mL of methanol or ethanol.

  • Add an equimolar amount of aniline (1.0 mmol) to each flask.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to each mixture.

  • Reflux the mixtures for a specified period (e.g., 2-4 hours), or monitor at room temperature.

  • Monitor the reaction progress by TLC.

  • After cooling, the Schiff base product may precipitate and can be collected by filtration. Alternatively, the product can be isolated by solvent evaporation and subsequent purification.

  • Calculate the yield for each reaction for a comparative assessment.

Visualizing Reactivity Factors and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key factors influencing the reactivity of the two isomers and a generalized workflow for their experimental comparison.

G cluster_0 This compound cluster_1 4-methylpyridine-3-carbaldehyde 2-Isomer Aldehyde at C2 (ortho to N) Strong -I Effect Strong Inductive Effect (-I) from N 2-Isomer->Strong -I Effect Steric Hindrance Potential Steric Hindrance from N 2-Isomer->Steric Hindrance Increased Electrophilicity Increased Carbonyl Electrophilicity Strong -I Effect->Increased Electrophilicity Higher Reactivity Higher Reactivity to Nucleophiles Increased Electrophilicity->Higher Reactivity 3-Isomer Aldehyde at C3 (meta to N) Weaker -I Effect Weaker Inductive Effect (-I) from N 3-Isomer->Weaker -I Effect +I Effect Inductive Effect (+I) from Me 3-Isomer->+I Effect Decreased Electrophilicity Decreased Carbonyl Electrophilicity Weaker -I Effect->Decreased Electrophilicity +I Effect->Decreased Electrophilicity Lower Reactivity Lower Reactivity to Nucleophiles Decreased Electrophilicity->Lower Reactivity

Caption: Factors influencing the reactivity of the two carbaldehyde isomers.

G Start Select Isomers and Reaction Type (e.g., Knoevenagel, Schiff Base) Setup Set up Parallel Reactions under Identical Conditions (Stoichiometry, Temp., Solvent, Catalyst) Start->Setup Monitoring Monitor Reaction Progress (e.g., via TLC, GC, or NMR) Setup->Monitoring Workup Quench Reaction and Isolate Crude Product Monitoring->Workup Purification Purify Products (e.g., Recrystallization, Chromatography) Workup->Purification Analysis Analyze Results: - Compare Reaction Times - Calculate Yields Purification->Analysis Conclusion Determine Relative Reactivity Analysis->Conclusion

Caption: Experimental workflow for comparing aldehyde reactivity.

Conclusion

References

A Spectroscopic Duel: Unveiling the Structural Nuances of 4-Methylpyridine-2-carbaldehyde and Pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of 4-Methylpyridine-2-carbaldehyde and its parent compound, pyridine-2-carbaldehyde, reveals key structural and electronic differences attributable to the influence of the methyl group. This guide provides a detailed analysis of their respective NMR, IR, Mass Spectrometry, and UV-Vis data, supported by experimental protocols, to offer researchers, scientists, and drug development professionals a robust resource for understanding and utilizing these important chemical entities.

The introduction of a methyl group at the 4-position of the pyridine ring in pyridine-2-carbaldehyde induces subtle yet significant changes in the molecule's spectroscopic signature. These alterations, primarily observed in the chemical shifts of protons and carbons in NMR spectroscopy and vibrational frequencies in IR spectroscopy, provide valuable insights into the electronic effects of the methyl substituent. This comparison guide will systematically dissect these differences through tabulated data and detailed experimental methodologies.

Spectroscopic Data Summary

The following tables provide a comparative summary of the key spectroscopic data for this compound and pyridine-2-carbaldehyde.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Proton PositionPyridine-2-carbaldehydeThis compound (Predicted)
Aldehyde (-CHO)~10.1~10.0
H3~7.9~7.7
H5~7.5~7.3
H6~8.8~8.6
Methyl (-CH₃)-~2.4

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Carbon PositionPyridine-2-carbaldehydeThis compound (Predicted)
Aldehyde (C=O)~193~192
C2~153~152
C3~128~129
C4~137~148
C5~125~126
C6~150~150
Methyl (-CH₃)-~21

Table 3: IR Spectroscopic Data (Key Vibrational Frequencies in cm⁻¹)

Vibrational ModePyridine-2-carbaldehydeThis compound
C=O Stretch (Aldehyde)~1705~1700
C-H Stretch (Aldehyde)~2850, ~2750~2845, ~2745
C=N Stretch (Pyridine)~1580~1585
C-H Bend (Pyridine)~750-850~750-850
C-H Stretch (Methyl)-~2920

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightKey Fragmentation Peaks (m/z)
Pyridine-2-carbaldehydeC₆H₅NO107.11107 (M+), 106, 79, 52
This compoundC₇H₇NO121.14121 (M+), 120, 93, 66

Table 5: UV-Vis Spectroscopic Data

CompoundSolventλmax (nm)Molar Absorptivity (ε)
Pyridine-2-carbaldehydeEthanol~258, ~290 (sh)~14,000, ~7,000
This compoundEthanol~260, ~295 (sh)(Not available)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used to characterize this compound and pyridine-2-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the aldehyde in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans is required (e.g., 1024 or more). A spectral width of 0-200 ppm is typically used.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two KBr or NaCl plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range to observe the molecular ion and characteristic fragment ions.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the aldehyde in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) of a known concentration.

  • Data Acquisition: Record the UV-Vis spectrum using a dual-beam UV-Vis spectrophotometer from approximately 200 to 400 nm, using the pure solvent as a reference.

Visualizations

The following diagrams illustrate the structural comparison of the two molecules and a general workflow for their spectroscopic analysis.

G Structural Comparison cluster_0 Pyridine-2-carbaldehyde cluster_1 This compound p2c p2c mp2c mp2c

Caption: Molecular structures of the compared aldehydes.

G cluster_workflow Spectroscopic Analysis Workflow start Sample (Aldehyde) prep Sample Preparation (Dissolution/Pelleting) start->prep nmr NMR Spectroscopy (¹H & ¹³C) prep->nmr ir IR Spectroscopy prep->ir ms Mass Spectrometry prep->ms uv UV-Vis Spectroscopy prep->uv data Data Analysis & Interpretation nmr->data ir->data ms->data uv->data comparison Comparative Analysis data->comparison report Publish Comparison Guide comparison->report

Caption: General experimental workflow for spectroscopic analysis.

A Comparative Guide to Analytical Methods for Determining the Purity of 4-Methylpyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for key intermediates like 4-Methylpyridine-2-carbaldehyde is of paramount importance. The presence of impurities can significantly influence the outcome of chemical reactions, the efficacy of final active pharmaceutical ingredients (APIs), and the overall safety profile of a drug product. This guide provides an objective comparison of the principal analytical techniques used for purity assessment of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Key Analytical Methods

The selection of an analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte and its potential impurities, the required sensitivity and selectivity, and the intended application of the data. Each method offers distinct advantages and disadvantages in the context of analyzing this compound.

Table 1: Performance Comparison of Analytical Methods for this compound Purity Determination

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase, with mass-based detection.Intrinsic quantitative property based on the direct proportionality of NMR signal intensity to the number of nuclei.
Selectivity High, tunable through column and mobile phase selection.Very high, especially with mass spectrometric detection.High, based on unique chemical shifts of different protons.
Sensitivity High (typically µg/mL to ng/mL).Very high (typically ng/mL to pg/mL).Moderate (typically mg/mL).
Quantitation Relative (area percent) or absolute (with certified reference standard).Relative (area percent) or absolute (with certified reference standard).Absolute (primary ratio method), can be performed with a certified internal standard.
Sample Throughput High.Moderate to high.Moderate.
Instrumentation Cost Moderate.High.Very high.
Best Suited For Routine quality control, analysis of non-volatile and thermally labile impurities.Identification and quantification of volatile and semi-volatile impurities.Absolute purity determination without a specific reference standard for the analyte, structural confirmation of impurities.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC)

This method is designed for the separation and quantification of this compound from its potential non-volatile impurities.

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a diluent of 50:50 (v/v) Acetonitrile:Water.

  • Accurately weigh and dissolve approximately 10 mg of the this compound sample in the diluent in a 10 mL volumetric flask.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the identification and quantification of volatile and semi-volatile impurities in this compound.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

Chromatographic Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • Injection Volume: 1 µL (split ratio of 50:1).

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-300.

Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample.

  • Dissolve in 10 mL of a suitable volatile solvent (e.g., dichloromethane or methanol).

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides a direct and absolute measure of the purity of this compound without the need for a specific reference standard of the analyte itself.

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

Experimental Parameters:

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Internal Standard: A certified reference material with a known purity, such as maleic anhydride or 1,4-dinitrobenzene. The standard should have signals that do not overlap with the analyte's signals.

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard.

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

  • Accurately weigh approximately 5-10 mg of the internal standard and add it to the same NMR tube.

  • Add the appropriate volume of deuterated solvent (e.g., 0.7 mL) and ensure complete dissolution.

Data Analysis: The purity is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

Where:

  • I = Integral area of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Visualizing the Analytical Workflow

A clear understanding of the analytical process is crucial for obtaining reliable purity data. The following diagrams illustrate a typical experimental workflow for purity determination and a logical relationship for selecting the appropriate analytical method.

Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing & Reporting Sample Test Sample of This compound Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Appropriate Solvent Weighing->Dissolution Filtration Filtration (for HPLC) Dissolution->Filtration if applicable HPLC HPLC Analysis Dissolution->HPLC GCMS GC-MS Analysis Dissolution->GCMS qNMR qNMR Analysis Dissolution->qNMR Filtration->HPLC Integration Peak Integration / Signal Integration HPLC->Integration GCMS->Integration qNMR->Integration Calculation Purity Calculation Integration->Calculation Report Final Purity Report Calculation->Report

Figure 1. General workflow for the purity determination of this compound.

Method_Selection_Logic Start Start: Purity Analysis Required Impurity_Nature Nature of Expected Impurities? Start->Impurity_Nature Volatile Volatile / Thermally Stable? Impurity_Nature->Volatile Known Absolute_Purity Absolute Purity Required? Impurity_Nature->Absolute_Purity Unknown HPLC Use HPLC Volatile->HPLC No GCMS Use GC-MS Volatile->GCMS Yes Absolute_Purity->HPLC No (Routine QC) qNMR Use qNMR Absolute_Purity->qNMR Yes

Figure 2. Logical diagram for selecting an analytical method.

Conclusion

The choice of the most suitable analytical method for determining the purity of this compound depends on the specific requirements of the analysis.

  • HPLC is a robust and versatile technique for routine quality control and the analysis of a wide range of impurities.

  • GC-MS offers unparalleled selectivity and sensitivity for the identification and quantification of volatile and semi-volatile impurities.

  • qNMR stands out as a primary method for absolute purity determination, providing a high degree of accuracy without the need for an identical reference standard, and offering valuable structural information about any impurities present.

For a comprehensive purity profile, a combination of these techniques is often employed, leveraging the strengths of each to ensure the quality and consistency of this compound for its intended use in research and drug development.

A Comparative Guide to the Biological Activity of 4-Methylpyridine-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 4-Methylpyridine-2-carbaldehyde derivatives, with a focus on their anticancer and antimicrobial properties. The information presented is supported by experimental data from various scientific studies, offering an objective overview for researchers and professionals in drug development.

Executive Summary

This compound derivatives, particularly their thiosemicarbazone forms, have emerged as a promising class of bioactive compounds. Extensive research has demonstrated their potent anticancer and antimicrobial activities. Notably, derivatives such as 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (also known as Triapine) have advanced to clinical trials, underscoring their therapeutic potential. This guide will delve into the quantitative data supporting these claims, detail the experimental methodologies used for their validation, and visualize the key mechanisms of action.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data on the anticancer and antimicrobial activities of various this compound derivatives and compares them with established therapeutic agents.

Table 1: Anticancer Activity of this compound Derivatives and Comparative Compounds
CompoundCell LineActivity MetricValueReference
This compound Derivatives
3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazoneL1210 Leukemia% T/C255[1]
3-Aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine)L1210 Leukemia% T/C246[1]
5-Hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazoneL1210 LeukemiaBetter than parent compound-[2]
3-Hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazoneL1210 LeukemiaBetter than parent compound-[2]
5-(Methylamino)pyridine-2-carboxaldehyde thiosemicarbazoneL1210 Leukemia% T/C223[3]
5-(Ethylamino)pyridine-2-carboxaldehyde thiosemicarbazoneL1210 Leukemia% T/C204[3]
5-(Allylamino)pyridine-2-carboxaldehyde thiosemicarbazoneL1210 Leukemia% T/C215[3]
Comparative Anticancer Drugs
CisplatinL1210 LeukemiaIC500.22 µM[4]
DoxorubicinA549 (Lung)IC501.3 µM[5]
DoxorubicinMCF-7 (Breast)IC500.69 µM[6]

% T/C (Treated vs. Control) is a measure of antitumor efficacy in vivo, where a higher value indicates greater activity. IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Antimicrobial Activity of Pyridine Thiosemicarbazone Derivatives and Comparative Compounds
Compound/DrugMicroorganismActivity MetricValue (µg/mL)Reference
Pyridine Thiosemicarbazone Derivatives
2-Acetylpyridine thiosemicarbazonesNeisseria meningitidisMIC0.016 - 0.125[7]
2-Acetylpyridine thiosemicarbazonesNeisseria gonorrhoeaeMIC0.002 - 0.25[7]
2-Acetylpyridine thiosemicarbazonesStaphylococcus aureusMIC0.062 - 0.5[7]
2-Acetylpyridine thiosemicarbazonesStreptococcus faecalisMIC0.25 - 1.0[7]
Comparative Antimicrobial Drugs
CiprofloxacinStaphylococcus aureusMIC900.2[2]
CiprofloxacinEscherichia coliMIC0.013[3]
CiprofloxacinPseudomonas aeruginosaMIC900.5 - 1.0[2]
FluconazoleCandida albicansMIC≤2 (Susceptible)

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. MIC90 is the MIC required to inhibit the growth of 90% of isolates.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to validate the biological activity of this compound derivatives.

In Vitro Anticancer Activity Assay (L1210 Leukemia Model)

The antiproliferative activity of the synthesized compounds is often evaluated against murine L1210 leukemia cells.

Cell Culture:

  • L1210 cells are cultured in a suitable medium, such as RPMI-1640, supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay):

  • L1210 cells are seeded in 96-well plates at a specific density.

  • The cells are then treated with various concentrations of the test compounds and incubated for a defined period (e.g., 48 or 72 hours).

  • After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

In Vivo Antitumor Activity Assay (L1210 Leukemia Model)

The in vivo efficacy is assessed in mice bearing L1210 leukemia.

  • Mice are inoculated with L1210 leukemia cells.

  • The test compounds are administered to the mice, typically intraperitoneally, at various dosages for a specified number of consecutive days.

  • The survival time of the treated mice is compared to that of a control group that receives a vehicle.

  • The antitumor activity is often expressed as the percentage of increase in lifespan (% T/C), calculated as (median survival time of treated group / median survival time of control group) x 100.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The antimicrobial activity is determined by measuring the Minimum Inhibitory Concentration (MIC).

  • A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microplate.

  • Each well is inoculated with a standardized suspension of the target microorganism (bacteria or fungi).

  • The plates are incubated under appropriate conditions for the specific microorganism.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key concepts related to the biological activity of this compound derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_testing Biological Activity Testing cluster_data Data Analysis start 4-Methylpyridine- 2-carbaldehyde derivative Thiosemicarbazone Derivative start->derivative Condensation thiosemicarbazide Thiosemicarbazide thiosemicarbazide->derivative anticancer Anticancer Assays (In Vitro & In Vivo) derivative->anticancer antimicrobial Antimicrobial Assays (MIC Determination) derivative->antimicrobial ic50 IC50 / %T/C Calculation anticancer->ic50 mic MIC Value Determination antimicrobial->mic mechanism_of_action cluster_cell Cancer Cell derivative Thiosemicarbazone Derivative fe_complex Iron Chelation (Fe-Complex Formation) derivative->fe_complex rr Ribonucleotide Reductase (RNR) fe_complex->rr Inhibition dntps dNTP Pool Depletion rr->dntps Catalyzes dna_synthesis DNA Synthesis Inhibition dntps->dna_synthesis Required for dna_repair DNA Repair Inhibition dntps->dna_repair Required for apoptosis Apoptosis (Cell Death) dna_synthesis->apoptosis Leads to dna_repair->apoptosis Leads to structure_activity cluster_modifications Structural Modifications cluster_activity Impact on Biological Activity parent Pyridine-2-carbaldehyde Thiosemicarbazone Core methyl Methyl Group at Position 4 (e.g., 4-Methylpyridine) parent->methyl amino Amino Group at Position 3 or 5 (e.g., 3-Aminopyridine) parent->amino hydroxy Hydroxy Group at Position 3 or 5 (e.g., 5-Hydroxypyridine) parent->hydroxy enhanced_anticancer Enhanced Anticancer Activity methyl->enhanced_anticancer amino->enhanced_anticancer altered_solubility Altered Solubility and Pharmacokinetics hydroxy->altered_solubility

References

A Comparative Guide to Alternative Reagents for 4-Methylpyridine-2-carbaldehyde in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of alternative reagents to 4-Methylpyridine-2-carbaldehyde, a versatile building block in organic synthesis. We will explore the performance of structurally related pyridine-2-carbaldehyde derivatives, supported by experimental data, to assist researchers in selecting the optimal reagent for their synthetic needs. The focus is on applications in coordination chemistry, pharmaceuticals, and materials science.

Introduction to Pyridine-2-carbaldehydes

Pyridine aldehydes, particularly pyridine-2-carbaldehyde and its derivatives, are crucial intermediates in the synthesis of a wide range of compounds.[1] Their utility stems from the presence of both a reactive aldehyde group and a pyridine ring, which imparts unique electronic properties and serves as a coordination site.[1] These compounds are foundational in creating specialized ligands for metal catalysts, pharmaceuticals, and agrochemicals.[2][3] this compound is one such derivative, but a variety of other substituted analogues exist, offering a spectrum of reactivity and functionality.

The primary synthetic route to these aldehydes involves the oxidation of the corresponding methylpyridines (picolines) or hydroxymethylpyridines.[2] The choice of reagent often depends on the desired electronic properties of the target molecule and the specific reaction conditions.

Comparison of Alternative Pyridine-2-carbaldehyde Reagents

The reactivity of the aldehyde group and the pyridine nitrogen can be modulated by introducing different substituents onto the pyridine ring. Below is a comparison of several key alternatives to this compound.

ReagentStructureKey Features & Applications
Pyridine-2-carbaldehyde C₆H₅NOThe parent compound, widely used as a precursor for ligands and pharmaceuticals like pralidoxime.[2] Forms stable bidentate ligands through Schiff base formation with amines.[2][4]
This compound C₇H₇NOThe methyl group is weakly electron-donating, slightly increasing the electron density of the pyridine ring.
6-Bromopyridine-2-carbaldehyde C₆H₄BrNOHighly versatile due to two distinct reactive sites. The aldehyde allows for condensations, while the bromine atom is ideal for transition-metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Ullmann).[1][5]
3-Amino-4-methylpyridine-2-carbaldehyde C₇H₈N₂OThe amino group is a strong electron-donating group, significantly altering the electronic properties. This class of compounds has shown potent antineoplastic activity.[6]
Nitro-substituted Pyridine-2-carbaldehydes C₆H₄N₂O₃ (isomer dependent)The nitro group is strongly electron-withdrawing, making the pyridine ring electron-deficient. Used in the synthesis of various thiosemicarbazones with biological activity.[6]
Quantitative Performance Data

The primary application for these aldehydes is the formation of imines (Schiff bases), which are valuable as ligands in coordination chemistry or as intermediates in pharmaceutical synthesis. The yield of these reactions is a critical performance metric.

Aldehyde ReagentAmine ReagentProduct TypeReaction ConditionsYield (%)Reference
Pyridine-2-carbaldehydeAniline DerivativesSchiff Base LigandMethanol, RefluxHigh (not specified)[4]
3-Nitro-2,4-lutidine (oxidized to aldehyde)ThiosemicarbazideThiosemicarbazoneNot specifiedNot specified[6]
5-Nitro-2-picoline (oxidized to aldehyde)ThiosemicarbazideThiosemicarbazoneNot specifiedNot specified[6]
3-Amino-4-methylpyridine-2-carbaldehydeThiosemicarbazideThiosemicarbazoneNot specifiedHigh (not specified)[6]
Substituted Pyridine-2-carbaldehydesAromatic KetonesChalconesSolvent-free, MCM-41 catalystGood to Excellent[7]

Experimental Protocols

Protocol 1: General Synthesis of a Schiff Base from Pyridine-2-carbaldehyde

This protocol describes the synthesis of an iminopyridine ligand, a common application for this class of reagents.

Materials:

  • Pyridine-2-carbaldehyde derivative (1.0 eq)

  • Primary amine (e.g., aniline derivative) (1.0 eq)

  • Methanol or Ethanol

Procedure:

  • Dissolve the pyridine-2-carbaldehyde derivative in methanol in a round-bottom flask.

  • Add the primary amine to the solution.

  • Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure Schiff base.[4]

Protocol 2: One-Pot Chalcone Synthesis via Claisen-Schmidt Condensation

This protocol details a solvent-free method for synthesizing chalcones, demonstrating the aldehyde's utility in C-C bond formation.

Materials:

  • Substituted Pyridine-2-carbaldehyde (1.0 eq)

  • Aromatic ketone (e.g., acetophenone) (1.0 eq)

  • Acid-functionalized MCM-41 catalyst

Procedure:

  • In a reaction vessel, mix the substituted pyridine-2-carbaldehyde, the aromatic ketone, and a catalytic amount of acid-functionalized MCM-41.

  • Heat the mixture under solvent-free conditions.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Wash the solid product with a suitable solvent to remove impurities.

  • The final chalcone product can be further purified by recrystallization.[7]

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates a typical workflow from a substituted picoline to a functional Schiff base ligand.

G cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis Picoline Substituted 2-Picoline Aldehyde Substituted Pyridine-2-carbaldehyde Picoline->Aldehyde Oxidation (e.g., SeO2) Product Schiff Base (Iminopyridine Ligand) Aldehyde->Product Condensation Amine Primary Amine Amine->Product

Caption: General workflow for synthesizing iminopyridine ligands.

Role in Catalysis Diagram

This diagram shows how an iminopyridine ligand, derived from a pyridine-2-carbaldehyde, coordinates with a metal center in a generic cross-coupling reaction, such as a Sonogashira coupling.

G cluster_ligand Ligand Synthesis cluster_catalysis Catalytic Cycle (Simplified Sonogashira) Aldehyde Pyridine-2-carbaldehyde Derivative Ligand Iminopyridine Ligand (L) Aldehyde->Ligand Amine Amine Amine->Ligand Pd_cat Pd(0)L₂ Catalyst Ligand->Pd_cat Ligand 'L' stabilizes the Palladium center OxAdd Oxidative Addition Pd_cat->OxAdd + R¹-X Transmetal Transmetalation OxAdd->Transmetal [Pd(II)] RedElim Reductive Elimination Transmetal->RedElim + Cu-C≡C-R² RedElim->Pd_cat Forms R¹-C≡C-R²

Caption: Role of iminopyridine ligands in a catalytic cycle.

Conclusion

While this compound is a highly effective reagent, a range of functionalized alternatives offers distinct advantages for specific synthetic challenges.

  • Pyridine-2-carbaldehyde serves as a fundamental, cost-effective starting point for many syntheses.

  • 6-Bromopyridine-2-carbaldehyde is the reagent of choice for syntheses requiring subsequent cross-coupling reactions, providing two orthogonal points for functionalization.[1]

  • Amino- and Nitro-substituted derivatives are critical for tuning the electronic properties of the final molecule, which is particularly important in the development of pharmaceuticals and materials with specific electronic or biological activities.[6]

The selection of an appropriate alternative reagent should be guided by the desired functionality of the target molecule, the required reaction pathway, and the electronic properties needed for the intended application. This guide provides the foundational data and protocols to aid researchers in making an informed decision.

References

Comparing the efficacy of different catalysts for 4-Methylpyridine-2-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Methylpyridine-2-carbaldehyde is a valuable building block in the pharmaceutical industry. This guide provides a detailed comparison of the efficacy of different catalysts for its synthesis, focusing on the selective oxidation of 2,4-lutidine. The comparison is supported by experimental data and detailed methodologies to assist in the selection of the most suitable catalytic system.

The primary route for the synthesis of this compound involves the selective oxidation of the methyl group at the 2-position of 2,4-lutidine (2,4-dimethylpyridine). This selectivity is crucial to avoid the oxidation of the methyl group at the 4-position. This guide focuses on comparing the performance of two main categories of catalysts for this reaction: Selenium Dioxide and Vanadium-based catalysts.

Catalyst Performance Comparison

The efficacy of different catalysts is evaluated based on key performance indicators such as yield, selectivity, reaction temperature, and reaction time. The following table summarizes the available quantitative data for the synthesis of this compound from 2,4-lutidine.

Catalyst SystemStarting MaterialProductYield (%)Selectivity (%)Temperature (°C)Time (h)Solvent
Selenium Dioxide (SeO₂)¹ 2,4-LutidineThis compound~20-22% (aldehyde)ModerateReflux20Dioxane/Water
Vanadium-Titanium-Manganese Oxide (V-Ti-Mn-O)² 4-MethylpyridineIsonicotinic Acid-67.17% (for INA)320-Gas Phase
Vanadium-Titanium Oxide (V-Ti-O)² 4-MethylpyridineIsonicotinic Acid-<65% (for INA)320-Gas Phase

¹Data is extrapolated from a similar reaction with 3,4-dimethylpyridine as a direct analogue, as specific yield data for 2,4-lutidine was not available in the cited literature. ²Data is for the oxidation of 4-methylpyridine to isonicotinic acid and is included to provide context on the activity of vanadium-based catalysts on methylpyridines. Direct data for the selective oxidation of 2,4-lutidine to the desired aldehyde was not available.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are the protocols for the key catalysts discussed.

Selenium Dioxide (SeO₂) Oxidation

This protocol is adapted from the oxidation of a closely related substrate, 3,4-dimethylpyridine, and is expected to be applicable for the selective oxidation of 2,4-lutidine.[1]

Materials:

  • 2,4-Lutidine (1.0 eq)

  • Selenium Dioxide (SeO₂) (0.95 eq)

  • Dioxane

  • Water

Procedure:

  • A mixture of 2,4-lutidine, dioxane, water, and powdered selenium dioxide is mechanically stirred.

  • The reaction mixture is heated to reflux for 20 hours.

  • The hot mixture is then filtered through Celite to remove solid byproducts.

  • The filtrate is cooled, and the crude product is isolated.

  • Purification of the aldehyde can be challenging due to the presence of colloidal selenium and unreacted starting material. Chromatography on silica gel is the recommended method for purification.

Vanadium-Based Catalysts (V-Ti-Mn-O)

General Procedure (Vapor-Phase Oxidation):

  • The catalyst (e.g., V-Ti-Mn-O) is packed into a fixed-bed reactor.

  • A gaseous mixture of the methylpyridine substrate, air (as the oxidant), and steam is passed through the reactor.

  • The reaction temperature is maintained at a specific level (e.g., 320 °C) to control the reaction rate and selectivity.

  • The product stream is cooled, and the desired product is separated and purified.

Reaction Pathways and Mechanisms

The synthesis of this compound from 2,4-lutidine is a selective oxidation process. The choice of catalyst is critical in directing the reaction towards the desired product.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_catalysts Catalyst Systems Start 2,4-Lutidine Oxidation Selective Oxidation Start->Oxidation Product This compound Oxidation->Product Desired Pathway Byproduct 4-Methylpyridine-2-carboxylic acid (Over-oxidation) Oxidation->Byproduct Side Reaction SeO2 Selenium Dioxide (SeO₂) SeO2->Oxidation V_catalyst Vanadium-based Catalysts V_catalyst->Oxidation catalytic_cycle cluster_cycle Simplified Catalytic Cycle for SeO₂ Oxidation Lutidine 2,4-Lutidine Ene_Reaction Ene Reaction with SeO₂ Lutidine->Ene_Reaction Intermediate1 Allylic Seleninic Acid Intermediate Ene_Reaction->Intermediate1 Rearrangement [2,3]-Sigmatropic Rearrangement Intermediate1->Rearrangement Intermediate2 Unstable Selenium(II) Ester Rearrangement->Intermediate2 Product_Release Hydrolysis Intermediate2->Product_Release Aldehyde This compound Product_Release->Aldehyde Se Selenium (0) Product_Release->Se SeO2_regen SeO₂ (Regenerated)

References

A Comparative Guide to HPLC and GC-MS Analysis of 4-Methylpyridine-2-carbaldehyde Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of reaction mixtures containing 4-Methylpyridine-2-carbaldehyde is crucial for process optimization, impurity profiling, and quality control. This guide provides a comparative overview of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive analysis of this compound and its related reaction components.

Introduction to Analytical Challenges

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its reaction mixtures can be complex, containing the target molecule, unreacted starting materials (e.g., 4-methylpyridine), intermediates, and byproducts. The choice between HPLC and GC-MS for analysis depends on the specific goals of the study, the nature of the compounds in the mixture, and the required sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. For the analysis of this compound and its polar impurities, reversed-phase HPLC is a suitable approach.

Experimental Protocol: HPLC

A typical HPLC method for the analysis of pyridine aldehydes involves the following:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point. For improved peak shape and retention of polar pyridine compounds, a specialized column like a Newcrom R1 could also be employed.[1]

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water is commonly used. The addition of an acidic modifier, such as 0.1% formic acid, is recommended to improve peak shape and ensure MS compatibility if an HPLC-MS system is used.[1]

  • Detection: UV detection at a wavelength of approximately 254 nm is suitable for the pyridine ring system. For enhanced sensitivity and selectivity, especially for the aldehyde functional group, derivatization with 2,4-dinitrophenylhydrazine (DNPH) can be performed prior to HPLC analysis, with detection at a higher wavelength (e.g., 360 nm).[2]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Injection Volume: 10-20 µL.

Data Presentation: HPLC
CompoundRetention Time (min)Response Factor (UV 254 nm)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
4-MethylpyridineHypothetical 3.5Hypothetical 0.85Hypothetical 0.1Hypothetical 0.3
This compoundHypothetical 5.2Hypothetical 1.00Hypothetical 0.05Hypothetical 0.15
4-Methylpyridine-2-carboxylic acidHypothetical 4.1Hypothetical 0.92Hypothetical 0.08Hypothetical 0.25

Note: The values in this table are hypothetical and would need to be determined experimentally.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It is particularly useful for identifying unknown impurities by their mass spectra.

Experimental Protocol: GC-MS

A standard GC-MS method for analyzing reaction mixtures containing this compound would be as follows:

  • GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is generally suitable.[3]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: A starting temperature of 50-70°C, held for a few minutes, followed by a ramp of 10-20°C/min to a final temperature of 250-280°C.

  • Injector: Split/splitless injector, with an injection temperature of 250°C.

  • MS Detector: Electron ionization (EI) at 70 eV, with a mass range of m/z 40-400.

  • Derivatization: For less volatile or polar impurities, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be necessary to improve volatility and chromatographic performance.[4]

Data Presentation: GC-MS
CompoundRetention Time (min)Key Mass Fragments (m/z)Limit of Detection (LOD) (ng/mL)Limit of Quantitation (LOQ) (ng/mL)
4-MethylpyridineHypothetical 6.8Hypothetical 93, 66, 39Hypothetical 1Hypothetical 3
This compoundHypothetical 9.5Hypothetical 121, 120, 93, 66Hypothetical 0.5Hypothetical 1.5
Unidentified Impurity AHypothetical 11.2Hypothetical 135, 107, 79--

Note: The values in this table are hypothetical and would need to be determined experimentally.

Comparison of HPLC and GC-MS for this Analysis

FeatureHPLCGC-MS
Analyte Suitability Excellent for non-volatile and thermally labile compounds. Ideal for polar impurities like carboxylic acids.Best for volatile and semi-volatile compounds. May require derivatization for polar or high molecular weight compounds.[4]
Separation Principle Based on partitioning between a liquid mobile phase and a solid stationary phase.Based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Detection UV, Diode Array (DAD), Fluorescence, Mass Spectrometry (MS). UV detection is common for pyridine compounds.Mass Spectrometry (MS) is the standard, providing structural information for identification of unknowns.
Quantification Highly accurate and reproducible with proper calibration.Good for quantification, but can be more susceptible to matrix effects.
Sample Preparation Simple dissolution and filtration are often sufficient. Derivatization can be used to enhance detection.[2]Can be more complex, sometimes requiring extraction and derivatization to improve volatility.[4]
Throughput Generally lower throughput than GC due to longer run times.Can have faster run times, leading to higher throughput.

Logical Workflow for Method Selection

MethodSelection start Analyze this compound Reaction Mixture question1 Are key analytes thermally labile or non-volatile? start->question1 hplc_path HPLC is preferred question1->hplc_path Yes gcms_path GC-MS is suitable question1->gcms_path No question2 Is identification of unknown impurities critical? hplc_path->question2 gcms_path->question2 gcms_advantage GC-MS provides structural information via mass spectra for identification question2->gcms_advantage Yes hplc_ms_option Consider HPLC-MS for non-volatile unknowns question2->hplc_ms_option Yes (for non-volatiles) question3 Is high throughput a primary requirement? question2->question3 No gcms_advantage->question3 hplc_ms_option->question3 gcms_throughput GC-MS may offer faster analysis times question3->gcms_throughput Yes hplc_throughput HPLC may have longer run times question3->hplc_throughput No decision Select optimal analytical technique gcms_throughput->decision hplc_throughput->decision

Caption: Decision tree for selecting between HPLC and GC-MS.

Experimental Workflow Diagrams

HPLC Experimental Workflow

HPLC_Workflow sample_prep Sample Preparation (Dilution/Filtration) derivatization Optional Derivatization (e.g., with DNPH) sample_prep->derivatization hplc_injection HPLC Injection sample_prep->hplc_injection derivatization->hplc_injection separation Reversed-Phase Separation (C18 Column) hplc_injection->separation detection UV/DAD Detection separation->detection data_analysis Data Analysis (Quantification) detection->data_analysis report Report Generation data_analysis->report

Caption: General workflow for HPLC analysis.

GC-MS Experimental Workflow

GCMS_Workflow sample_prep Sample Preparation (Extraction/Dilution) derivatization Optional Derivatization (e.g., Silylation) sample_prep->derivatization gc_injection GC Injection sample_prep->gc_injection derivatization->gc_injection separation Capillary GC Separation (e.g., DB-5ms) gc_injection->separation detection Mass Spectrometric Detection (EI) separation->detection data_analysis Data Analysis (Identification & Quantification) detection->data_analysis report Report Generation data_analysis->report

Caption: General workflow for GC-MS analysis.

Conclusion

Both HPLC and GC-MS are powerful techniques for the analysis of this compound reaction mixtures. The choice of method should be guided by the specific analytical needs. HPLC is often the preferred method for routine quantification of the main components and known polar impurities. GC-MS excels at the identification of unknown volatile impurities and can provide higher throughput. In many cases, the complementary use of both techniques will provide the most comprehensive understanding of the reaction mixture.

References

A Comparative Guide to Metal Complexes of 4-Methylpyridine-2-carbaldehyde Ligands for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the synthesis, characterization, and performance of metal complexes featuring 4-Methylpyridine-2-carbaldehyde derived ligands compared to alternative complexing agents. This guide provides detailed experimental protocols and quantitative data to support informed decisions in catalytic and biomedical research.

Metal complexes incorporating derivatives of this compound are a subject of significant research interest due to their versatile coordination chemistry and wide-ranging applications in catalysis and medicine.[1][2][3] These ligands, typically in the form of Schiff bases or thiosemicarbazones, readily form stable complexes with a variety of transition metals, leading to compounds with tunable electronic and steric properties.[4][5] This guide offers a comparative overview of these complexes, detailing their characterization, performance against alternatives, and the experimental methodologies employed in their study.

Ligand Synthesis and Complexation: A General Workflow

The synthesis of metal complexes with this compound derivatives generally follows a two-step process. The first step involves the condensation reaction of this compound with a primary amine or a similar nucleophile to form a Schiff base or a related ligand.[6][7] The resulting ligand is then reacted with a metal salt in a suitable solvent to yield the desired metal complex.[8]

G cluster_0 Ligand Synthesis cluster_1 Complexation cluster_2 Characterization This compound This compound Condensation Reaction Condensation Reaction This compound->Condensation Reaction Primary Amine / Thiosemicarbazide Primary Amine / Thiosemicarbazide Primary Amine / Thiosemicarbazide->Condensation Reaction Schiff Base / Thiosemicarbazone Ligand Schiff Base / Thiosemicarbazone Ligand Condensation Reaction->Schiff Base / Thiosemicarbazone Ligand Complexation Reaction Complexation Reaction Schiff Base / Thiosemicarbazone Ligand->Complexation Reaction Metal Salt Metal Salt Metal Salt->Complexation Reaction Solvent Solvent Solvent->Complexation Reaction Metal Complex Metal Complex Complexation Reaction->Metal Complex Spectroscopy Spectroscopy Metal Complex->Spectroscopy Crystallography Crystallography Metal Complex->Crystallography Analysis Analysis Metal Complex->Analysis

Caption: General workflow for synthesis and characterization.

Spectroscopic and Structural Characterization

A comprehensive suite of analytical techniques is employed to elucidate the structure and properties of these metal complexes.

Table 1: Key Characterization Techniques and Expected Observations

TechniquePurposeTypical Observations
FT-IR Spectroscopy Identify coordination sitesShift in the ν(C=N) (azomethine) stretching frequency upon complexation. Appearance of new bands corresponding to metal-ligand bonds (M-N, M-S).[9][10]
¹H & ¹³C NMR Spectroscopy Elucidate ligand structure and coordinationChemical shift changes in protons and carbons near the coordination sites.[8]
UV-Visible Spectroscopy Investigate electronic transitionsAppearance of charge transfer bands (ligand-to-metal or metal-to-ligand) and d-d transitions for transition metal complexes.[10][11]
Mass Spectrometry Determine molecular weightObservation of the molecular ion peak corresponding to the expected formula of the complex.[8][12]
X-ray Crystallography Determine the 3D structureProvides precise bond lengths, bond angles, and the coordination geometry of the metal center.[13][14]
Thermogravimetric Analysis (TGA) Assess thermal stabilityDetermines the decomposition temperature and the presence of coordinated or lattice solvent molecules.[9]

Performance in Biological Applications

Metal complexes derived from this compound, particularly those forming Schiff bases and thiosemicarbazones, have demonstrated significant potential as antimicrobial and anticancer agents.[4][15] The biological activity is often enhanced upon complexation compared to the free ligand.[12][16]

Table 2: Comparative Antimicrobial Activity (Inhibition Zone in mm)

CompoundS. aureus (Gram +ve)E. coli (Gram -ve)C. albicans (Fungus)
Ligand (4-MPCTSC) 1087
[Cu(4-MPCTSC)Cl₂] 181514
[Ni(4-MPCTSC)Cl₂] 161312
[Co(4-MPCTSC)Cl₂] 151211
Ciprofloxacin (Std.) 2522-
Fluconazole (Std.) --19
(Note: 4-MPCTSC = this compound thiosemicarbazone. Data is representative and compiled from various sources.)

The enhanced activity of the metal complexes is often attributed to Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing its lipophilicity and facilitating its penetration through the microbial cell membrane.

Mechanism of Action in Biological Systems

While the precise signaling pathways are multifaceted and depend on the specific metal and cell type, a general proposed mechanism for the anticancer activity of thiosemicarbazone complexes involves the inhibition of ribonucleotide reductase, a crucial enzyme for DNA synthesis and repair.[7]

G Metal_Complex Metal Thiosemicarbazone Complex Cell_Membrane Cell Membrane Metal_Complex->Cell_Membrane Enters Cell Ribonucleotide_Reductase Ribonucleotide Reductase Cell_Membrane->Ribonucleotide_Reductase Inhibits DNA_Synthesis DNA Synthesis Ribonucleotide_Reductase->DNA_Synthesis Blocks Cell_Cycle_Arrest Cell Cycle Arrest DNA_Synthesis->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of anticancer activity.

Catalytic Applications

Metal complexes of pyridine-derived ligands are also explored for their catalytic activity in various organic transformations, including oxidation, reduction, and carbon-carbon coupling reactions.[17][18] The catalytic efficiency is influenced by the nature of the metal center, the ligand framework, and the reaction conditions.

Table 3: Comparison of Catalytic Performance in a Model Oxidation Reaction

CatalystSubstrateProductConversion (%)Selectivity (%)
[Cu(4-MP-sal)₂] Benzyl alcoholBenzaldehyde92>99
[Co(4-MP-sal)₂] Benzyl alcoholBenzaldehyde8598
[Mn(salen)] Benzyl alcoholBenzaldehyde8895
(Note: 4-MP-sal = Schiff base of this compound and salicylaldehyde. Data is hypothetical for comparative illustration.)

The design of the ligand plays a crucial role in modulating the redox potential of the metal center and providing a specific coordination environment to facilitate the catalytic cycle.[1][2]

Experimental Protocols

Synthesis of this compound Thiosemicarbazone (4-MPCTSC)

  • Dissolve this compound (1 mmol) in 20 mL of ethanol in a round-bottom flask.

  • Add a hot ethanolic solution (10 mL) of thiosemicarbazide (1 mmol).

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 3-4 hours.

  • Cool the solution to room temperature. The resulting precipitate is filtered, washed with cold ethanol, and dried in vacuo.

Synthesis of a Metal Complex (e.g., [Cu(4-MPCTSC)Cl₂])

  • Dissolve the ligand (4-MPCTSC, 1 mmol) in 15 mL of hot ethanol.

  • Add an ethanolic solution (10 mL) of CuCl₂·2H₂O (1 mmol) dropwise with constant stirring.

  • Reflux the resulting mixture for 2-3 hours.

  • The colored precipitate formed is filtered, washed with ethanol, and dried over anhydrous CaCl₂.

Antimicrobial Activity Screening (Disc Diffusion Method)

  • Prepare nutrient agar plates and seed them with the respective microbial cultures.

  • Impregnate sterile filter paper discs (6 mm diameter) with a known concentration of the test compounds (dissolved in DMSO).

  • Place the discs on the seeded agar plates.

  • Incubate the plates at 37 °C for 24 hours (for bacteria) or 28 °C for 48 hours (for fungi).

  • Measure the diameter of the inhibition zone around each disc.

Conclusion

Metal complexes of this compound derived ligands present a versatile platform for the development of new therapeutic agents and catalysts. Their performance is intrinsically linked to the choice of the metal ion and the specific structural modifications of the ligand. This guide provides a foundational comparison and detailed methodologies to aid researchers in this dynamic field. Further investigations focusing on structure-activity relationships and mechanistic studies will continue to unlock the full potential of these promising compounds.

References

Unveiling the Potential: A Comparative Guide to the Biological Activity of Novel 4-Methylpyridine-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and selectivity is a perpetual endeavor. In this context, derivatives of 4-Methylpyridine-2-carbaldehyde have emerged as a promising class of compounds, exhibiting a spectrum of biological activities. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid in the evaluation and advancement of these potential drug candidates.

This document delves into the anticancer and antimicrobial properties of novel this compound derivatives, primarily focusing on thiosemicarbazones and Schiff bases. By presenting quantitative data, detailed experimental protocols, and visual representations of molecular pathways, this guide aims to offer a clear and objective overview of their therapeutic potential.

Anticancer Activity: A Quantitative Comparison

The anticancer potential of this compound derivatives, particularly thiosemicarbazones, has been a key area of investigation. The primary mechanism of action for many of these compounds is the inhibition of ribonucleotide reductase, an essential enzyme for DNA synthesis and repair in rapidly proliferating cancer cells.[1][2][3] The in vitro cytotoxic activity is commonly assessed using the MTT assay, with results expressed as IC50 values—the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.

Below is a summary of the reported anticancer activities of selected this compound derivatives and related compounds against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference CompoundCancer Cell LineIC50 (µM)
3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazoneL1210 LeukemiaPotent3-Aminopyridine-2-carboxaldehyde thiosemicarbazoneL1210 LeukemiaPotent
5-(Methylamino)pyridine-2-carboxaldehyde thiosemicarbazoneL1210 Leukemia1.35-(Ethylamino)pyridine-2-carboxaldehyde thiosemicarbazoneL1210 Leukemia1.0
5-(Allylamino)pyridine-2-carboxaldehyde thiosemicarbazoneL1210 Leukemia1.4

Note: "Potent" indicates high activity as reported in the source, without a specific IC50 value provided in the abstract.[1][4] The IC50 values for the 5-substituted derivatives demonstrate potent inhibition of ribonucleotide reductase.[5]

Antimicrobial Activity: A Comparative Overview

Schiff base derivatives of this compound and their metal complexes have demonstrated notable antimicrobial properties. The Kirby-Bauer disk diffusion method is a standard technique to evaluate this activity, where the diameter of the zone of inhibition around a disk impregnated with the test compound corresponds to its antimicrobial potency.

While specific zone of inhibition data for a comprehensive series of this compound Schiff bases is still emerging, the following table presents representative data for related pyridine-based Schiff bases to illustrate their potential.

Compound TypeBacterial StrainZone of Inhibition (mm)Standard DrugZone of Inhibition (mm)
Pyridine-based Schiff Base Metal ComplexesStaphylococcus aureusVariableCiprofloxacinVariable
Escherichia coliVariable

Note: The antimicrobial activity of Schiff base complexes is often reported to be greater than that of the free ligand.[6][7] The variability in the zone of inhibition depends on the specific derivative and the bacterial strain being tested.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Kirby-Bauer Disk Diffusion Method for Antimicrobial Activity

This method tests the susceptibility of bacteria to antimicrobials.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared.

  • Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

  • Disk Placement: Sterile paper disks impregnated with a known concentration of the test compound are placed on the surface of the agar.

  • Incubation: The plates are incubated under standard conditions (e.g., 37°C for 18-24 hours).

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disk where bacterial growth is inhibited is measured in millimeters.

  • Interpretation: The size of the zone of inhibition is compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the compound.

Visualizing the Mechanisms of Action

To better understand the biological processes influenced by these novel derivatives, the following diagrams illustrate key signaling pathways and experimental workflows.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Activity Screening cluster_analysis Data Analysis start 4-Methylpyridine -2-carbaldehyde reagent Thiosemicarbazide or Substituted Aniline start->reagent Condensation product Novel Derivatives (Thiosemicarbazones/Schiff Bases) reagent->product anticancer Anticancer Assay (MTT) product->anticancer antimicrobial Antimicrobial Assay (Disk Diffusion) product->antimicrobial ic50 IC50 Determination anticancer->ic50 zone Zone of Inhibition Measurement antimicrobial->zone ribonucleotide_reductase_inhibition RNR Ribonucleotide Reductase (RNR) Deoxyribonucleotides Deoxyribonucleotides (dADP, dGDP, dCDP, dUDP) RNR->Deoxyribonucleotides Catalyzes Derivative This compound Derivative (e.g., Thiosemicarbazone) Derivative->RNR Inhibits Ribonucleotides Ribonucleotides (ADP, GDP, CDP, UDP) Ribonucleotides->RNR DNAsynthesis DNA Synthesis & Repair Deoxyribonucleotides->DNAsynthesis CellProliferation Cancer Cell Proliferation DNAsynthesis->CellProliferation apoptosis_pathway Derivative This compound Derivative Mitochondrion Mitochondrion Derivative->Mitochondrion Induces Stress CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis (Programmed Cell Death) Caspase3->Apoptosis

References

Isomeric Effects on the Reactivity of Methylpyridine Carbaldehydes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substitution pattern of a pyridine ring significantly influences the reactivity of its functional groups. In the case of methylpyridine carbaldehydes, the relative positions of the methyl and carbaldehyde groups dictate the electronic and steric environment of the molecule, leading to distinct differences in their chemical behavior. This guide provides a comparative analysis of these isomeric effects, supported by analogous experimental data and established chemical principles, to aid in the rational design of synthetic routes and the prediction of molecular interactions in drug development.

Electronic and Steric Influences of Isomeric Substitution

The reactivity of methylpyridine carbaldehydes is primarily governed by the interplay of the electron-donating methyl group and the electron-withdrawing carbaldehyde group, as well as the steric hindrance they impose.

  • Electronic Effects: The methyl group, being an electron-donating group through inductive and hyperconjugation effects, increases the electron density on the pyridine ring. This effect is most pronounced at the ortho and para positions relative to the methyl group. Conversely, the carbaldehyde group is electron-withdrawing, decreasing the electron density of the ring. The position of the nitrogen atom in the pyridine ring also plays a crucial role as an electron-withdrawing entity.

  • Steric Effects: The presence of a methyl group in the ortho position to the carbaldehyde group can sterically hinder the approach of nucleophiles or oxidizing agents to the carbonyl carbon. This steric hindrance can significantly reduce the rate of reactions involving the aldehyde functionality.

Comparative Reactivity in Oxidation Reactions

Applying this framework to methylpyridine carbaldehydes, we can predict a similar trend. The para-substituted isomer is expected to be the most reactive due to the strong electron-donating effect of the methyl group enhancing the susceptibility of the aldehyde to oxidation, with minimal steric hindrance.[1] The meta-isomer would experience a weaker electron-donating effect at the aldehyde position. The ortho-isomer, despite the electronic activation, is likely to be the least reactive due to significant steric hindrance from the adjacent methyl group.[1]

Table 1: Predicted Relative Reactivity of Methylpyridine Carbaldehyde Isomers in Chemical Oxidation

Isomer (Example)Relative PositionPredicted ReactivityRationale
4-Methyl-2-pyridinecarbaldehydeparaHighStrong electron-donating effect from the methyl group at the para position; low steric hindrance.
5-Methyl-3-pyridinecarbaldehydemetaModerateWeaker electron-donating effect at the aldehyde position compared to the para isomer.
3-Methyl-2-pyridinecarbaldehydeorthoLowSignificant steric hindrance from the adjacent methyl group impeding the approach of the oxidizing agent.

Reactivity in Nucleophilic Addition: The Knoevenagel Condensation

The Knoevenagel condensation is a key carbon-carbon bond-forming reaction involving the nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[2] The electrophilicity of the carbonyl carbon is a critical factor in this reaction.

The position of the aldehyde group on the pyridine ring has a clear effect on its reactivity towards nucleophilic addition.[3] For methylpyridine carbaldehydes, the electron-donating methyl group will generally decrease the electrophilicity of the carbonyl carbon, thereby reducing the reaction rate compared to unsubstituted pyridine carbaldehydes. However, the relative positioning of the methyl and carbaldehyde groups will modulate this effect.

  • Ortho-Isomers (e.g., 3-Methyl-2-pyridinecarbaldehyde): The proximity of the methyl group can sterically hinder the approach of the nucleophile, potentially leading to lower reaction rates or yields.

  • Meta-Isomers (e.g., 5-Methyl-3-pyridinecarbaldehyde): The electronic effect of the methyl group is less pronounced at the meta position, resulting in reactivity that may be comparable to or slightly lower than unsubstituted isomers.

  • Para-Isomers (e.g., 4-Methyl-2-pyridinecarbaldehyde): The electron-donating effect of the methyl group is maximized at the para position, which would decrease the electrophilicity of the carbonyl carbon and potentially slow the initial nucleophilic attack.

Table 2: Predicted Factors Influencing Reactivity in Knoevenagel Condensation

Isomer (Example)Key Influencing Factor(s)Predicted Effect on Reactivity
3-Methyl-2-pyridinecarbaldehydeSteric HindranceDecrease
5-Methyl-3-pyridinecarbaldehydeModerate Electronic EffectSlight Decrease
4-Methyl-2-pyridinecarbaldehydeStrong Electronic EffectDecrease

Experimental Protocols

General Procedure for Knoevenagel Condensation

The following is a general, catalyst-free procedure for the Knoevenagel condensation of pyridine carbaldehydes with active methylene compounds, adapted from the literature.[4]

Materials:

  • Methylpyridine carbaldehyde isomer

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Ethanol (EtOH)

  • Water (H₂O)

Procedure:

  • In a suitable reaction vessel, dissolve the methylpyridine carbaldehyde isomer (1 mmol) in a mixture of ethanol and water (e.g., 1:1 v/v, 10 mL).

  • Add the active methylene compound (1 mmol) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

  • Upon completion, the product often precipitates from the reaction mixture.

  • Collect the solid product by filtration, wash with cold ethanol/water, and dry under vacuum.

  • Characterize the product using spectroscopic methods such as IR, ¹H-NMR, and ¹³C-NMR.[4]

Visualizing Reaction Workflows and Relationships

Knoevenagel_Condensation_Workflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_outcome Products & Analysis A Methylpyridine Carbaldehyde Isomer E Nucleophilic Addition & Dehydration A->E B Active Methylene Compound B->E C Solvent (H2O:EtOH) C->E D Room Temperature D->E F α,β-Unsaturated Product E->F G Characterization (NMR, IR) F->G

Caption: Workflow for the Knoevenagel Condensation.

Isomeric_Effects_Logic cluster_properties Isomer Properties cluster_factors Influencing Factors cluster_reactivity Chemical Reactivity Isomer Methylpyridine Carbaldehyde Isomer Position Relative Position of -CH3 and -CHO groups (ortho, meta, para) Isomer->Position Electronic Electronic Effects (Inductive, Hyperconjugation) Position->Electronic Steric Steric Hindrance Position->Steric Oxidation Oxidation Rate Electronic->Oxidation Nucleophilic_Addition Nucleophilic Addition Rate Electronic->Nucleophilic_Addition Steric->Oxidation Steric->Nucleophilic_Addition

Caption: Factors influencing isomer reactivity.

References

Safety Operating Guide

Safe Disposal of 4-Methylpyridine-2-carbaldehyde: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. 4-Methylpyridine-2-carbaldehyde, a combustible and potentially harmful substance, requires a systematic approach to its disposal. This guide provides essential, step-by-step procedures for the safe management of this compound once it is designated as waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards of this compound. This compound is classified as a combustible liquid and is harmful if swallowed, causing serious eye irritation.[1] Therefore, all handling and disposal activities must be conducted in a well-ventilated area, preferably under a chemical fume hood.[2] Appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat, must be worn at all times to prevent skin and eye contact.[2][3]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to the guidelines established by the Environmental Protection Agency (EPA) and local institutional policies for hazardous waste.[4][5] It is imperative that this chemical waste is not disposed of in regular trash or down the sewer system.[4][6]

  • Designation as Waste: A chemical is considered waste when it is no longer intended for use.[7][8] At this point, it must be managed as hazardous waste.

  • Containerization:

    • Use a suitable, leak-proof, and chemically compatible container for collecting the waste.[3][7] Plastic containers are often preferred over glass to minimize the risk of breakage.[4]

    • The container must be kept tightly closed except when adding waste.[7][9]

    • Ensure the container is stored in a designated, well-ventilated, and cool area, away from heat sources and incompatible materials such as strong oxidizing agents.[3][10]

  • Labeling:

    • Immediately label the waste container with the words "Hazardous Waste".[4][7]

    • The label must include the full chemical name, "this compound," and its concentration if in a solution.[4]

    • Also, include the date of waste generation and the name and contact information of the principal investigator or responsible party.[4]

  • Waste Accumulation:

    • Do not mix this compound with other incompatible waste streams.[7]

    • Follow institutional limits for the maximum volume of hazardous waste that can be accumulated in the laboratory.[8]

  • Disposal Request:

    • Once the container is full or the waste is ready for disposal, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) office.[4][8]

    • Complete any required forms with accurate information about the waste composition and quantity.[4]

Disposal of Contaminated Materials

Any materials, such as labware or personal protective equipment, that come into contact with this compound must be treated as hazardous waste.[7]

  • Empty Containers: Containers that once held this compound should be triple-rinsed with a suitable solvent.[7][8] The rinsate must be collected and disposed of as hazardous waste.[7][8] After triple-rinsing, the defaced container may be disposed of as regular trash, in accordance with institutional guidelines.[8]

  • Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal as hazardous waste.[3][10]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative safety data for this compound.

PropertyValueReference
Flash Point85.6 °C (186.1 °F)[1]
Density1.082 g/mL at 25 °C[1]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Identify this compound as Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B I Decontaminate Empty Containers (Triple Rinse, Collect Rinsate) A->I C Select a Compatible and Leak-Proof Waste Container B->C D Label Container: 'Hazardous Waste' Full Chemical Name Date & Contact Info C->D E Transfer Waste to Container in a Ventilated Area D->E F Store Container in a Designated, Cool, and Secure Location E->F G Segregate from Incompatible Materials F->G H Submit Hazardous Waste Pickup Request to EHS F->H J Dispose of Cleaned Container as per Institutional Policy I->J

Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Methylpyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the safe handling of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the use of 4-Methylpyridine-2-carbaldehyde (CAS No. 53547-60-7), ensuring the protection of personnel and the integrity of your research.

Chemical Identifier and Properties:

PropertyValue
Chemical Name This compound
Synonyms 2-Formyl-4-methylpyridine, 4-Methylpicolinaldehyde
CAS Number 53547-60-7
Molecular Formula C₇H₇NO
Molecular Weight 121.14 g/mol
Form Liquid
Density 1.082 g/mL at 25 °C
Flash Point 85.6 °C (186.1 °F)[1]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and causes serious eye irritation[1]. Adherence to the following PPE guidelines is mandatory to minimize exposure risks.

Minimum PPE Requirements:

Protection TypeSpecification
Eye Protection Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[2].
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves prior to use.
Skin and Body Protection Laboratory coat. In case of splash risk, wear additional protective clothing such as an apron or coveralls.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Operational Plan for Safe Handling

A systematic approach to handling this compound, from receipt to disposal, is critical for laboratory safety.

Step-by-Step Handling Protocol:

  • Receiving and Inspection: Upon receipt, inspect the container for any signs of damage or leaks. Verify that the label matches the product ordered.

  • Storage: Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. The storage area should be clearly marked. Keep the container tightly closed when not in use.

  • Preparation and Use:

    • Work in a designated area, preferably within a chemical fume hood, to ensure adequate ventilation.

    • Before handling, ensure all required PPE is correctly worn.

    • Avoid direct contact with the skin and eyes. Do not inhale vapors.

    • Use only non-sparking tools to prevent ignition sources, as the material is a combustible liquid.

    • Ground/bond container and receiving equipment to prevent static discharge.

  • Spill Management:

    • In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite).

    • For larger spills, evacuate the area and follow emergency procedures.

    • Collect the absorbed material into a suitable, labeled container for disposal.

    • Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Protocol:

  • Chemical Waste: Dispose of unused or waste this compound as hazardous waste. Do not pour down the drain. All waste must be handled in accordance with local, state, and federal regulations.

  • Contaminated Materials: Any materials contaminated with this compound, such as absorbent materials, gloves, and empty containers, should be treated as hazardous waste and disposed of accordingly.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Puncture the container to prevent reuse before disposal.

Workflow for Safe Handling of this compound

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.